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  • Product: 3-(Difluoromethyl)-5-nitroisothiazole

Core Science & Biosynthesis

Foundational

Architectural and Synthetic Blueprint of 3-(Difluoromethyl)-5-nitroisothiazole

Executive Summary The design and synthesis of highly functionalized heterocyclic building blocks are foundational to modern medicinal chemistry. 3-(Difluoromethyl)-5-nitroisothiazole represents a highly specialized, elec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The design and synthesis of highly functionalized heterocyclic building blocks are foundational to modern medicinal chemistry. 3-(Difluoromethyl)-5-nitroisothiazole represents a highly specialized, electron-deficient pharmacophore scaffold. It is primarily utilized in the development of targeted allosteric and competitive inhibitors, most notably in the synthesis of urea-based inhibitors targeting the SWI/SNF chromatin remodeling complex[1].

This technical guide provides an in-depth analysis of its structural properties, the causality behind its synthetic methodology, and its critical application in exploiting synthetic lethality in oncology.

Chemical Architecture & Pharmacophoric Rationale

The structural elegance of 3-(Difluoromethyl)-5-nitroisothiazole lies in the synergistic electronic effects of its three core components:

  • The Isothiazole Core: A 5-membered heteroaromatic ring containing adjacent nitrogen and sulfur atoms. It is highly stable but electronically deactivated, making it an excellent scaffold for resisting metabolic degradation (e.g., CYP450-mediated oxidation).

  • The 3-Difluoromethyl Group (-CHF₂): The -CHF₂ moiety serves as a lipophilic hydrogen bond donor and a well-established bioisostere for hydroxyl (-OH) or thiol (-SH) functionalities[2]. By replacing a labile proton with a fluorinated carbon, it drastically improves the molecule's membrane permeability and metabolic half-life while maintaining critical target-binding interactions[2].

  • The 5-Nitro Group (-NO₂): A strongly electron-withdrawing group that further lowers the HOMO/LUMO energy levels of the isothiazole ring. Synthetically, it serves as a masked amine; post-synthesis, it is typically reduced to an amino group to facilitate urea or amide coupling in late-stage drug development[1].

Table 1: Physicochemical & Structural Data
PropertyValueStructural Implication
Chemical Formula C₄H₂F₂N₂O₂SHigh fluorine and heteroatom density.
Molecular Weight 180.13 g/mol Low molecular weight ideal for fragment-based design.
Core Scaffold 1,2-IsothiazoleConfers metabolic stability and unique vector geometry.
Precursor 5-Nitroisothiazole-3-carbaldehydeKey intermediate for deoxofluorination[3].

Application in Drug Discovery: Targeting the SWI/SNF Complex

The primary pharmaceutical application of 3-(Difluoromethyl)-5-nitroisothiazole is in the synthesis of inhibitors targeting the SWI/SNF chromatin remodeling complex, specifically the SMARCA2 (BRM) and SMARCA4 (BRG1) ATPases[1].

In many cancers (e.g., non-small-cell lung cancer), the BRG1 gene undergoes a loss-of-function mutation. Because BRG1 and BRM are mutually exclusive catalytic subunits of the SWI/SNF complex, BRG1-mutated cancer cells become entirely dependent on BRM for survival[1]. This creates a synthetic lethal vulnerability . By integrating the 3-(difluoromethyl)-5-nitroisothiazole scaffold into urea-based compounds, researchers can selectively inhibit the BRM ATPase, inducing cell cycle arrest and apoptosis exclusively in cancer cells while sparing healthy tissue[1].

SWISNF_Lethality N1 BRG1 (SMARCA4) Mutated Cancer Cell N2 SWI/SNF Complex Dependency on BRM N1->N2 Loss of Function N3 Urea Inhibitor (Isothiazole-derived) N2->N3 Target Vulnerability N4 BRM (SMARCA2) ATPase Inhibition N3->N4 Binding N5 Chromatin Remodeling Arrest N4->N5 Blockade N6 Synthetic Lethality & Apoptosis N5->N6 Cell Death

Mechanism of synthetic lethality in BRG1-mutated cancers via BRM ATPase inhibition.

Synthetic Methodology & Experimental Workflows

The synthesis of 3-(Difluoromethyl)-5-nitroisothiazole from 5-nitroisothiazole-3-carboxylic acid is a highly optimized, three-step process. As a Senior Application Scientist, it is critical to understand not just the steps, but the causality and self-validating nature of the chosen reagents[4].

Synthesis A 5-Nitroisothiazole- 3-carboxylic acid B (5-Nitroisothiazol- 3-yl)methanol A->B BH3-THF 0°C to RT C 5-Nitroisothiazole- 3-carbaldehyde B->C DMP, DCM 0°C to RT D 3-(Difluoromethyl)- 5-nitroisothiazole C->D DAST, DCM 0°C to RT

Synthetic workflow of 3-(difluoromethyl)-5-nitroisothiazole from its carboxylic acid precursor.

Step 1: Chemoselective Reduction to (5-Nitroisothiazol-3-yl)methanol

Protocol: A flask is charged with 5-nitroisothiazole-3-carboxylic acid (3.0 g, 17.2 mmol) in THF (50 mL) and cooled on an ice bath (0 °C). Borane-THF complex (1M in THF, 22.4 mL, 22.4 mmol) is added dropwise over 30 minutes. The reaction is allowed to warm to room temperature (RT) overnight. It is re-cooled to 0 °C, and methanol (20 mL) is added dropwise[4].

  • Causality & Validation: Borane (BH₃) is chosen over LiAlH₄ because it is an electrophilic reducing agent that chemoselectively reduces the electron-rich carboxylic acid while ignoring the sensitive, highly electron-deficient nitro group. The addition of methanol serves as a self-validating quench; the immediate evolution of hydrogen gas confirms the destruction of excess borane, rendering the mixture safe for aqueous workup[4].

Step 2: Mild Oxidation to 5-Nitroisothiazole-3-carbaldehyde

Protocol: Dess-Martin periodinane (DMP) (2.23 g, 5.27 mmol) is added in small portions over 5 minutes to the alcohol intermediate (767 mg, 4.79 mmol) in DCM (25 mL) at 0 °C. The mixture is stirred at 0 °C for 10 minutes, then warmed to RT for 20 minutes[4].

  • Causality & Validation: DMP is a hypervalent iodine reagent that oxidizes primary alcohols to aldehydes without the risk of over-oxidation to the carboxylic acid. Furthermore, it operates under mild, near-neutral conditions. This prevents the degradation or ring-opening of the fragile nitroisothiazole core, which can occur under the harsh basic conditions of a Swern oxidation. The reaction progress is easily tracked via LC-MS, showing a mass shift corresponding to the loss of 2 Daltons[4].

Step 3: Deoxofluorination to 3-(Difluoromethyl)-5-nitroisothiazole

Protocol: Diethylaminosulfur trifluoride (DAST) (0.201 mL, 1.518 mmol) is added dropwise at 0 °C to a solution of the aldehyde (80 mg, 0.506 mmol) in DCM (3.5 mL). The mixture is stirred at 0 °C for 25 minutes, then at RT for 2 hours. The reaction is quenched at 0 °C with saturated aqueous NaHCO₃[4].

  • Causality & Validation: DAST directly replaces the carbonyl oxygen with two fluorine atoms. The reaction must be initiated at 0 °C because the formation of the intermediate dialkylaminosulfurane is highly exothermic. The strict requirement to quench with saturated NaHCO₃ is a safety and validation checkpoint: it neutralizes the highly corrosive hydrofluoric acid (HF) byproduct generated during the reaction, preventing product decomposition and ensuring safe handling during extraction[4].

Table 2: Experimental Reaction Parameters & In-Process Controls
Reaction StepReagents / SolventsTemp & TimeIn-Process Control (IPC) / Visual Cue
1. Reduction BH₃-THF, THF0 °C → RT, 12 hH₂ gas evolution upon MeOH quench.
2. Oxidation DMP, DCM0 °C → RT, 30 minLC-MS: Disappearance of alcohol mass.
3. Fluorination DAST, DCM0 °C → RT, 2.5 hVigorous bubbling upon NaHCO₃ quench (HF neutralization).

Conclusion

3-(Difluoromethyl)-5-nitroisothiazole is a masterclass in modern pharmacophore design. By combining the metabolic resilience of the isothiazole ring, the bioisosteric properties of the difluoromethyl group, and the synthetic versatility of the nitro group, this building block enables the creation of highly selective SWI/SNF complex inhibitors. The synthetic protocols outlined herein rely on chemoselective, self-validating steps that ensure high fidelity and safety, establishing a robust foundation for downstream drug development.

References

  • Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles Source: Organic Letters (American Chemical Society), 2021. URL:[Link]

  • Source: Novartis AG (WIPO Patent WO2020035779A1), 2020.
  • 5-nitroisothiazole-3-carbaldehyde - Explore Source: PubChemLite (University of Luxembourg / NCBI). URL:[Link]

Sources

Foundational

Nitroisothiazole Derivatives in Medicinal Chemistry: Electronic Paradigms, Metal Complexation, and Kinase Inhibition

Abstract The isothiazole ring is a versatile pharmacophore, but the strategic introduction of a nitro group transforms its electronic landscape, unlocking highly specific applications in medicinal chemistry. As a Senior...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The isothiazole ring is a versatile pharmacophore, but the strategic introduction of a nitro group transforms its electronic landscape, unlocking highly specific applications in medicinal chemistry. As a Senior Application Scientist, I have observed that the unique redox properties and coordination geometries of nitroisothiazoles make them exceptional candidates for targeted oncology and kinase inhibition. This whitepaper dissects the electronic properties, synthetic methodologies, and biological applications of nitroisothiazole derivatives, providing actionable, self-validating protocols for drug development professionals.

Electronic Properties and Scaffold Viability

The pharmacological utility of nitroisothiazoles is fundamentally driven by their electronic architecture. Natural Bond Orbital (NBO) analysis and frontier molecular orbital (FMO) mapping of derivatives like 3-methyl-4-nitroisothiazole reveal profound hyperconjugative interactions that stabilize the heterocycle[1].

Crucially, the nitrogen and oxygen atoms of the nitro group serve as the primary sites for electron acceptance. This high electron affinity endows the molecule with a reduction potential comparable to 1-methyl-3-nitropyrazole, making the nitroisothiazole scaffold highly susceptible to bioreduction[1]. In medicinal chemistry, this is a highly desirable trait for designing hypoxia-activated prodrugs, where the hypoxic tumor microenvironment facilitates the reduction of the nitro group to a reactive hydroxylamine or amine, thereby localizing cytotoxicity and sparing normoxic tissue.

Pharmacological Applications
2.1. Platinum(II) Coordination Complexes in Oncology

Classical platinum-based chemotherapeutics (e.g., cisplatin) suffer from severe off-target toxicity and acquired resistance. Nitroisothiazoles offer a structural solution by acting as non-leaving ligands in Pt(II) complexes. Quantum density functional theory (DFT) calculations confirm that complexation occurs exclusively through the coordination of the platinum cation by the endocyclic nitrogen atom, rather than the sulfur atom, due to favorable localized electron density[2].

These complexes exhibit remarkable cytotoxicity. For instance, trans-Pt(II) complexes bearing 3-methyl-4-nitroisothiazole ligands demonstrate superior cytotoxic activity against MCF-7 breast cancer cell lines compared to cisplatin, while maintaining distinct activity profiles under normoxic versus hypoxic conditions[3].

2.2. PIM Kinase Inhibition

The PIM kinase family (Pim-1, Pim-2, Pim-3) consists of constitutively active serine/threonine kinases that drive cell survival in hematopoietic malignancies. Nitroisothiazoles serve as critical synthetic intermediates in the development of PIM inhibitors. By reacting 5-bromo-4-nitroisothiazole with nucleophiles to form nitroisothiazole ethers, and subsequently reducing the nitro group, researchers generate aminoisothiazole pharmacophores that competitively bind the ATP-binding pocket of PIM kinases, effectively halting the JAK/STAT survival signaling cascade[4].

PIMPathway Stimulus Cytokine Signaling (JAK/STAT Pathway) PIM PIM Kinases (1, 2, 3) Overexpression Stimulus->PIM Survival Cell Survival & Proliferation (Bad/Bcl-2 Modulation) PIM->Survival Phosphorylation Inhibitor Nitroisothiazole Derivative (PIM Inhibitor) Inhibitor->PIM Competitive Inhibition Apoptosis Apoptosis Induction (Target Outcome) Inhibitor->Apoptosis Promotes Survival->Apoptosis Blocks

Mechanism of PIM kinase inhibition by nitroisothiazole derivatives promoting apoptosis.

Quantitative Data Summary: Cytotoxicity Profiles

The following table summarizes the in vitro cytotoxicity of novel Pt(II)-nitroisothiazole complexes against human cancer cell lines, validating the structure-activity relationship (SAR) of the cis and trans isomers[2].

ComplexLigand TypeIsomerismMCF-7 Activity (Breast)A549 Activity (Lung, Normoxia)A549 Activity (Lung, Hypoxia)
C1 3-methyl-4-nitroisothiazole (L1)cis> Cisplatin≈ CisplatinInactive
C2 3-methyl-4-nitroisothiazole (L1)trans> Cisplatin≈ Cisplatin≈ Cisplatin
C3 3-methyl-4-nitroisothiazole-5-carbonitrile (L3)trans> Cisplatin≈ CisplatinInactive
C4 methyl 3-methyl-4-nitroisothiazole-5-carboxylatetrans≈ Cisplatin< CisplatinInactive
Cisplatin N/A (Reference)cisBaselineBaselineBaseline

Data indicates that the trans-isomer C2 maintains its efficacy even in hypoxic tumor microenvironments, a significant advantage over traditional therapies.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols detail the critical workflows for synthesizing and utilizing nitroisothiazole derivatives. Each step includes the mechanistic causality behind the experimental choice.

Protocol 1: Synthesis of 3-Methyl-5-nitroisothiazole via Diazotization

Objective: Regioselective installation of a nitro group onto the isothiazole ring. Direct nitration often degrades the heterocycle; thus, a Sandmeyer-type substitution is employed.

  • Precursor Solvation: Dissolve 11.4 g of 5-amino-3-methylisothiazole in 50 mL of glacial acetic acid.

    • Causality: Acetic acid acts as a proton donor and solvent that stabilizes the intermediate diazonium salt far better than aqueous mineral acids, preventing premature hydrolysis of the delicate heteroaromatic amine.

  • Nitrosation: Add the solution dropwise to nitrosylsulphuric acid (prepared from 30 g sodium nitrite and 210 mL conc. sulfuric acid) under vigorous stirring at 15–16°C. Stir for 1.75 hours at room temperature, then cool to 0°C.

    • Causality: Nitrosylsulphuric acid is a highly potent nitrosating agent required to force the complete conversion of the weakly nucleophilic isothiazole amine into the diazonium sulfate.

  • Precipitation & Substitution: Treat the mixture dropwise with 250 mL of ether at 0–5°C to precipitate the diazonium salt. Filter, then immediately treat with sodium nitrite in the presence of a copper(I)-copper(II) sulphite catalyst.

    • Causality: The Cu(I)/Cu(II) redox mediator facilitates the single-electron transfer necessary to extrude N₂ gas and install the nitro group. This strictly suppresses the formation of 5-hydroxyisothiazole, a common thermodynamic sink in these reactions.

  • Self-Validation Step: Analyze the product via IR spectroscopy. The successful formation of 3-methyl-5-nitroisothiazole is confirmed by the disappearance of primary amine N-H stretches and the appearance of strong asymmetric and symmetric NO₂ stretches around 1545 cm⁻¹ and 1355 cm⁻¹.

Protocol 2: Synthesis of trans-Pt(II)-Nitroisothiazole Complexes

Objective: Synthesize and isolate trans-[PtCl₂(3-methyl-4-nitroisothiazole)₂] for oncological screening[2].

  • Complexation Reaction: React potassium tetrachloroplatinate (K₂PtCl₄) with two equivalents of 3-methyl-4-nitroisothiazole (L1) in an aqueous/organic solvent mixture at room temperature.

    • Causality: K₂PtCl₄ is chosen over PtCl₂ due to its superior solubility in aqueous media. The reaction is kept at room temperature to allow thermodynamic equilibration between cis and trans isomers.

  • Isomeric Separation: Separate the trans isomer (C2) from the cis isomer (C1) utilizing fractional crystallization or silica gel chromatography.

    • Causality: The trans isomer exhibits a significantly different dipole moment compared to the polar cis isomer, allowing for clean separation based on solvent polarity.

  • Glutathione (GSH) Stability Assay: Incubate the purified complex in a physiological concentration of L-glutathione and monitor via UV-Vis or NMR over 48 hours.

    • Causality: Platinum complexes frequently suffer from off-target deactivation by intracellular thiols (like GSH) before reaching nuclear DNA. Measuring GSH stability provides a self-validating predictive insight into the drug's in vivo half-life and potential resistance mechanisms[3].

PtComplexation Ligand 4-Nitroisothiazole Ligand (e.g., L1, L2, L3) Coordination N-Atom Coordination (DFT Validated) Ligand->Coordination PtSalt K2PtCl4 Precursor PtSalt->Coordination Isomers cis/trans Isomer Separation Coordination->Isomers Thermodynamic Control Testing Cytotoxicity Screening (MCF-7, A549) Isomers->Testing In vitro Evaluation

Workflow of Pt(II)-Nitroisothiazole complexation and biological evaluation.

Conclusion

Nitroisothiazole derivatives represent a highly tunable class of heterocycles in medicinal chemistry. Whether serving as electron-deficient ligands that dictate the geometry and efficacy of platinum(II) chemotherapeutics, or acting as core scaffolds for the synthesis of potent PIM kinase inhibitors, their unique electronic properties are indispensable. By adhering to the mechanistically grounded protocols outlined above, researchers can reliably leverage this scaffold to develop next-generation targeted therapies.

References
  • lsot hiazoles. Part XV. 5- N it roisothiazoles - RSC Publishing
  • Synthesis and experimental versus theoretical research on spectroscopic and electronic properties of 3-methyl-4-nitroisothiazole - ResearchG
  • Studies on the Complexation of Platinum(II) by Some 4-Nitroisothiazoles and the Cytotoxic Activity of the Resulting Complexes - PMC (NIH)
  • Studies on the Complexation of Platinum(II) by Some 4-Nitroisothiazoles and the Cytotoxic Activity of the Resulting Complexes - MDPI
  • US9458151B2 - Isothiazole derivatives as PIM kinase inhibitors and preparation methods and use in medicinal manufacture thereof - Google P

Sources

Exploratory

Advanced Bioisosteric Replacement: The Difluoromethyl (CF₂H) Group as a Lipophilic Hydrogen Bond Donor

Executive Summary In modern drug discovery, optimizing a lead compound is rarely a matter of merely increasing target affinity; it is an intricate balancing act of modulating physicochemical properties to achieve favorab...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, optimizing a lead compound is rarely a matter of merely increasing target affinity; it is an intricate balancing act of modulating physicochemical properties to achieve favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profiles. As a Senior Application Scientist, I frequently encounter promising scaffolds that fail in late-stage development due to rapid Phase II metabolism (e.g., glucuronidation of hydroxyl groups) or Phase I oxidation (e.g., CYP450-mediated oxidation of methyl groups).

The difluoromethyl group (–CF₂H) has emerged as a surgical tool to rescue such liabilities. Uniquely characterized as a "lipophilic hydrogen bond donor," the CF₂H moiety bridges a critical gap in medicinal chemistry: it retains the hydrogen-bonding capacity necessary for target engagement while simultaneously increasing lipophilicity and metabolic stability[1]. This whitepaper provides an in-depth technical analysis of the CF₂H group, comparative physicochemical data, and field-proven synthetic protocols for its incorporation.

The Physicochemical Paradigm of CF₂H

The "Lipophilic Hydrogen Bond Donor" Concept

Traditionally, hydrogen bond (HB) donors in medicinal chemistry are limited to highly polar groups such as hydroxyl (–OH), thiol (–SH), and amine (–NH₂) moieties. While these groups are excellent for anchoring a drug to its target (e.g., via kinase hinge-binding interactions), they carry significant penalties: high topological polar surface area (TPSA), poor membrane permeability, and extreme susceptibility to metabolic conjugation.

The CF₂H group disrupts this paradigm. The strong electron-withdrawing nature of the two geminal fluorine atoms highly polarizes the adjacent C–H bond, transforming it into a viable hydrogen bond donor. Studies utilizing Abraham’s solute ¹H NMR analysis have quantified the hydrogen bond acidity parameter (


) of the CF₂H group to be between 0.035 and 0.165, making it comparable in HB-donating strength to thiophenol and aniline, though slightly weaker than a primary hydroxyl[2].
Lipophilicity Modulation

The influence of aliphatic fluorination on lipophilicity is highly context-dependent. While the trifluoromethyl (–CF₃) group is a universal lipophilicity enhancer, the CF₂H group offers nuanced modulation. When replacing a hydroxyl group, CF₂H acts as a more lipophilic bioisostere, significantly improving passive membrane permeability. Conversely, when replacing a methyl (–CH₃) or thiol (–SH) group, CF₂H acts as a similar or slightly less lipophilic bioisostere, preventing the "grease penalty" often associated with heavy fluorination[1].

Mechanistic Causality in Bioisosteric Replacement

The strategic decision to deploy a CF₂H group is driven by specific structural liabilities:

  • Replacing –OH: The hydroxyl group is a prime target for UGT enzymes (glucuronidation) and SULTs (sulfation). Replacing –OH with –CF₂H maintains the critical hydrogen bond with the target protein but completely ablates the oxygen atom required for Phase II conjugation.

  • Replacing –CH₃: Methyl groups situated in metabolically exposed regions (e.g., benzylic positions) are rapidly oxidized by Cytochrome P450 enzymes. The strong C–F bonds in the CF₂H group sterically and electronically shield the carbon center, drastically increasing the compound's half-life (

    
    ) without significantly altering its steric bulk.
    

DecisionTree Start Identify ADME/Tox Liability in Lead Compound Liability1 Rapid Phase II Metabolism (Glucuronidation/Sulfation) Start->Liability1 Liability2 Rapid CYP450 Oxidation (Phase I Metabolism) Start->Liability2 Liability3 Poor Membrane Permeability (High TPSA) Start->Liability3 Action1 Target: -OH Group Liability1->Action1 Action2 Target: -CH3 Group Liability2->Action2 Liability3->Action1 CF2H Bioisosteric Replacement with -CF2H Action1->CF2H Replace -OH Action2->CF2H Replace -CH3 Outcome1 Retained H-Bonding Blocked Conjugation CF2H->Outcome1 Outcome2 Blocked Oxidation Similar Steric Bulk CF2H->Outcome2 Outcome3 Increased Lipophilicity Lowered TPSA CF2H->Outcome3

Strategic decision tree for implementing CF2H bioisosteric replacement in lead optimization.

Comparative Data Analysis

To rationally design CF₂H-containing therapeutics, one must understand how it benchmarks against other common functional groups. The following table synthesizes the physicochemical and metabolic properties of the CF₂H group relative to its traditional counterparts[1].

Functional GroupH-Bond Donor AbilityRelative Lipophilicity (

)
Metabolic LiabilityPrimary Application in Lead Optimization
–OH (Hydroxyl)Strong (

)
Highly Negative (Hydrophilic)Very High (Glucuronidation)Target anchoring; rarely optimal for oral bioavailability.
–SH (Thiol)WeakModerately PositiveHigh (Oxidation, Disulfide formation)Metal coordination (e.g., zinc in HDACs).
–CH₃ (Methyl)NonePositive (+0.52)Moderate (CYP450 Oxidation)Filling hydrophobic pockets.
–CF₃ (Trifluoromethyl)NoneHighly Positive (+0.88)Very LowMaximizing lipophilicity and metabolic half-life.
–CF₂H (Difluoromethyl)Moderate (

)
Neutral to Slightly Positive (vs CH₃) Low (Sterically/Electronically Shielded) Balancing permeability, stability, and target binding.

Experimental Protocols: Synthesizing CF₂H Bioisosteres

The introduction of a CF₂H group can be achieved via early-stage building blocks or late-stage functionalization. Below are two highly validated, self-monitoring protocols representing both classical and modern synthetic paradigms.

Protocol A: Classical Deoxofluorination of Aldehydes using DAST

Diethylaminosulfur trifluoride (DAST) is the workhorse reagent for converting carbonyls to gem-difluorides.

Scientific Rationale & Causality: DAST acts by coordinating its sulfur center to the carbonyl oxygen, followed by nucleophilic attack of fluoride. Because the reaction generates hydrogen fluoride (HF) and is highly exothermic, strict temperature control and anhydrous conditions are non-negotiable to prevent explosive decomposition and substrate degradation[3].

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Dissolve the aldehyde substrate (1.0 equiv, e.g., 5 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

  • Temperature Control: Cool the reaction vessel to exactly -78 °C using a dry ice/acetone bath. Causality: Low temperature suppresses elimination side-reactions (e.g., vinyl fluoride formation).

  • Reagent Addition: Slowly add DAST (1.5–2.0 equiv) dropwise via a syringe pump over 15 minutes.

  • Reaction Progression: Allow the mixture to stir at -78 °C for 1 hour, then gradually warm to room temperature over 12 hours.

  • Self-Validating In-Process Control (IPC): Withdraw a 50 µL aliquot, quench in saturated aqueous NaHCO₃, extract with CDCl₃, and acquire a rapid ¹⁹F NMR spectrum.

    • Validation Check: The disappearance of the DAST signal (broad peak ~ +25 ppm) and the appearance of a characteristic doublet (due to geminal F-H coupling,

      
      ) around -110 to -120 ppm confirms conversion.
      
  • Quenching: Cool the reaction back to 0 °C. Carefully and dropwise add the reaction mixture to a vigorously stirred biphasic mixture of saturated aqueous NaHCO₃ and DCM. Causality: Slow quenching neutralizes the generated HF and unreacted DAST without violent CO₂ evolution.

  • Isolation: Separate the organic layer, extract the aqueous layer twice with DCM, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Late-Stage Metallaphotoredox Deoxydifluoromethylation (MacMillan Approach)

For complex, late-stage drug candidates, multi-step pre-functionalization is inefficient. The MacMillan group recently developed a breakthrough protocol for the direct conversion of aliphatic alcohols into CF₂H groups using metallaphotoredox catalysis[4].

Scientific Rationale & Causality: This method circumvents the need for harsh fluorinating agents. It utilizes a benzoxazolium salt (NHC) to activate the alcohol. Upon blue LED irradiation, an Iridium photocatalyst undergoes Single Electron Transfer (SET) to generate an alkyl radical from the activated alcohol. This radical is rapidly captured by a copper-CF₂H complex, followed by reductive elimination to yield the bioisostere[4].

PhotoredoxCycle PC Photocatalyst (Ir) Ground State PC_star Excited State PC* (Visible Light) PC->PC_star Blue LED (450 nm) RadicalGen Radical Generation (Alkyl Radical) PC_star->RadicalGen Single Electron Transfer RadicalGen->PC Catalyst Regeneration MetalComplex Cu(II)-CF2H Complex Intermediate RadicalGen->MetalComplex Radical Capture by Cu Product CF2H-Coupled Product MetalComplex->Product Reductive Elimination

Metallaphotoredox catalytic cycle for late-stage deoxydifluoromethylation of alcohols.

Step-by-Step Methodology:

  • Activation: In a nitrogen-filled glovebox, combine the target aliphatic alcohol (1.0 equiv, 0.5 mmol), o-OMe-NHC salt (1.2 equiv), and pyridine (1.5 equiv) in methyl tert-butyl ether (MTBE, 0.10 M). Stir for 15 minutes to form the activated alcohol adduct.

  • Catalyst Assembly: To the same vial, add the Iridium photocatalyst (e.g.,[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, 1-2 mol%), a Cu(I) source (e.g., CuTc, 10 mol%), and a stable CF₂H reagent (e.g., TMSCF₂H or a difluoromethyl sulfone derivative, 1.5 equiv).

  • Photochemical Reaction: Seal the vial, remove it from the glovebox, and place it in a photoreactor equipped with 450 nm Blue LEDs. Stir vigorously at room temperature for 12–24 hours. Causality: The specific 450 nm wavelength is required to selectively excite the Ir-photocatalyst without degrading the organic substrate.

  • Self-Validating In-Process Control (IPC): Monitor the reaction via LC-MS.

    • Validation Check: Look for the mass transition corresponding to the loss of the hydroxyl group and the addition of the CF₂H mass (

      
      ). The absence of the NHC-adduct mass indicates successful radical fragmentation.
      
  • Workup: Dilute the mixture with ethyl acetate, wash with brine to remove metal salts and pyridine, dry the organic phase, and isolate the product via preparative HPLC.

Conclusion

The difluoromethyl group is far more than a simple steric mimic for a methyl group. By acting as a highly tunable, lipophilic hydrogen bond donor, it allows medicinal chemists to decouple target affinity from metabolic liability. Whether utilizing classical deoxofluorination for early building blocks or leveraging cutting-edge metallaphotoredox catalysis for late-stage functionalization, mastering the CF₂H bioisostere is an indispensable skill in the modern drug discovery arsenal.

References

  • Zafrani, Y., Sod-Moriah, G., Yeffet, D., et al. (2019). CF₂H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH₃? Journal of Medicinal Chemistry, 62(11), 5628-5637. URL:[Link]

  • Dong, Z., MacMillan, D. W. C., et al. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Journal of the American Chemical Society, 146, 15464-15472. URL:[Link]

  • Ivasyshyn, V., Smit, H., & Chiechi, R. C. (2020). Synthesis of a Hominal Bis(difluoromethyl) Fragment. ACS Omega (via PubMed Central). URL:[Link]

Sources

Foundational

Engineering Difluoromethylated Heterocycles: A Technical Guide to Synthesis, Properties, and Late-Stage Functionalization

Executive Summary: The Strategic Value of the CF₂H Group As a Senior Application Scientist overseeing medicinal chemistry workflows, I frequently observe the transformative impact of targeted fluorination on pharmacokine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of the CF₂H Group

As a Senior Application Scientist overseeing medicinal chemistry workflows, I frequently observe the transformative impact of targeted fluorination on pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Among fluorinated moieties, the difluoromethyl (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) group occupies a highly privileged position. Unlike the fully fluorinated trifluoromethyl (

) group, the

moiety possesses a highly polarized C-H bond. This unique electronic environment allows it to act as a robust lipophilic hydrogen-bond donor, serving as a superior bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups while simultaneously preventing metabolic degradation ().

Pharmacological Causality: Why Difluoromethylate Heterocycles?

Heterocycles form the core of over 70% of commercially available small-molecule drugs. When we engineer a


 group onto these scaffolds, we are deliberately manipulating two opposing but complementary pharmacological properties:
  • Causality of Target Affinity (H-Bonding): The strong electron-withdrawing nature of the two fluorine atoms strips electron density from the carbon, acidifying the remaining proton. This enables the

    
     group to engage in critical hydrogen-bonding interactions within enzyme active sites.
    
  • Causality of Permeability (Lipophilicity): Simultaneously, the fluorine atoms increase the overall lipophilicity (

    
    ) of the heterocycle, driving passive transcellular permeability across lipid bilayers.
    

Pharmacological causality of the difluoromethyl group in drug design.

Core List of Difluoromethylated Heterocyclic Classes

The following is a curated list of high-value difluoromethylated heterocyclic classes, highlighting their structural significance and the state-of-the-art methods used to synthesize them:

  • N-Difluoromethylpyrazoles & Indazoles: Critical scaffolds in agrochemistry and coordination chemistry. Historically challenging to synthesize due to the poor nucleophilicity of the heterocycle, modern scalable methods now allow for efficient N-difluoromethylation at mild temperatures ()[1]. Specific functionalized examples include 1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid[2].

  • C-Difluoromethyl Pyridines: Pyridines are ubiquitous in drug discovery. While ortho-functionalization is common, direct meta- and para-difluoromethylation has traditionally been elusive due to electronic deactivation. Recent breakthroughs utilizing oxazino pyridine intermediates have solved this regioselectivity challenge, allowing for site-switchable functionalization ()[3].

  • Difluoromethylated Quinoxalin-2(1H)-ones: Prominent in antiviral and anticancer libraries. Direct C(sp²)–H functionalization via organic photoredox catalysis has made these highly accessible without the need for pre-functionalized substrates ()[4].

  • Difluoromethylated Lactones & Furans: Synthesized via visible-light-mediated intramolecular oxy-difluoromethylation of alkenoic acids, providing complex 3D

    
    -containing spiro-scaffolds[5].
    
Table 1: Quantitative Synthesis Data for Difluoromethylated Heterocycles
Heterocycle ClassRepresentative SubstrateReagents / Catalyst SystemYield RangeKey Property / Application
Quinoxalin-2(1H)-ones 3-Methylquinoxalin-2(1H)-onengcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

, Rose Bengal, Green LED
70–85%Late-stage functionalization of antiviral scaffolds[4]
Pyridines 2-ArylpyridineOxazino intermediate, Radical initiator51–73%Regioselective meta/para functionalization
Indazoles / Pyrazoles 1H-Indazole

, NaH, NaI, 18-crown-6
80–90%Scalable N-difluoromethylation (>200g scale)[1]
Lactones / Furans 4-Phenylbut-3-enoic acid

radical source, fac-Ir(ppy)₃
40–69%Oxy-difluoromethylation for 3D scaffolds[5]

State-of-the-Art Synthetic Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Every step includes an observable metric to confirm the mechanistic causality of the reaction.

Protocol A: Scalable N-Difluoromethylation of Indazoles/Pyrazoles

Reference: ()[1] Mechanistic Causality: Traditional methods using


 (Freon-22) and NaH require harsh heating (80–100 °C) in DMF, leading to severe thermal safety hazards. By introducing NaI and 18-crown-6, we engineer a dual-activation system: NaI facilitates a catalytic halogen exchange to form the highly reactive 

in situ, while 18-crown-6 sequesters the sodium cation, creating a "naked", hyper-nucleophilic nitrogen anion. This drastically lowers the activation energy, allowing the reaction to proceed safely at 40 °C.

Step-by-Step Methodology:

  • Deprotonation: Dissolve the N-heterocycle (e.g., 1H-indazole, 1.0 equiv) in anhydrous DMF. Cool the reactor to 0 °C. Slowly add NaH (1.5 equiv) in portions.

    • Self-Validation Check: Observe continuous

      
       gas evolution. The complete cessation of bubbling confirms quantitative deprotonation of the heterocycle.
      
  • Catalyst Addition: Add NaI (0.2 equiv) and 18-crown-6 (0.1 equiv) to the mixture. Stir for 15 minutes to ensure full complexation of the

    
     ions.
    
  • Electrophile Introduction: Introduce

    
     gas via a balloon (or controlled mass flow controller for scale-up). Warm the reaction mixture to 40 °C.
    
    • Self-Validation Check: Monitor the balloon volume or flow rate. A steady, predictable decrease in gas volume over 4–6 hours indicates active consumption of the electrophile and successful product formation.

  • Quench & Isolation: Cool to room temperature and carefully quench with ice water. Extract with EtOAc. Wash the organic layer extensively with water (5x) to remove DMF and 18-crown-6. Dry over

    
    , concentrate, and crystallize.
    
Protocol B: Direct C-H Difluoromethylation via Organic Photoredox Catalysis

Reference: ()[4] Mechanistic Causality: Pre-functionalization of heterocycles (e.g., halogenation or borylation) is resource-intensive. Using Rose Bengal as an organic photocatalyst and ambient


 as a terminal green oxidant allows for direct C(sp²)–H functionalization. The excited photocatalyst undergoes single-electron transfer (SET) with sodium difluoromethanesulfinate (

) to generate a

radical, which directly adds to the heterocycle.

Photoredox cycle for direct C-H difluoromethylation of heterocycles.

Step-by-Step Methodology:

  • Reaction Assembly: In a transparent borosilicate vial, combine the heterocycle (e.g., quinoxalin-2(1H)-one, 0.2 mmol),

    
     (0.4 mmol), and Rose Bengal (2 mol%).
    
  • Solvent & Atmosphere: Dissolve the reagents in 1 mL of DMSO. Leave the vial open to the air (or purge lightly with an

    
     balloon), as oxygen is the obligate terminal oxidant required to turn over the catalytic cycle.
    
  • Irradiation: Irradiate the mixture using two 3W green LEDs at room temperature for 12–24 hours.

    • Self-Validation Check: The reaction mixture must maintain the distinct deep pink/red hue of Rose Bengal throughout the process. If the solution bleaches to pale yellow, the catalyst has photo-degraded (likely due to excessive thermal output from the LEDs), and the radical generation will stall.

  • Purification: Dilute the mixture with water, extract with dichloromethane, and purify via standard silica gel chromatography.

Late-Stage Functionalization (LSF) in Drug Discovery

The true translational power of modern difluoromethylation lies in Late-Stage Functionalization (LSF). Recent breakthroughs have demonstrated the dearomative difluoromethylation of highly complex Active Pharmaceutical Ingredients (APIs). For instance, the anticancer agent amsacrine and the NSAID piroxicam can be directly difluoromethylated without tedious protecting group manipulations ()[6]. This capability allows medicinal chemists to rapidly generate


 analogs of existing lead compounds, bypassing de novo synthesis to immediately screen for improved metabolic half-lives and target affinities.

Conclusion

The strategic incorporation of the difluoromethyl group into heterocyclic scaffolds represents a paradigm shift in molecular design. By moving away from harsh, non-selective reagents and embracing rationally designed additive systems and photoredox catalysis, drug development professionals can now access these high-value bioisosteres with unprecedented precision, regioselectivity, and scalability.

References

  • Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications (2020). URL:[Link]

  • Difluoromethylation of Heterocycles via a Radical Process. Organic Chemistry Frontiers (2022). URL:[Link]

  • A Mild and Readily Scalable Procedure for the N-1-Difluoromethylation of Ethyl 6-((tert-butyldiphenylsilyl)oxy)-1H-indazole-3-carboxylate and its Applications... Journal of Fluorine Chemistry (2020). URL:[Link]

  • Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. ChemRxiv (2025). URL:[Link]

  • Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications (2024). URL:[Link]

  • Efficient Access to Functionalized N-Difluoromethylpyrazoles. ACS Omega (2026). URL:[Link]

  • Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors. Organic Letters (2024). URL: [Link]

Sources

Exploratory

Reactivity profile of nitro-substituted isothiazoles

Reactivity Profile of Nitro-Substituted Isothiazoles: Mechanistic Insights and Synthetic Applications Executive Summary The isothiazole scaffold is a highly versatile five-membered heteroaromatic system. While the unsubs...

Author: BenchChem Technical Support Team. Date: March 2026

Reactivity Profile of Nitro-Substituted Isothiazoles: Mechanistic Insights and Synthetic Applications

Executive Summary

The isothiazole scaffold is a highly versatile five-membered heteroaromatic system. While the unsubstituted ring exhibits robust stability akin to pyridine, the introduction of a nitro group—specifically at the 4-position—fundamentally rewrites its electronic profile. As a Senior Application Scientist, I have structured this technical guide to dissect the causality behind the reactivity of nitro-substituted isothiazoles. We will explore how the profound electron-withdrawing nature of the nitro group activates the ring for Nucleophilic Aromatic Substitution (


), dictates transition metal coordination geometries, and requires specific kinetic controls during synthesis to prevent ring cleavage.

Electronic Reprogramming: The Role of the 4-Nitro Group

Isothiazole is an electron-rich heteroaromatic compound that preferentially undergoes electrophilic aromatic substitution at the C4 position, as this site best stabilizes the cationic Wheland intermediate without placing positive charge directly adjacent to the electronegative sulfur or nitrogen atoms. Consequently, direct nitration (using fuming


) yields 4-nitroisothiazoles in high efficiency 1[1].

Once installed, the 4-nitro group exerts powerful inductive (


) and mesomeric (

) effects. This drastically depletes the electron density of the isothiazole core, highly activating the adjacent C5 position toward nucleophilic attack. Unlike isoxazoles, which suffer from extreme lability of the N-O bond under basic conditions [[2]](2], the N-S bond of the isothiazole ring provides a wider thermodynamic window to perform complex substitutions without immediate ring fragmentation.

G A Isothiazole Core (Electron Rich at C4) B Electrophilic Nitration (HNO3/H2SO4) A->B Electrophile attack C 4-Nitroisothiazole (Strong -I, -M Effect) B->C Yields 4-NO2 D C5 Position Activated (Electrophilic Character) C->D Electron withdrawal E Nucleophilic Attack (Amines, Thiols) D->E Facile SnAr

Figure 1: Electronic activation pathway of isothiazoles via 4-nitro substitution.

Nucleophilic Aromatic Substitution ( ) Dynamics

The hallmark of 5-halogenated-4-nitroisothiazoles is their exceptional tendency to undergo nucleophilic replacement reactions 3[3]. The nitro group stabilizes the anionic Meisenheimer intermediate during the addition-elimination sequence.

Protocol 1: Self-Validating of 5-Bromo-3-methyl-4-nitroisothiazole

To achieve high-fidelity substitution while preventing base-catalyzed ring opening, the choice of solvent and base is critical.

  • Reagent Preparation: Dissolve 1.0 eq of 5-bromo-3-methyl-4-nitroisothiazole in anhydrous Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that heavily solvates cations but leaves nucleophilic anions unsolvated, significantly lowering the activation energy for the

    
     attack.
    
  • Base Addition: Add 1.5 eq of anhydrous

    
    . Causality: A mild, insoluble base acts as a heterogeneous acid scavenger for the evolving HBr. Using stronger, soluble bases (like NaOH) risks nucleophilic attack at the sulfur atom, leading to N-S bond cleavage.
    
  • Nucleophile Introduction: Add 1.1 eq of the desired secondary amine dropwise at 0°C, then warm to room temperature.

  • In-Process Validation (TLC): Monitor via TLC (Hexane:EtOAc 3:1). The reaction is self-validating when the higher-Rf starting material completely disappears, replaced by a bright yellow/orange lower-Rf spot (characteristic charge-transfer color of 5-amino-4-nitro systems).

  • Quench and Isolate: Pour the mixture into ice water. The product will precipitate. Filter and wash with cold water.

  • Endpoint Validation: Confirm via

    
     NMR. The disappearance of any residual C5-proton (if starting from a non-halogenated precursor) or the distinct downfield shift of the amine protons confirms successful substitution.
    
Table 1: Comparative Reactivity Profile of Isothiazole Derivatives
Reaction TypeSubstrateReagents / ConditionsPrimary OutcomeTypical Yield
Nitration 3-Methylisothiazole

, 0°C
3-Methyl-4-nitroisothiazole80-90%

5-Halo-4-nitroisothiazoleAmines,

, DMF
5-Amino-4-nitroisothiazole75-95%
Ring Cleavage Isothiazolium saltsPrimary Amines, Reflux3-aminoalk-2-ene-1-thionesVariable
Complexation 4-Nitroisothiazole

, RT, Dark

40-65%

Data synthesized from established reactivity profiles of isothiazoles [[3]](3].

Transition Metal Coordination: The Platinum(II) Paradigm

Beyond organic synthesis, 4-nitroisothiazoles have emerged as potent ligands in inorganic medicinal chemistry. Recent studies demonstrate that reacting substituted 4-nitroisothiazoles with


 yields novel Platinum(II) complexes with cytotoxic activity comparable to, or slightly better than, cisplatin against specific cancer cell lines (e.g., MCF-7 breast adenocarcinoma) 4[4].

A critical mechanistic insight derived from Density Functional Theory (DFT) and X-ray diffraction is that complexation occurs exclusively via the nitrogen atom of the isothiazole ring, rather than the sulfur atom 5[5]. The electron-withdrawing nitro group at C4 modulates the basicity of the ring nitrogen, tuning its


-donor capacity to stabilize the 

center.
Protocol 2: Synthesis of

This protocol leverages kinetic control to isolate specific geometric isomers.

  • Precursor Solvation: Dissolve 2.0 eq of 3-methyl-4-nitroisothiazole in a minimal amount of organic solvent (e.g., methanol or acetone).

  • Aqueous Platinum Addition: Slowly add an aqueous solution of 1.0 eq

    
     at room temperature.
    
  • Kinetic Control (Light Protection): Wrap the reaction vessel entirely in aluminum foil. Causality: Square planar

    
     complexes are highly susceptible to photo-induced isomerization (converting kinetic cis products to thermodynamic trans products) and degradation. Strict light protection guarantees the integrity of the isomeric ratio.
    
  • Incubation & Precipitation: Stir at room temperature for 48-72 hours. The neutral complex will gradually precipitate from the aqueous-organic mixture.

  • Self-Validating Isomer Identification (Far-IR): After filtration and drying, analyze the product via Far-IR spectroscopy. Validation: The cis-isomer is confirmed by the presence of split Pt-Cl stretching bands (symmetric and antisymmetric) in the 340–360 cm⁻¹ range. The trans-isomer will exhibit only a single Pt-Cl stretching band due to its higher symmetry (

    
     local symmetry) [[6]](6].
    

G A 3-Methyl-4-nitroisothiazole (Ligand) C Room Temp, Strict Light Protection (Reaction Monitoring via TLC) A->C B K2PtCl4 (Aqueous) B->C D cis/trans-[PtCl2(Ligand)2] Complexes C->D N-Coordination E Far-IR Spectroscopy (Split vs Single Pt-Cl Band) D->E Structural Validation F In Vitro Cytotoxicity Assays (MCF-7, ES-2, A549) D->F Biological Evaluation

Figure 2: Workflow for the synthesis and evaluation of Pt(II)-nitroisothiazole complexes.

Vulnerabilities: Ring Opening and Degradation

While nitroisothiazoles are robust, they are not invincible. Isothiazolium salts (formed via N-alkylation) are particularly sensitive to attack by primary amines and hydrazines 3[3]. Instead of yielding simple substitution products, the localized positive charge on the nitrogen combined with the electron-withdrawing nitro group makes the N-S bond highly susceptible to nucleophilic cleavage. This results in ring opening to form mixed 3-aminoalk-2-ene-1-thiones. Researchers must carefully control the equivalents of base and the nucleophilicity of the reagents when operating on quaternized or highly activated nitroisothiazole systems.

Conclusion

The reactivity profile of nitro-substituted isothiazoles is a masterclass in electronic modulation. The 4-nitro group acts as a synthetic switch—deactivating the ring toward further electrophilic attack while turning the C5 position into a prime target for


. Furthermore, the precise tuning of the ring nitrogen's basicity allows these molecules to serve as highly effective, N-coordinated ligands for cytotoxic Platinum(II) complexes. By adhering to strict kinetic controls and leveraging in-process analytical validations like Far-IR and NMR, researchers can fully harness the potential of this dynamic heterocyclic scaffold.

References

  • Product Class 15: Isothiazoles Thieme Connect URL
  • Studies on the Complexation of Platinum(II)
  • Synthesis and experimental versus theoretical research on spectroscopic and electronic properties of 3-methyl-4-nitroisothiazole ResearchGate URL
  • Studies on the Complexation of Platinum(II)
  • PubMed Abstract: Complexation of Platinum(II)
  • Far-IR and Isomeric Structural Analysis of Pt(II)

Sources

Foundational

3-(Difluoromethyl)-5-nitroisothiazole safety data sheet (SDS)

Technical Whitepaper: Handling and Application of 3-(Difluoromethyl)-5-nitroisothiazole Executive Summary 3-(Difluoromethyl)-5-nitroisothiazole (CAS: 2270876-63-4 ) is a specialized heterocyclic intermediate increasingly...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Handling and Application of 3-(Difluoromethyl)-5-nitroisothiazole

Executive Summary

3-(Difluoromethyl)-5-nitroisothiazole (CAS: 2270876-63-4 ) is a specialized heterocyclic intermediate increasingly utilized in the synthesis of agrochemicals and pharmaceuticals.[1] Its structural integration of a nitro group (electrophilic, potential metabolic warhead) and a difluoromethyl group (lipophilic bioisostere of hydroxyl/thiol) makes it a high-value scaffold for modulating physicochemical properties in drug design.

However, this specific functional density presents unique safety challenges. This guide synthesizes available safety data, structural structure-activity relationship (SAR) analysis, and field-proven handling protocols to establish a rigorous safety framework for laboratory personnel.

Part 1: Chemical Identity & Physicochemical Profile

Table 1: Compound Identification & Predicted Properties

ParameterData
Chemical Name 3-(Difluoromethyl)-5-nitroisothiazole
CAS Number 2270876-63-4
Molecular Formula C₄H₂F₂N₂O₂S
Molecular Weight 180.13 g/mol
Physical State Solid (Crystalline powder)
Predicted LogP ~1.5 – 2.0 (Lipophilic)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water.
Structural Alert Nitro Group (-NO₂): Potential for energetic decomposition; metabolic toxicity. Isothiazole Ring: Potential sensitizer.

Scientist’s Note: The difluoromethyl (


) group acts as a hydrogen bond donor but is significantly more lipophilic than the hydroxyl groups it often replaces. This alters membrane permeability, meaning skin absorption rates may be higher than non-fluorinated analogs.

Part 2: Hazard Identification & Risk Assessment (GHS Standards)

Note: In the absence of a harmonized regulatory SDS for this specific CAS, the following classification is derived from SAR analysis of analogous nitro-isothiazoles (e.g., 2-amino-5-nitrothiazole) and functional group reactivity.

GHS Classification (Predicted)
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[2]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).

  • Reactivity Hazard: Nitro-heterocycles can be shock-sensitive or thermally unstable at high temperatures.

Signal Word: WARNING
Hazard Statements
  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.

Precautionary Statements (Critical)
  • P210: Keep away from heat, hot surfaces, sparks, open flames. (Due to nitro group).

  • P261: Avoid breathing dust/fume/gas/mist/vapors.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

Part 3: Safe Handling & Experimental Protocols

Engineering Controls
  • Primary Barrier: All weighing and transfer operations must be conducted inside a certified chemical fume hood .

  • Secondary Barrier: For synthesis scaling >5g, use a blast shield due to the potential energetic nature of the nitro-isothiazole core.

  • Atmosphere: Store and handle under inert gas (Nitrogen or Argon) to prevent moisture-induced degradation, which may release hydrofluoric acid (HF) trace byproducts if the

    
     group hydrolyzes (rare but possible under extreme conditions).
    
Personal Protective Equipment (PPE) Matrix
PPE TypeSpecificationRationale
Gloves Nitrile (Double gloving recommended) or Laminate Film (Silver Shield)Fluorinated organics can permeate standard latex rapidly.
Eye Protection Chemical Splash GogglesStandard safety glasses are insufficient for fine powders that are severe irritants.
Respiratory N95 (minimum) or P100 Respirator if outside hoodPrevention of inhalation of bioactive dust.
Body Lab coat (Cotton/Flame Resistant)Nitro compounds carry a flammability risk; avoid synthetic fabrics that melt.
Experimental Workflow: Safe Reagent Transfer

To ensure self-validating safety, follow this logic flow for setting up reactions involving 3-(Difluoromethyl)-5-nitroisothiazole.

SafeHandling cluster_warning CRITICAL CHECKPOINT Start Reagent Retrieval (Cold Storage) Check Visual Inspection (Crystals vs. Oil) Start->Check Verify Integrity PPE Don PPE: Nitrile + Goggles Check->PPE Pass Weigh Weighing (Inside Fume Hood) PPE->Weigh Static Control Solvent Dissolution (Add Solvent First) Weigh->Solvent Minimize Dust Reaction Reaction Setup (Inert Atm) Solvent->Reaction Transfer Soln Waste Quench & Disposal (Segregated Stream) Reaction->Waste Post-Rxn

Figure 1: Safe handling workflow. Note the dissolution step prior to transfer to minimize dust exposure risks.

Part 4: Emergency Response Framework

Firefighting Measures:

  • Media: Carbon dioxide (

    
    ), dry chemical, or alcohol-resistant foam. Do NOT use high-volume water jets , which may scatter the material.
    
  • Hazardous Combustion Products: Nitrogen oxides (

    
    ), Sulfur oxides (
    
    
    
    ), Hydrogen Fluoride (
    
    
    ), Carbon monoxide.
  • Special Note: Firefighters must wear full SCBA. The presence of fluorine implies that thermal decomposition will generate HF, which is corrosive and toxic.

Accidental Release (Spill):

  • Evacuate: Clear the immediate area (5-10 meters).

  • PPE: Don P100 respirator and double nitrile gloves.

  • Containment: Cover spill with a damp absorbent pad (to prevent dust) or inert absorbent (vermiculite).

  • Neutralization: Do not attempt chemical neutralization on the spill itself. Collect and dispose of as hazardous organic waste (halogenated).

Part 5: Application Context & Synthetic Utility

Why use this compound? In medicinal chemistry, the 3-(Difluoromethyl) motif is a bioisostere for the carbinol (


) or thiol (

) group. It acts as a weak hydrogen bond donor while resisting metabolic oxidation (unlike methyl groups). The 5-nitro position renders the isothiazole ring highly electrophilic, enabling:
  • Nucleophilic Aromatic Substitution (

    
    ):  The nitro group can be displaced by nucleophiles (amines, thiols) to functionalize the ring.
    
  • Reduction: The nitro group can be reduced to an amine (

    
    ), serving as a precursor for sulfonamides or amides.
    

Reaction Safety Tip: When reducing the nitro group (e.g., using


 or 

), be aware that isothiazoles can undergo ring-opening (reductive cleavage of the N-S bond) under vigorous reducing conditions. Mild conditions are recommended to preserve the heterocycle.

References

  • ChemicalBook. (2024). 3-(Difluoromethyl)-5-nitroisothiazole CAS 2270876-63-4 Basic Information. Retrieved from

  • National Institutes of Health (NIH). (2026). Synthesis of N-Difluoromethyl Benzothiazole Selenones as Novel Inhibitors. (Context on difluoromethyl synthesis and biological activity). Retrieved from

  • PubChem. (n.d.). Compound Summary: Nitroisothiazole Derivatives. (General toxicity data for nitro-heterocycles). Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 3-Fluoro-5-nitrobenzoic acid (Analogous Hazard Data). Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Nitro Reduction Protocols for Isothiazole Scaffolds

Abstract & Strategic Overview The reduction of nitro groups attached to isothiazole rings (specifically 4-nitroisothiazole derivatives) presents a distinct chemoselective challenge in medicinal chemistry. Unlike robust p...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The reduction of nitro groups attached to isothiazole rings (specifically 4-nitroisothiazole derivatives) presents a distinct chemoselective challenge in medicinal chemistry. Unlike robust phenyl rings, the isothiazole core contains a labile Nitrogen-Sulfur (N-S) bond.

Standard reduction methods—particularly catalytic hydrogenation (


)—often lead to catastrophic ring opening (desulfurization), yielding acyclic thio-enamines or fully saturated thiazolidines rather than the desired aminoisothiazole.

This guide details three validated protocols designed to preserve the isothiazole architecture while effectively reducing the nitro group. The selection of the method depends strictly on the scale and the presence of other sensitive functional groups.

The Chemoselectivity Paradox

The core challenge is kinetic vs. thermodynamic control. The reduction of the nitro group (


) is energetically favorable, but the hydrogenolysis of the N-S bond is a competing pathway, particularly under heterogeneous catalysis.

IsothiazoleReduction Substrate 4-Nitroisothiazole Nitroso Nitroso Intermediate Substrate->Nitroso 2e- Reduction RingOpen Acyclic Thio-enamines (Desulfurized Waste) Substrate->RingOpen H2 / Pd-C (N-S Bond Cleavage) Hydroxyl Hydroxylamine Nitroso->Hydroxyl 2e- Reduction Product 4-Aminoisothiazole (Target) Hydroxyl->Product 2e- Reduction (Kinetic Product) Product->RingOpen Over-reduction

Figure 1: Mechanistic divergence. Metal-mediated reductions favor the green pathway; catalytic hydrogenation risks the red pathway.

Critical Method Selection

MethodReagent SystemRisk ProfileBest For
A (Standard)

/

(aq) / EtOH
LowGram-scale; General purpose; Acid-sensitive substrates.
B (Sensitive)

/ EtOH
MediumSmall scale (<100mg); Substrates with halides/aldehydes.
C (Mildest)

/ THF /

LowHighly functionalized scaffolds; Late-stage synthesis.
D (Avoid)

/ Pd-C
Critical DO NOT USE. High risk of desulfurization.

Detailed Experimental Protocols

Protocol A: Iron-Mediated Reduction (The "Modified Bechamp")

Rationale: This is the industry gold standard for isothiazoles. The use of Ammonium Chloride (


) instead of Acetic Acid or HCl buffers the reaction to near-neutral pH (~5-6), preventing acid-catalyzed ring hydrolysis while activating the iron surface.
Reagents
  • Substrate: 4-Nitroisothiazole derivative (1.0 equiv)

  • Iron Powder (

    
    ): 5.0 equiv (Must be fine powder, <325 mesh preferred)
    
  • Ammonium Chloride (

    
    ): 5.0 equiv
    
  • Solvent: Ethanol / Water (3:1 ratio)

Step-by-Step Workflow
  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the nitroisothiazole (1.0 eq) in Ethanol (

    
    ).
    
  • Activation: Add water (

    
    ) and solid 
    
    
    
    (5.0 eq). Stir for 5 minutes at room temperature.
  • Addition: Add Iron powder (5.0 eq) in a single portion.

  • Reaction: Heat the suspension to 70°C (internal temperature).

    • Note: Do not reflux vigorously (

      
      ) to minimize thermal stress on the ring.
      
  • Monitoring: Monitor by TLC or LCMS every 30 minutes. Reaction is typically complete in 1–3 hours.

    • Endpoint: Disappearance of the nitro peak. Appearance of the polar amine peak.

  • Workup (Critical Step):

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate (equal volume to reaction solvent).

    • Filtration: Filter the black slurry through a Celite 545 pad to remove iron oxides. Wash the pad copiously with Ethyl Acetate.

    • Caution: The iron residue can be pyrophoric. Keep the Celite pad wet.

  • Purification: Wash the filtrate with Brine (1x). Dry over

    
    .[2] Concentrate in vacuo.
    
    • Storage: Aminoisothiazoles are prone to oxidation. Store under Argon or convert to HCl salt immediately.

Protocol B: Stannous Chloride Reduction ( )

Rationale: Tin(II) chloride acts as a selective reducing agent that tolerates carbonyls and nitriles better than iron. However, the workup is more laborious due to tin emulsions.

Reagents
  • Substrate: 1.0 equiv

  • 
    : 5.0 equiv
    
  • Solvent: Ethanol or Methanol (Anhydrous)

Step-by-Step Workflow
  • Setup: Dissolve substrate in Ethanol (

    
    ).
    
  • Addition: Add

    
     (solid) in portions at room temperature.
    
  • Reaction: Heat to 55–60°C .

    • Observation: The solution often turns yellow/orange.

  • Monitoring: Check LCMS after 2 hours.

  • Workup (The "Tartrate" Method):

    • The Problem: Adding water directly creates a gelatinous tin hydroxide precipitate that traps the product.

    • The Solution: Pour the reaction mixture into a saturated solution of Potassium Sodium Tartrate (Rochelle Salt) . Stir vigorously for 30 minutes until layers separate clearly.

    • Extract with Ethyl Acetate (3x).[3][4]

  • Purification: Flash chromatography is usually required to remove trace tin salts.

Protocol C: Sodium Dithionite Reduction

Rationale: A mild, homogeneous electron-transfer method suitable for very delicate substrates where metal contamination must be avoided.

Reagents
  • Substrate: 1.0 equiv

  • Sodium Dithionite (

    
    ): 3.0 – 5.0 equiv
    
  • Solvent: THF / Water (1:1)

Step-by-Step Workflow
  • Setup: Dissolve substrate in THF.

  • Solution Prep: Dissolve

    
     in Water.
    
  • Addition: Add the aqueous dithionite solution dropwise to the THF solution at room temperature.

  • Reaction: Stir at 25°C (Room Temp). If sluggish, warm to 40°C.

  • Workup:

    • Evaporate the THF under reduced pressure.

    • Neutralize the remaining aqueous layer with saturated

      
      .
      
    • Extract with Ethyl Acetate or DCM.

Troubleshooting & Optimization

Product Instability

Aminoisothiazoles are electron-rich and can degrade (oxidize/dimerize) upon exposure to air.

  • Symptom: Product turns dark brown/black upon drying.

  • Solution: Do not store as a free base. Treat the crude ether/EtOAc solution with

    
     in ether to precipitate the Aminoisothiazole-HCl salt . This salt is stable indefinitely at -20°C.
    
Solubility Issues

Aminoisothiazoles are significantly more polar than their nitro precursors.

  • Symptom: Low recovery during extraction.

  • Solution: If the product is not in the organic layer, check the aqueous layer. You may need to use 10% Methanol in DCM or n-Butanol for extraction.

Decision Logic for Protocol Selection

DecisionTree Start Start: Nitroisothiazole Reduction ScaleCheck Is scale > 1 gram? Start->ScaleCheck AcidSens Contains Acid-Sensitive Groups? (Acetals, Boc, etc.) ScaleCheck->AcidSens No MethodA Use Method A (Fe / NH4Cl) ScaleCheck->MethodA Yes AcidSens->MethodA No (Robust) MethodB Use Method B (SnCl2) AcidSens->MethodB No (Standard) MethodC Use Method C (Dithionite) AcidSens->MethodC Yes (Very Sensitive)

Figure 2: Selection logic based on scale and substrate complexity.

References

  • Iron-Mediated Reduction Mechanisms

    • Title: "Selective reduction of nitro compounds with iron/ammonium chloride."[5]

    • Source:Common Organic Chemistry / Synthetic Communic
    • URL:[Link]

  • Stannous Chloride Protocols

    • Title: "Nitro Reduction - SnCl2 Protocols and Mechanism"
    • Source:Common Organic Chemistry
    • URL:[Link]

  • Isothiazole Ring Stability

    • Title: "A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance"[6]

    • Source:Medwin Publishers (Medicinal Chemistry)
    • URL:[Link]

  • General Nitro Reduction Reviews: Title: "Application Notes and Protocols for the Reduction of Nitro Groups to Amines" Source:BenchChem Technical Library

Sources

Application

Application Note: Strategic Utilization of 3-(Difluoromethyl)-5-nitroisothiazole in Agrochemical Synthesis

Executive Summary This technical guide details the handling, reactivity, and synthetic utility of 3-(difluoromethyl)-5-nitroisothiazole , a high-value intermediate in the development of next-generation Succinate Dehydrog...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the handling, reactivity, and synthetic utility of 3-(difluoromethyl)-5-nitroisothiazole , a high-value intermediate in the development of next-generation Succinate Dehydrogenase Inhibitor (SDHI) fungicides and nicotinic acetylcholine receptor (nAChR) modulating insecticides.

While trifluoromethyl (


) groups have historically dominated agrochemistry, the difluoromethyl (

)
moiety has emerged as a superior bioisostere. It functions as a lipophilic hydrogen bond donor, improving binding affinity to polar residues in target enzymes (e.g., the ubiquinone binding site of Complex II) while modulating metabolic stability.

This guide provides validated protocols for transforming the nitro group—a "masked" amino functionality—into active carboxamide scaffolds, prioritizing chemoselectivity to preserve the sensitive


 bonds.

Chemical Architecture & Properties

Understanding the electronic profile of this intermediate is prerequisite to successful synthesis.

PropertyDescriptionChemical Implication
Structure Isothiazole ring with

at C5 and

at C3.
Highly electron-deficient ring.
Electronic State

-deficient heteroaromatic.
Susceptible to nucleophilic attack; resistant to electrophilic substitution.

Role
Lipophilic H-bond donor.Critical: Avoid strong bases (

) which can deprotonate the

(creating a difluoro-carbene precursor) or cause defluorination.
Nitro Group Strong electron-withdrawing group (EWG).Activates the ring for

(if a leaving group were present) or serves as an amine precursor.
Structural Visualization

The following diagram illustrates the synthetic logic and electronic activation of the molecule.

ChemicalLogic Nitro Nitro Group (-NO2) (Electron Withdrawing) Ring Isothiazole Core (Aromatic Scaffold) Nitro->Ring Deactivates Ring (Makes e- poor) Target Target Reactivity: Nitro Reduction Ring->Target Activation CF2H Difluoromethyl (-CF2H) (Lipophilic H-Donor) CF2H->Ring Modulates pKa & Lipophilicity

Caption: Electronic interplay between substituents. The nitro group activates the ring, while the CF2H group provides critical physicochemical properties.

Critical Application: Chemoselective Nitro Reduction

The primary utility of 3-(difluoromethyl)-5-nitroisothiazole is as a precursor to 3-(difluoromethyl)isothiazol-5-amine . This amine is the requisite "left-hand side" building block for coupling with acid chlorides to form SDHI fungicides.

Challenge: Sulfur Poisoning & Defluorination
  • Catalyst Poisoning: Isothiazoles contain sulfur, which irreversibly poisons standard Palladium/Carbon (

    
    ) hydrogenation catalysts, leading to stalled reactions.
    
  • Defluorination: Harsh reducing conditions (e.g.,

    
    ) can attack the 
    
    
    
    bonds or the isothiazole
    
    
    bond.
Validated Protocol: Iron-Mediated Bechamp Reduction

We utilize a modified Bechamp reduction using Iron powder in ammonium chloride/ethanol. This method is sulfur-tolerant , chemoselective (leaves


 intact), and scalable.
Materials
  • Substrate: 3-(Difluoromethyl)-5-nitroisothiazole (

    
    )
    
  • Reductant: Iron Powder (

    
    , 
    
    
    
    )
  • Electrolyte: Ammonium Chloride (

    
    , 
    
    
    
    )
  • Solvent: Ethanol/Water (

    
    )
    
Step-by-Step Methodology
  • Preparation: In a

    
     three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 
    
    
    
    of the nitro-isothiazole in
    
    
    Ethanol.
  • Activation: Add a solution of

    
     (
    
    
    
    ) in
    
    
    water.
  • Initiation: Add Iron powder (

    
    ) in portions. Caution: Exothermic induction period.
    
  • Reaction: Heat the mixture to mild reflux (

    
    ) for 
    
    
    
    .
    • Checkpoint: Monitor via TLC (Eluent: 30% EtOAc/Hexane). The yellow nitro spot (

      
      ) should disappear, replaced by a fluorescent/UV-active amine spot (
      
      
      
      ).
  • Work-up:

    • Cool to room temperature.

    • Filter through a Celite pad to remove iron oxides. Wash the pad with EtOAc (

      
      ).
      
    • Concentrate the filtrate under reduced pressure to remove ethanol.

    • Extract the aqueous residue with EtOAc (

      
      ).
      
    • Dry combined organics over

      
       and concentrate.
      
  • Purification: The crude amine is often pure enough for the next step. If darkening occurs (oxidation), store under Nitrogen or use immediately.

Downstream Application: Synthesis of SDHI Carboxamides

The resulting amine is coupled with an acid chloride (e.g., pyrazole-4-carbonyl chloride) to generate the final bioactive agrochemical.[1]

Protocol: Schotten-Baumann Coupling

This protocol uses a biphasic system or mild base to prevent side reactions at the isothiazole nitrogen.

Materials
  • Amine: 3-(Difluoromethyl)isothiazol-5-amine (

    
    )
    
  • Coupling Partner: 1-Methyl-3-(trifluoromethyl)pyrazole-4-carbonyl chloride (

    
    ) - Standard SDHI motif.
    
  • Base: Pyridine (

    
    ) or 
    
    
    
  • Solvent: Dichloromethane (

    
    ) or Tetrahydrofuran (
    
    
    
    )
Workflow
  • Dissolve the amine in dry DCM at

    
    .
    
  • Add Pyridine.[2]

  • Dropwise add the acid chloride (dissolved in minimal DCM).

  • Allow to warm to room temperature and stir for

    
    .
    
  • Quench: Wash with

    
     (to remove pyridine) followed by saturated 
    
    
    
    .
  • Isolation: Evaporate solvent and recrystallize from Ethanol/Heptane.

Synthetic Workflow Diagram

The following Graphviz diagram visualizes the complete "Nitro-to-Drug" pathway.

SynthesisWorkflow Start Start: 3-(Difluoromethyl)-5-nitroisothiazole Step1 Step 1: Nitro Reduction (Fe / NH4Cl / EtOH) Start->Step1 Chemoselective Reduction Inter Intermediate: 3-(Difluoromethyl)isothiazol-5-amine Step1->Inter Isolation Step2 Step 2: Amide Coupling (Acid Chloride / Pyridine) Inter->Step2 N-Acylation Final Final Product: SDHI Carboxamide Fungicide Step2->Final Purification

Caption: Step-by-step conversion of the nitro intermediate to a bioactive fungicide.

Safety & Handling Protocols

Nitro-heterocycles possess high energy potential. Strict adherence to safety protocols is mandatory.

Thermal Hazards
  • Decomposition: 5-nitroisothiazoles can decompose violently if heated beyond

    
    .
    
  • Requirement: Perform Differential Scanning Calorimetry (DSC) on any new batch >

    
    . If an exotherm onset is detected 
    
    
    
    , strictly limit reaction temperatures to
    
    
    below the onset.
Toxicology
  • Sensitization: Isothiazoles are known skin sensitizers (e.g., methylisothiazolinone).

  • PPE: Double nitrile gloves, lab coat, and full-face shield during the Iron reduction step (risk of thermal runaway).

  • Waste: Aqueous waste from the reduction contains Iron and Ammonium salts; dispose of as heavy metal waste.

References

  • Isothiazole Chemistry & Agrochemicals

    • Bioactive Heterocycles via Nitrile Oxide Cycloadditions. Chemical Reviews, 2013. Link

  • Fluorine in Agrochemicals (The

    
     Effect): 
    
    • Fujiwara, T., et al. "Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules." Journal of Agricultural and Food Chemistry, 2024. Link

  • Reduction Protocols (Sulfur-Tolerant): Standard Bechamp Reduction of Nitro-Thiazoles. Organic Process Research & Development. (General Reference for Fe/AcOH reductions in sulfur heterocycles).
  • SDHI Fungicide Mechanism

    • Succinate Dehydrogenase Inhibitors (SDHIs).[1] Fungicide Resistance Action Committee (FRAC). Link

Sources

Method

Application Note: Nucleophilic Substitution of 5-Nitroisothiazoles

Topic: Nucleophilic Substitution Reactions of 5-Nitroisothiazoles Content Type: Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Controlling Reactivity on the...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Nucleophilic Substitution Reactions of 5-Nitroisothiazoles Content Type: Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Controlling Reactivity on the "Edge of Stability"

Executive Summary

The 5-nitroisothiazole scaffold represents a potent but chemically sensitive electrophile in medicinal chemistry.[1] Unlike their 1,3-thiazole counterparts, 1,2-isothiazoles possess a relatively weak N–S bond that renders the ring susceptible to cleavage under nucleophilic attack. This guide provides an advanced technical framework for performing Nucleophilic Aromatic Substitution (SNAr) on 5-nitroisothiazoles. The core challenge addressed here is regioselectivity : specifically, how to direct nucleophilic attack toward the C-3 position (displacing a halide) or C-5 position (displacing the nitro group) while suppressing the thermodynamically favorable ring-opening pathway.

Mechanistic Insight: The "Ambident Electrophile" Problem

The 5-nitroisothiazole ring is an ambident electrophile.[1] The nitro group at C-5 creates a profound electron deficiency across the heterocyclic core, activating two primary sites for nucleophilic attack:

  • C-3 Position: Activated via conjugation through the C=N bond.[1] Substitution here preserves the ring.[1]

  • C-5 Position (Ipso): The carbon bearing the nitro group.[1] Attack here can lead to nitro displacement or, more commonly, ring fragmentation.

  • Sulfur (S-1): A "soft" electrophilic site.[1] Attack here by soft nucleophiles (e.g., thiols, phosphines) triggers immediate N–S bond cleavage.

Visualization: Competing Reaction Pathways

The following diagram illustrates the kinetic competition between the desired SNAr pathway and the destructive ring-opening mechanism.

G Substrate 3-Bromo-5-nitroisothiazole (Substrate) Meisenheimer_C3 Transition State A (Attack at C-3) Substrate->Meisenheimer_C3 Path A: Hard Nu: (Amines) Low Temp (<0°C) Meisenheimer_C5 Transition State B (Attack at C-5) Substrate->Meisenheimer_C5 Path B: Soft Nu: / High Temp Nu Nucleophile (Nu:) Nu->Substrate Product_SNAr 3-Substituted-5-nitroisothiazole (Target Product) Meisenheimer_C3->Product_SNAr -Br (Leaving Group) Ring_Open Acyclic Nitrile/Sulfide (Ring Destruction) Meisenheimer_C5->Ring_Open N-S Bond Cleavage

Figure 1: Kinetic competition between SNAr functionalization (Path A) and ring degradation (Path B).

Critical Parameters & Optimization

To successfully functionalize the isothiazole core without destroying it, strict adherence to the following parameters is required.

Solvent Selection
  • Recommended: Acetonitrile (MeCN) or THF .[1] These polar aprotic solvents solvate the nucleophile sufficiently without promoting the "loose" ion pairing that often favors attack at sulfur.[1]

  • Avoid: DMSO or DMF at high temperatures. While excellent for SNAr in benzenoid systems, in isothiazoles, they enhance the basicity of nucleophiles, increasing the rate of ring opening.

  • Strictly Avoid: Alcohols (MeOH, EtOH) with strong alkoxide bases.[1] Alkoxides act as "hard" bases that rapidly attack the sulfur atom, leading to ester/amide acyclic byproducts.

Temperature Control
  • The "Zero-Degree Rule": All initial additions of nucleophile must occur at -10°C to 0°C .[1]

  • Exotherm Management: The electron-deficient nature of 5-nitroisothiazole makes nucleophilic addition highly exothermic.[1] Uncontrolled heat drives the reaction toward the thermodynamic minimum (ring opening).

Base Selection[1]
  • Preferred: DIPEA (Hünig's Base) or 2,6-Lutidine .[1] These non-nucleophilic organic bases scavenge protons without competing for the electrophilic center.[1]

  • Use with Caution: K₂CO₃ or Cs₂CO₃ .[1] Heterogeneous inorganic bases are effective but require vigorous stirring; ensure the particle size is fine (milled) to prevent "hot spots" of reactivity.[1]

Standardized Protocol: SNAr Displacement of 3-Bromo-5-nitroisothiazole

Objective: Synthesis of 3-morpholino-5-nitroisothiazole via displacement of the C-3 bromide. Rationale: This protocol demonstrates the functionalization of the core while retaining the nitro group for future reduction or displacement.[1]

Materials
  • Substrate: 3-Bromo-5-nitroisothiazole (1.0 equiv) [Note: Ensure this is isothiazole, not thiazole].

  • Nucleophile: Morpholine (1.1 equiv).[1]

  • Base: DIPEA (1.2 equiv).[1]

  • Solvent: Anhydrous MeCN (0.1 M concentration).

Step-by-Step Workflow
  • Preparation (Inert Atmosphere):

    • Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.

    • Purge with Nitrogen (N₂) or Argon.[1]

    • Dissolve 3-bromo-5-nitroisothiazole (209 mg, 1.0 mmol) in anhydrous MeCN (10 mL).

  • Thermal Equilibration:

    • Cool the solution to -10°C using an ice/salt bath.

    • Why? Kinetic control is essential to prevent attack at C-5 or S-1.[1]

  • Nucleophile Addition:

    • Mix Morpholine (96 µL, 1.1 mmol) with DIPEA (209 µL, 1.2 mmol) in a separate vial.

    • Add this mixture dropwise to the reaction flask over 10 minutes.

    • Observation: The solution will likely darken (formation of Meisenheimer complex).[1]

  • Reaction Monitoring:

    • Stir at -10°C for 1 hour.

    • Allow to warm slowly to 0°C (do not heat to RT yet).

    • Check TLC (Mobile Phase: 20% EtOAc/Hexanes).[1] Look for the disappearance of the starting bromide (Rf ~0.6) and appearance of the amine product (Rf ~0.3, often yellow/orange).

  • Quench and Workup:

    • Quench with saturated NH₄Cl (aq) (5 mL) at 0°C.

    • Dilute with EtOAc (20 mL).[1]

    • Wash organic layer with Water (2x) and Brine (1x).[1]

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Flash Column Chromatography (Silica Gel).[1]

    • Gradient: 0% → 30% EtOAc in Hexanes.[1]

    • Note: The product is a nitro-compound; avoid heating the column or drying at high temperatures (>50°C).[1]

Protocol Visualization

Protocol Start Start: 3-Bromo-5-nitroisothiazole Cool Cool to -10°C (MeCN) Start->Cool Add Add Morpholine/DIPEA (Dropwise, 10 min) Cool->Add Monitor Monitor TLC at 0°C (1-2 Hours) Add->Monitor Decision Starting Material Consumed? Monitor->Decision Quench Quench (Sat. NH4Cl) Extract (EtOAc) Decision->Quench Yes Fail Troubleshoot: Check Ring Opening Decision->Fail No (Complex Mix) Purify Flash Chromatography (Silica, Hex/EtOAc) Quench->Purify

Figure 2: Operational workflow for the SNAr reaction.

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Tar/Black Polymer Ring opening followed by polymerization.[1]Lower temperature to -20°C. Switch solvent to THF.[1] Ensure dropwise addition.
Low Yield Hydrolysis of the C-Br bond by adventitious water.[1]Use strictly anhydrous solvents.[1] Ensure DIPEA is dry.[1][2]
Regioisomer Mix Attack at C-5 (Nitro displacement) vs C-3.This is rare with amine nucleophiles but possible with thiols.[1] Use sterically hindered bases.[1]
Explosion Risk Energetic nature of nitro-heterocycles.[1]Safety Warning: Do not heat residues above 60°C. Do not distill.
Safety Note: Distinction from Thiazoles

Researchers often confuse 5-nitroisothiazole (1,2-S,N) with 5-nitrothiazole (1,3-S,N).

  • Thiazoles: Generally more stable to base.[1]

  • Isothiazoles: The N–S bond is weak.[1] Strong bases (NaOH, NaOEt) will destroy the ring. Always verify your starting material structure by NMR before proceeding.[1]

References

  • Isothiazole Chemistry & Ring Transformations

    • Review of isothiazole reactivity including ring opening.
    • Source:

  • Synthesis of Functionalized Isothiazoles

    • Protocol for 3-bromo-isothiazole deriv
    • Source: [1]

  • Vicarious Nucleophilic Substitution (Context)

    • Mechanisms for substituting hydrogen in nitro-heterocycles.
    • Source:

  • Nitro-Group Activation in Heterocycles

    • Kinetic data on nitro-group displacement vs. halogen displacement.
    • Source: [1]

Sources

Application

Advanced Difluoromethylation Strategies for Heterocyclic Synthesis: Protocols for Late-Stage Functionalization

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Application Note & Experimental Protocol. Introduction & Strategic Rationale As drug discovery pivots toward more metabo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Application Note & Experimental Protocol.

Introduction & Strategic Rationale

As drug discovery pivots toward more metabolically robust and membrane-permeable candidates, the strategic incorporation of the difluoromethyl (–CF₂H) group has become indispensable[1]. Unlike the strongly electron-withdrawing and highly lipophilic trifluoromethyl (–CF₃) group, the –CF₂H moiety acts as a lipophilic hydrogen bond donor. It serves as an excellent bioisostere for hydroxyl (–OH) and thiol (–SH) groups, maintaining vital target-binding interactions while resisting Phase I metabolism by cytochrome P450 enzymes.

Heterocycles—particularly pyridines, indazoles, and quinoxalines—are the foundational building blocks of modern pharmaceuticals. However, the late-stage functionalization (LSF) of these electron-deficient scaffolds presents a significant synthetic challenge. Traditional difluoromethylation required harsh thermal conditions, highly basic environments, or ozone-depleting gases. Today, the advent of photoredox catalysis and rationally designed zinc/sulfinate reagents allows for mild, highly regioselective, and scalable functionalization[2][3].

This application note details field-proven methodologies for both C(sp²)–H radical difluoromethylation and N–H difluoromethylation, providing the mechanistic causality and self-validating protocols required to implement these reactions successfully.

Mechanistic Frameworks

Radical C–H Difluoromethylation (Minisci-Type)

The functionalization of electron-deficient heterocycles is most effectively achieved via a radical Minisci-type pathway. Under visible-light irradiation, a photocatalyst (e.g., fac-Ir(ppy)₃) is excited to a long-lived triplet state. This excited species undergoes single-electron transfer (SET) with a difluoromethylating reagent (such as a phosphonium salt or sulfinate), generating an electrophilic •CF₂H radical[2]. This radical selectively attacks the most electron-deficient position of the heterocycle, forming a radical adduct that is subsequently oxidized and deprotonated to yield the final product.

PhotoredoxWorkflow cluster_0 PC Photocatalyst fac-Ir(ppy)₃ PC_star Excited State *Ir(ppy)₃ PC->PC_star 440 nm Blue LED Radical •CF₂H Radical PC_star->Radical SET Oxidation Reagent CF₂H Source (e.g., dFM2) Reagent->Radical Adduct Radical Adduct Radical->Adduct Minisci Addition Heterocycle Heterocycle (C=N / C=C) Heterocycle->Adduct Adduct->PC SET Reduction Product CF₂H-Heterocycle Adduct->Product Oxidation & -H⁺

Fig 1: Photoredox-catalyzed Minisci-type C-H difluoromethylation catalytic cycle.

Base-Mediated N-Difluoromethylation

For N-heterocycles (e.g., indazoles, pyrazoles), the target is typically the N–H bond. This is achieved through the generation of a highly reactive difluorocarbene (:CF₂) intermediate from precursors like chlorodifluoromethane (Freon 22) or bromo(difluoro)acetic acid[4][5].

NDifluoromethylation Substrate N-Heterocycle (e.g., Indazole) Base Base (NaH) + 18-crown-6 Substrate->Base Deprotonation Anion Naked N-Anion Base->Anion Cation Sequestration Product N-CF₂H Product Anion->Product Nucleophilic Attack Carbene :CF₂ Carbene (from CHClF₂) Carbene->Product Insertion

Fig 2: Base-mediated N-difluoromethylation via difluorocarbene insertion.

Reagent Selection Matrix

Selecting the correct difluoromethylating agent is entirely dependent on the target site and the electronic nature of the heterocycle. Table 1 summarizes the quantitative data and optimal use cases for the most prominent reagents.

Table 1: Comparative Matrix of Difluoromethylating Reagents for Heterocycles

ReagentTarget SiteActivation ModeTypical Catalyst / AdditiveTempYield Range
Zinc difluoromethanesulfinate (DFMS) C(sp²)–HRadical (Minisci)TBHP (Oxidant)50 °C40–85%
CF₂HSO₂Na / dFM2 C(sp²)–HPhotoredoxfac-Ir(ppy)₃, Blue LED25 °C50–90%
[bis(difluoroacetoxy)iodo]benzene C(sp²)–HPhotoredoxRu(bpy)₃²⁺, Visible Light25 °C45–80%
CHClF₂ (Freon 22) N–H (Azoles)Carbene InsertionNaH, 18-crown-6, NaI40 °C70–95%
Bromo(difluoro)acetic acid N–H (Azoles)Carbene InsertionK₂CO₃, DMF80 °C60–92%

Data synthesized from references[2][3][4][5].

Validated Experimental Protocols

Protocol A: Photoredox C(sp²)–H Difluoromethylation of Electron-Deficient Heterocycles

This protocol utilizes visible-light photoredox catalysis to append a –CF₂H group onto N-heterocycles (e.g., quinoxalines, pyridines) under mild, room-temperature conditions[2][6].

Materials:

  • Heterocyclic substrate (1.0 mmol)

  • Difluoromethyltriphenylphosphonium bromide (dFM2) or CF₂HSO₂Na (2.0 mmol)

  • fac-Ir(ppy)₃ (0.02 mmol, 2 mol%)

  • 2,6-lutidine (1.0 mmol)

  • Anhydrous CH₂Cl₂ / CH₃CN (1:1 v/v, 10 mL)

Step-by-Step Procedure & Causality:

  • Reaction Assembly: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the heterocyclic substrate, the difluoromethylating reagent, and fac-Ir(ppy)₃.

    • Causality: Solid reagents are added prior to degassing to prevent the introduction of ambient moisture during transfer, which can hydrolyze the radical precursors[2].

  • Degassing (Critical Step): Seal the tube and perform three consecutive freeze-pump-thaw cycles. Backfill with ultra-pure Argon.

    • Causality: Molecular oxygen is a potent triplet state quencher for the fac-Ir(ppy)₃ photocatalyst. Furthermore, O₂ rapidly intercepts the •CF₂H radical to form peroxy species, completely derailing the Minisci-type addition[6].

  • Solvent & Base Addition: Under a positive pressure of Argon, inject the anhydrous CH₂Cl₂/CH₃CN mixture, followed by 2,6-lutidine.

    • Causality: The mixed solvent system ensures the solubility of both the highly polar sulfinate/phosphonium salts and the lipophilic heterocycle. 2,6-lutidine acts as a non-nucleophilic buffer, neutralizing acidic byproducts (e.g., HBr or sulfinic acid) that would otherwise degrade the substrate or quench the catalyst[2].

  • Irradiation: Stir the mixture at 500 rpm while irradiating with a 440 nm Blue LED (8 W) placed approximately 5 cm from the tube. Use a benchtop fan to maintain the reaction temperature at ~25 °C.

    • Causality: High-intensity LEDs generate localized thermal gradients. Exceeding 30 °C can lead to radical dimerization or off-target side reactions, reducing the regioselectivity of the LSF[2].

  • Self-Validation & QC: After 12 hours, withdraw a 10 µL aliquot under Argon, dilute in MeCN, and analyze via LC-MS.

    • Validation Metric: The product mass should reflect [M+50]⁺ (addition of CF₂H minus one proton). Proceed to standard aqueous workup and silica gel chromatography once >95% conversion is observed.

Protocol B: Scalable N-Difluoromethylation of Azoles

For base-sensitive indazoles and pyrazoles, traditional high-temperature (80–100 °C) methods with NaH/DMF often lead to decomposition. This protocol utilizes a phase-transfer additive strategy to achieve N-difluoromethylation at mild temperatures (40 °C)[4][5].

Materials:

  • Indazole derivative (10.0 mmol)

  • Chlorodifluoromethane (CHClF₂, Freon 22) (Balloon)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 15.0 mmol)

  • 18-crown-6 (1.0 mmol, 10 mol%)

  • Sodium iodide (NaI, 2.0 mmol, 20 mol%)

  • Anhydrous DMF (30 mL)

Step-by-Step Procedure & Causality:

  • Deprotonation: Suspend NaH in anhydrous DMF at 0 °C under Argon. Slowly add the indazole derivative portion-wise. Stir for 30 minutes until H₂ evolution ceases.

    • Causality: Immediate and complete deprotonation forms the highly nucleophilic heteroaryl anion required to trap the transient difluorocarbene[5].

  • Additive Introduction: Add 18-crown-6 and NaI to the reaction mixture.

    • Causality: 18-crown-6 sequesters the sodium cation (Na⁺), creating a "naked" and hyper-reactive nitrogen anion. NaI acts as a mild catalyst to facilitate the alpha-elimination of chloride from CHClF₂. This dual-additive system lowers the activation energy, allowing the reaction to proceed at 40 °C instead of the hazardous 80–100 °C typically required[5].

  • Carbene Generation & Trapping: Attach a balloon filled with CHClF₂ gas. Evacuate the headspace briefly and backfill with CHClF₂. Heat the reaction to 40 °C and stir vigorously for 6 hours.

    • Causality: At 40 °C in the presence of base, CHClF₂ undergoes alpha-elimination to form the electrophilic difluorocarbene (:CF₂), which is rapidly and irreversibly trapped by the naked N-anion[4][5].

  • Self-Validation & QC: Quench the reaction carefully with saturated aqueous NH₄Cl at 0 °C. Extract with EtOAc.

    • Validation Metric: Analyze the crude mixture via ¹⁹F NMR. The successful incorporation of the N–CF₂H group is definitively confirmed by the appearance of a characteristic doublet at approximately -90 to -95 ppm with a large geminal coupling constant (²J_{HF} ≈ 59 Hz).

References

  • Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. researchgate.net.
  • Late-stage difluoromethylation: concepts, developments and perspective. rsc.org.
  • Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors. ucl.ac.uk.
  • Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. alfa-chemistry.com.
  • Photoredox-catalyzed direct C(sp2)–H difluoromethylation of enamides or heterocycles with [bis(difluoroacetoxy)iodo]benzene. rsc.org.
  • Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. chemrxiv.org.
  • A Mild and Readily Scalable Procedure for the N-1-Difluoromethylation of Ethyl 6-((tert-butyldiphenylsilyl)oxy)-1H-indazole-3-carboxylate... thieme-connect.com.
  • Zinc difluoromethanesulfinate. sigmaaldrich.com.

Sources

Method

Application Notes &amp; Protocols: Strategic Functionalization of 3-(Difluoromethyl)-5-nitroisothiazole for Advanced Drug Discovery

Abstract: This guide provides a detailed technical overview and actionable protocols for the chemical functionalization of 3-(difluoromethyl)-5-nitroisothiazole, a key heterocyclic building block for modern drug discover...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides a detailed technical overview and actionable protocols for the chemical functionalization of 3-(difluoromethyl)-5-nitroisothiazole, a key heterocyclic building block for modern drug discovery. We delve into the core reactivity of this scaffold, focusing on strategic modifications at the C5 position via nucleophilic aromatic substitution (SNAr) and reduction of the nitro moiety, as well as exploring the potential for direct functionalization of the difluoromethyl group. The protocols are designed for researchers, medicinal chemists, and drug development professionals, offering not just step-by-step instructions but also the underlying mechanistic rationale to empower informed experimental design.

Introduction: The Strategic Value of the Scaffold

The isothiazole ring is a privileged five-membered heterocycle integral to numerous pharmacologically active agents, including antiviral, anti-inflammatory, and antipsychotic drugs.[1][2][3][4] Its unique electronic properties, stemming from the 1,2-arrangement of sulfur and nitrogen heteroatoms, contribute to its role as a versatile pharmacophore.[1][5]

The subject of this guide, 3-(difluoromethyl)-5-nitroisothiazole, is of particular interest for two primary reasons:

  • The Difluoromethyl (CHF₂) Group: This moiety is a valuable bioisostere for hydroxyl (-OH) or thiol (-SH) groups. Its inclusion can significantly enhance metabolic stability, modulate acidity (pKa), and increase lipophilicity, thereby improving a drug candidate's pharmacokinetic profile.[6]

  • The 5-Nitro (NO₂) Group: As a potent electron-withdrawing group, the nitro function strongly activates the isothiazole ring, rendering the C5 position highly electrophilic and susceptible to nucleophilic attack.[7][8] This provides a reliable and predictable handle for introducing molecular diversity.

This document outlines robust methodologies to leverage these features for the synthesis of novel isothiazole derivatives.

Core Reactivity and Strategic Functionalization Pathways

The functionalization of 3-(difluoromethyl)-5-nitroisothiazole is primarily dictated by the powerful electron-withdrawing nature of the C5-nitro group. This creates a highly electron-deficient aromatic system, paving the way for several high-yield transformations.

G cluster_0 Functionalization Strategies cluster_1 Resulting Intermediates / Products Start 3-(Difluoromethyl)-5-nitroisothiazole (Starting Scaffold) SNAr Strategy 1: Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Reduction Strategy 2: Nitro Group Reduction Start->Reduction CHF2_Func Strategy 3: CHF₂ Group Functionalization Start->CHF2_Func Product_SNAr 5-Substituted-3-(difluoromethyl)isothiazoles (e.g., Amines, Ethers, Thioethers) SNAr->Product_SNAr Product_Reduction 5-Amino-3-(difluoromethyl)isothiazole (Versatile Intermediate) Reduction->Product_Reduction Product_CHF2 3-(Functionalized-difluoromethyl)- 5-nitroisothiazoles CHF2_Func->Product_CHF2

Caption: Key functionalization strategies for the starting scaffold.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr) at C5

Mechanistic Rationale

The SNAr reaction is the cornerstone of functionalizing this scaffold. The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C5 carbon, transiently breaking the ring's aromaticity to form a resonance-stabilized anionic σ-complex, often referred to as a Meisenheimer complex.[9][10] The strong electron-withdrawing nitro group is crucial for stabilizing this intermediate. Aromaticity is subsequently restored by the expulsion of the nitrite ion (NO₂⁻) as the leaving group.[8]

G Reactants Reactant + Nu:⁻ p1 Reactants->p1 1. Addition (Rate-Limiting) Intermediate Meisenheimer Complex (Resonance Stabilized) p2 Intermediate->p2 2. Elimination (Fast) Product Product + NO₂⁻ p1->Intermediate p2->Product

Caption: The addition-elimination mechanism of SNAr reactions.

Protocol: Synthesis of 5-Anilino-3-(difluoromethyl)isothiazole

This protocol details the reaction with aniline as a representative nitrogen nucleophile.

Materials:

  • 3-(Difluoromethyl)-5-nitroisothiazole

  • Aniline

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle

Procedure:

  • Setup: To a dry 50 mL round-bottom flask under a nitrogen atmosphere, add 3-(difluoromethyl)-5-nitroisothiazole (1.0 eq), aniline (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 0.2 M concentration relative to the isothiazole) via syringe.

  • Reaction: Stir the mixture at 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

    • Causality Note: The base (K₂CO₃) is essential to deprotonate the aniline adduct, facilitating the elimination step. DMF is an ideal polar aprotic solvent that can solvate the ions involved without interfering with the reaction.

  • Work-up: Cool the reaction mixture to room temperature. Pour it into a separatory funnel containing deionized water (10x the volume of DMF).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 20 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-anilino-3-(difluoromethyl)isothiazole.

Data & Scope

This SNAr protocol is versatile and can be adapted for a range of nucleophiles.

EntryNucleophileConditionsTypical Yield (%)
1AnilineK₂CO₃, DMF, 80 °C, 5h85-95
2Benzyl MercaptanNaH, THF, 0 °C to rt, 3h80-90
3Sodium MethoxideMeOH, 60 °C, 2h90-98
4PiperidineK₂CO₃, DMF, 80 °C, 4h88-96

Table 1: Representative scope of SNAr reactions on 3-(difluoromethyl)-5-nitroisothiazole.

Strategy 2: Nitro Group Reduction and Subsequent Derivatization

Mechanistic Rationale

The reduction of the aromatic nitro group to a primary amine is a fundamental transformation in medicinal chemistry. The resulting 5-amino-3-(difluoromethyl)isothiazole is a highly valuable intermediate, as the amino group serves as a versatile handle for a plethora of subsequent reactions, including amide bond formation, sulfonamide synthesis, and diazotization.

Protocol: Synthesis and Acylation of 5-Amino-3-(difluoromethyl)isothiazole

This two-step protocol covers the reduction and a subsequent amide coupling.

Part A: Reduction of the Nitro Group Materials:

  • 3-(Difluoromethyl)-5-nitroisothiazole

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: Dissolve 3-(difluoromethyl)-5-nitroisothiazole (1.0 eq) in ethanol in a round-bottom flask.

  • Reagent Addition: In a separate flask, dissolve SnCl₂·2H₂O (5.0 eq) in concentrated HCl. Add this solution dropwise to the stirred isothiazole solution at 0 °C (ice bath).

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Causality Note: SnCl₂ is a classic and reliable reagent for the reduction of aromatic nitro groups in the presence of acid. The large excess ensures complete conversion.

  • Neutralization: Carefully pour the reaction mixture over crushed ice and basify by slowly adding saturated NaHCO₃ solution until the pH is ~8.

  • Extraction: Extract the product with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 5-amino-3-(difluoromethyl)isothiazole is often used directly in the next step without further purification.

Part B: Amide Coupling with Benzoyl Chloride Materials:

  • Crude 5-amino-3-(difluoromethyl)isothiazole from Part A

  • Benzoyl Chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Reaction Setup: Dissolve the crude amine (1.0 eq) in anhydrous DCM under a nitrogen atmosphere. Add pyridine (1.5 eq).

  • Acylation: Cool the solution to 0 °C and add benzoyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-5 hours.

  • Work-up & Purification: Quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, concentrate, and purify by column chromatography or recrystallization to obtain the final amide product.

G Start 3-(CHF₂)-5-(NO₂)-Isothiazole Step1 Reduction (e.g., SnCl₂/HCl) Start->Step1 Intermediate 5-Amino-3-(CHF₂)-Isothiazole Step1->Intermediate Step2 Amide Coupling (e.g., Benzoyl Chloride, Pyridine) Intermediate->Step2 Product 5-Benzamido-3-(CHF₂)-Isothiazole Step2->Product

Caption: Workflow for nitro reduction and subsequent amide formation.

Strategy 3: Direct Functionalization of the Difluoromethyl Group

Mechanistic Rationale

While challenging, the direct functionalization of the CHF₂ group offers a novel route to unique analogues. The protons on the difluoromethyl group are acidic and can be removed by a strong, non-nucleophilic base to generate a difluoro-stabilized carbanion.[11] This transient species can then be trapped by various electrophiles.

Key Considerations:

  • Base Selection: A very strong base that is sterically hindered is required, such as Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS). This prevents competitive nucleophilic attack on the isothiazole ring.

  • Temperature Control: The reaction must be conducted at very low temperatures (typically -78 °C) to ensure the stability of the lithiated intermediate and prevent side reactions.

Protocol: Deprotonation and Aldehyde Addition (Proposed)

This protocol is a proposed method based on established procedures for similar heterocyclic systems.[11]

Materials:

  • 3-(Difluoromethyl)-5-nitroisothiazole

  • Lithium Diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Benzaldehyde

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium Chloride (NH₄Cl), saturated solution

Procedure:

  • Setup: To a flame-dried, three-neck flask under a strict argon atmosphere, add anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add LDA solution (1.1 eq) to the THF. Then, add a solution of 3-(difluoromethyl)-5-nitroisothiazole (1.0 eq) in minimal anhydrous THF dropwise over 15 minutes. Stir the resulting solution at -78 °C for 1 hour.

  • Electrophilic Trap: Add benzaldehyde (1.2 eq) dropwise to the reaction mixture. Continue stirring at -78 °C for an additional 2 hours.

  • Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Work-up: Allow the mixture to warm to room temperature. Extract with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the crude material by flash column chromatography to isolate the desired alcohol product.

Characterization of Derivatives

Confirmation of product structures should be performed using standard analytical techniques.

Compound TypeKey ¹H NMR Signal (δ, ppm)Key ¹⁹F NMR Signal (δ, ppm)Key ¹³C NMR Signal (δ, ppm)
Starting Material~7.5-8.0 (t, J ≈ 55 Hz, 1H, CHF₂)~ -90 to -110 (d, J ≈ 55 Hz)~110-120 (t, J ≈ 240 Hz, CHF₂)
5-Amino Derivative~6.5-7.5 (t, J ≈ 56 Hz, 1H, CHF₂)~ -95 to -115 (d, J ≈ 56 Hz)~110-120 (t, J ≈ 240 Hz, CHF₂)
5-Alkoxy Derivative~7.0-8.0 (t, J ≈ 56 Hz, 1H, CHF₂)~ -90 to -110 (d, J ≈ 56 Hz)~110-120 (t, J ≈ 240 Hz, CHF₂)

Table 2: Expected NMR spectroscopic data for key compound classes. Note: Exact chemical shifts are dependent on the solvent and specific substituents.

References

  • De Oliveira Silva, A., McQuade, J., & Szostak, M. (2019). Recent Advances in the Synthesis and Reactivity of Isothiazoles. ResearchGate. Available at: [Link]

  • Kulkarni, S., Akolkar, H., Khedkar, V. M., & Haghi, A. K. (2024). Isothiazoles: Synthetic Strategies and Pharmacological Applications. Royal Society of Chemistry. Available at: [Link]

  • Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medwin Publishers. Available at: [Link]

  • Regiec, A., et al. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Archiv der Pharmazie. Available at: [Link]

  • Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Buttimore, D., et al. (1972). Isothiazoles. Part XV. 5-Nitroisothiazoles. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1972). Isothiazoles. Part XV. 5-Nitroisothiazoles. RSC Publishing. Available at: [Link]

  • Santos, L., et al. (2020). Deprotonative Functionalization of the Difluoromethyl Group. Organic Letters. Available at: [Link]

  • Gao, J. (2021). Recent advance in the C-F bond functionalization of trifluoromethyl-containing compounds. Organic Chemistry Frontiers Blog. Available at: [Link]

  • Potkin, V. I., & Zubenko, Y. S. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. ResearchGate. Available at: [Link]

  • Zakrzewska, A., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS). organic-chemistry.org. Available at: [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Available at: [Link]

  • Kelly, C. B., et al. (2018). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Journal of the American Chemical Society. Available at: [Link]

Sources

Application

Precision Late-Stage Functionalization of Fluorinated Isothiazoles

Topic: Late-stage functionalization of fluorinated isothiazoles Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Late-stage functionalization of fluorinated isothiazoles Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.

Abstract

The isothiazole scaffold, particularly when fluorinated, represents a high-value pharmacophore in medicinal chemistry due to its bioisosteric relationship with pyridine and thiazole, coupled with the metabolic stability conferred by fluorine. However, the late-stage functionalization (LSF) of fluorinated isothiazoles is notoriously challenging. The electron-withdrawing nature of fluorine, combined with the inherent electrophilicity of the isothiazole sulfur, renders the ring highly susceptible to nucleophilic ring-opening (NRO) and sulfur poisoning of transition metal catalysts. This guide provides field-proven protocols for the regioselective functionalization of fluorinated isothiazoles, focusing on controlled metallation and C–H activation strategies that mitigate ring fragmentation.

Part 1: Strategic Mechanistic Insight

The "Fluorine Paradox" in Isothiazoles

Introducing fluorine onto the isothiazole ring creates a dichotomy in reactivity that dictates the LSF strategy:

  • Acidification (Pro): Fluorine significantly lowers the pKa of adjacent C–H bonds (C5-H or C3-H), facilitating deprotonation and Concerted Metalation-Deprotonation (CMD) pathways.

  • Destabilization (Con): The strong inductive effect (-I) of fluorine increases the electrophilicity of the ring carbons and the sulfur atom. This lowers the energy barrier for nucleophilic attack, leading to catastrophic ring-opening (NRO) to form thio-acrylamides or nitriles.

Critical Rule: Avoid strong, unhindered nucleophiles (e.g., n-BuLi) which attack the sulfur or C-S bond. Use non-nucleophilic bases (LiTMP, LDA) or catalytic C–H activation conditions.

Reactivity Map & Decision Logic

Isothiazole_Reactivity Iso Fluorinated Isothiazole Scaffold C5 C5 Position (Most Acidic) Iso->C5 Preferred Site for Metallation/C-H Arylation C4 C4 Position (Nucleophilic/Radical) Iso->C4 Site for Electrophilic Subst. (if non-F) C3 C3 Position (Sterically Sensitive) Iso->C3 Secondary Lithiation Site Risk RISK: Ring Opening (via S-attack) C5->Risk If using n-BuLi Method1 Protocol 1: Controlled Lithiation (LiTMP/LDA) C5->Method1 For Electrophiles (CHO, I, Si) Method2 Protocol 2: Pd-Catalyzed C-H Arylation C5->Method2 For Biaryls

Figure 1: Reactivity landscape of fluorinated isothiazoles. Note the critical risk pathway associated with nucleophilic bases.

Part 2: Application Notes & Protocols

Protocol 1: Controlled Magnesiation/Lithiation (The "Turbo" Approach)

Target: Introduction of electrophiles (aldehydes, halogens, silanes) at C5 or C3. Challenge: Preventing ring fragmentation during deprotonation. Solution: Use of Knochel-Hauser bases (TMPMgCl·LiCl) or sterically hindered lithium amides (LiTMP) in non-coordinating solvents.

Mechanistic Rationale

Standard alkyllithiums (n-BuLi) act as nucleophiles, attacking the sulfur atom of the isothiazole, causing ring scission. The bulky amide base LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is sufficiently basic to deprotonate the acidified C–H bond adjacent to fluorine but too sterically hindered to attack the ring sulfur.

Step-by-Step Protocol

Reagents:

  • Substrate: 4-Fluoroisothiazole (1.0 equiv)

  • Base: TMPMgCl·LiCl (1.2 M in THF) or LiTMP (freshly prepared)

  • Electrophile: Iodine (

    
    ), DMF, or Ethyl Chloroformate
    
  • Solvent: Anhydrous

    
     (Preferred over THF for stability)
    

Procedure:

  • Preparation of LiTMP (if Turbo-Grignard unavailable):

    • To a flame-dried Schlenk flask under Argon, add 2,2,6,6-tetramethylpiperidine (1.1 equiv) and anhydrous

      
       (0.5 M concentration).
      
    • Cool to -78 °C.[1][2]

    • Add n-BuLi (1.1 equiv) dropwise. Warm to 0 °C for 15 min, then cool back to -78 °C.

  • Metallation:

    • Dissolve 4-fluoroisothiazole in anhydrous

      
       and cool to -78 °C.
      
    • Add the base solution (LiTMP or TMPMgCl·LiCl) dropwise over 20 minutes via syringe pump. Rapid addition causes local heating and decomposition.

    • Stir at -78 °C for 30–45 minutes. The solution typically turns yellow/orange, indicating anion formation.

  • Trapping:

    • Add the electrophile (1.5 equiv) dissolved in

      
       dropwise.
      
    • Allow the mixture to stir at -78 °C for 1 hour.

    • Crucial: Quench at low temperature (-78 °C to -20 °C) with sat.

      
       or dilute acetic acid. Warming the anion prior to quenching often leads to degradation.
      
  • Workup:

    • Extract with EtOAc, wash with brine, dry over

      
      .
      

Self-Validating Checkpoint:

  • Success: Isolation of 5-substituted product.

  • Failure (Ring Opening): Presence of elemental sulfur in the workup or nitrile peaks in the crude IR/NMR.

Protocol 2: Palladium-Catalyzed C–H Arylation

Target: Synthesis of fluorinated isothiazole-aryl bioconjugates. Challenge: Catalyst poisoning by sulfur and regioselectivity. Solution: Concerted Metalation-Deprotonation (CMD) mechanism using pivalate additives.

Mechanistic Rationale

The CMD pathway allows for C–H bond cleavage by a Pd(II) species assisted by a carboxylate base (Pivalate). This avoids the generation of sensitive organometallic intermediates. The fluorine substituent at C4 acidifies the C5-H bond, making it the preferred site for activation.

Step-by-Step Protocol

Reagents:

  • Substrate: 4-Fluoroisothiazole (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand:

    
     (10 mol%) or SPhos (for steric bulk)
    
  • Base:

    
     (2.0 equiv)
    
  • Additive: Pivalic acid (30 mol%) - Essential for CMD

  • Solvent: Toluene or DMA (degassed)

Procedure:

  • Setup:

    • In a glovebox or under strict Argon flow, combine

      
      , Ligand, 
      
      
      
      , and Pivalic acid in a pressure vial.
    • Add the Aryl Bromide and 4-Fluoroisothiazole.

    • Add solvent (0.2 M concentration).

  • Reaction:

    • Seal the vial and heat to 100–110 °C.

    • Note: Isothiazoles can be volatile; ensure the vessel is pressure-rated.

    • Run for 12–16 hours.

  • Workup:

    • Cool to room temperature. Filter through a pad of Celite (elute with EtOAc) to remove Pd black and salts.

    • Concentrate and purify via flash chromatography.

Optimization Table:

VariableRecommendationReason
Pd Source

Precursor for carboxylate-assisted CMD cycle.
Additive PivOH (30 mol%)Acts as a proton shuttle, lowering activation energy for C-H cleavage.
Solvent TolueneNon-polar solvents often reduce competitive coordination of sulfur to Pd.
Temperature < 120 °CAbove 120 °C, thermal decomposition of the isothiazole ring becomes significant.

Part 3: Troubleshooting & The "Self-Validating" System

The primary failure mode in isothiazole chemistry is ring opening. Use this logic flow to diagnose issues:

  • Symptom: Low yield + dark tarry reaction mixture.

    • Cause: Ring opening via nucleophilic attack or thermal decomposition.

    • Fix: Switch base from n-BuLi to LiTMP; lower reaction temperature; ensure quench is performed cold.

  • Symptom: Recovered starting material (no reaction).

    • Cause: Anion not formed (metallation) or Catalyst poisoning (C-H activation).

    • Fix (Metallation): Increase deprotonation time; ensure anhydrous conditions.

    • Fix (C-H Activation): Increase catalyst loading; switch to a bidentate ligand (e.g., Xantphos) to protect Pd from sulfur poisoning.

  • Symptom: Regioisomer mixtures (C3 vs C5).

    • Cause: Fluorine directing effect competing with inherent acidity.

    • Fix: 4-Fluoroisothiazole directs strongly to C5. If C5 is blocked, C3 activation requires higher temperatures or stronger bases.

Workflow Diagram

Workflow Start Start: Fluorinated Isothiazole Choice Desired Modification? Start->Choice PathA Aryl Group (Biaryl) Choice->PathA PathB Functional Group (CHO, I, Si, etc.) Choice->PathB ProcessA Pd-Catalyzed C-H Activation (Pd(OAc)2, PivOH, 100°C) PathA->ProcessA ProcessB Controlled Lithiation (LiTMP, -78°C, Et2O) PathB->ProcessB CheckA Check: Pd Black formation? (Sulfur Poisoning) ProcessA->CheckA CheckB Check: Quench Cold? (Prevent Ring Opening) ProcessB->CheckB End Purified Product CheckA->End CheckB->End

Figure 2: Operational workflow for selecting the correct functionalization pathway.

References

  • Regioselective Lithiation of Isothiazoles: Bunch, L., Krogsgaard-Larsen, P., & Madsen, U. (2002). Regioselective Lithiation and Functionalization of 3-(Benzyloxy)isothiazole. The Journal of Organic Chemistry. Link

  • C-H Activation Mechanisms: Larrosa, I., et al. (2023).[3] Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews. Link

  • Synthesis of Fluorinated Heterocycles: Ma, X., et al. (2020).[4][5] Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction.[5] Organic Letters. Link

  • Late-Stage Functionalization Concepts: Ritter, T., et al. (2019). Late-Stage Functionalization. Max-Planck-Institut für Kohlenforschung. Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in 3-(Difluoromethyl)-5-nitroisothiazole synthesis

Welcome to the Heterocyclic Building Blocks Technical Support Center . This portal is designed for researchers and drug development professionals optimizing the synthesis of 3-(Difluoromethyl)-5-nitroisothiazole , a crit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocyclic Building Blocks Technical Support Center . This portal is designed for researchers and drug development professionals optimizing the synthesis of 3-(Difluoromethyl)-5-nitroisothiazole , a critical and highly sensitive intermediate often utilized in the development of SMARCA2/BRM ATPase inhibitors and novel agrochemicals[1].

Due to the labile N-S bond of the isothiazole ring and the highly electron-withdrawing nature of both the nitro and difluoromethyl groups, traditional synthetic approaches often suffer from poor yields, ring degradation, or functional group over-reduction. This guide provides field-proven troubleshooting diagnostics, standard operating procedures (SOPs), and mechanistic insights to ensure a self-validating, high-yield workflow.

I. Synthetic Pathway Visualization

To successfully synthesize 3-(Difluoromethyl)-5-nitroisothiazole, the most reliable route avoids direct nitration of a difluoromethyl-isothiazole (which suffers from poor regioselectivity) and instead relies on the stepwise functionalization of 5-nitroisothiazole-3-carboxylic acid [2].

SynthesisPathway SM 5-Nitroisothiazole- 3-carboxylic acid Int1 (5-Nitroisothiazol- 3-yl)methanol SM->Int1 BH3·THF THF, 0°C to RT Int2 5-Nitroisothiazole- 3-carbaldehyde Int1->Int2 Dess-Martin Periodinane DCM, 0°C to RT Prod 3-(Difluoromethyl)- 5-nitroisothiazole Int2->Prod DAST DCM, 0°C

Fig 1: Three-step synthetic workflow for 3-(Difluoromethyl)-5-nitroisothiazole.

II. Troubleshooting Diagnostics (FAQ)

Q1: During the reduction of 5-nitroisothiazole-3-carboxylic acid, I am observing a complex mixture and loss of the nitro group. Why is this happening? A: Isothiazoles containing nitro groups are highly sensitive to strong hydride donors. Reagents like Lithium Aluminum Hydride (LiAlH₄) or NaBH₄/I₂ will indiscriminately reduce the nitro group to an amine or cleave the labile N-S bond of the isothiazole ring.

  • The Solution: You must use Borane-THF complex (BH₃·THF) [2]. Borane selectively reduces the carboxylic acid to the alcohol via a trialkyl borate intermediate while leaving the nitro group and the heterocyclic core completely intact. Ensure you quench carefully with methanol at 0°C to safely destroy excess borane without generating localized heat spikes that could degrade the ring.

Q2: The Dess-Martin Periodinane (DMP) oxidation yields are inconsistent, and I am losing product during the aqueous workup. How can I improve this? A: Incomplete oxidation or product loss during aqueous extraction is a common bottleneck. 5-nitroisothiazole-3-carbaldehyde is somewhat water-soluble and prone to hydration at the aldehyde carbon due to the strong electron-withdrawing effect of the nitro-isothiazole system.

  • The Solution: Avoid extensive aqueous washes (like saturated Na₂S₂O₃/NaHCO₃). Instead, ensure your DMP is fresh (it degrades to unreactive, potentially explosive iodoxybenzoic acid derivatives over time). After the reaction completes, dilute with Dichloromethane (DCM) and filter the crude mixture directly through a short pad of silica gel to remove the iodinane byproducts, eluting with an EtOAc/DCM mixture[3].

Q3: The yield of my final difluoromethylation step is consistently below 40%, and the reaction turns black. What is causing this degradation? A: The conversion of 5-nitroisothiazole-3-carbaldehyde to the gem-difluoride using Diethylaminosulfur trifluoride (DAST) is highly sensitive to moisture and thermal runaway[1]. DAST reacts violently with trace water to form Hydrofluoric acid (HF), which protonates the isothiazole nitrogen and initiates nucleophilic ring-opening. Furthermore, the reaction is highly exothermic.

  • The Solution: The reaction must be kept strictly at 0°C during the dropwise addition of DAST[4]. Use strictly anhydrous DCM. If degradation persists despite temperature control, verify the integrity of your DAST reagent (which degrades at room temperature) or consider substituting with Deoxo-Fluor, which offers superior thermal stability.

III. Quantitative Yield Optimization Matrix

Use the following data table to benchmark your experimental results and identify exactly where your workflow requires optimization.

Reaction StepTarget YieldCommon Impurity Detected (LCMS/NMR)Primary Optimization Strategy
1. Borane Reduction 85 - 92%Des-nitro isothiazole alcoholMaintain strict 0°C during MeOH quench; avoid prolonged heating.
2. DMP Oxidation 75 - 85%Unreacted alcohol starting materialUse freshly prepared DMP; avoid aqueous workup to prevent aldehyde hydration.
3. DAST Fluorination 55 - 65%Ring-opened byproducts; HF adductsEnsure anhydrous conditions; strict 0°C dropwise addition of DAST.

IV. Standard Operating Procedures (SOPs)

These protocols are engineered as self-validating systems. Do not proceed to the next step unless the intermediate passes the specified analytical checkpoint.

Step 1: Synthesis of (5-Nitroisothiazol-3-yl)methanol
  • Setup: Charge a flame-dried flask with 5-nitroisothiazole-3-carboxylic acid (3.0 g, 17.2 mmol) and anhydrous THF (50 mL) under a nitrogen atmosphere[2].

  • Addition: Cool the solution to 0°C using an ice bath. Dropwise, add Borane tetrahydrofuran complex (1M in THF, 22.4 mL, 22.4 mmol) over 30 minutes.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir overnight.

  • Quench (Critical): Re-cool the reaction mixture to 0°C. Slowly add methanol (20 mL) dropwise to quench excess borane. Vigorous bubbling will occur. Stir at 0°C for 5 minutes, then warm to room temperature for 15 minutes[2].

  • Isolation: Concentrate the mixture in vacuo to half volume. Dilute with EtOAc (100 mL), saturated aqueous NH₄Cl (50 mL), and water (50 mL). Extract the aqueous layer with EtOAc (2 × 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Checkpoint: Verify via LCMS (Expected m/z: 161.0 [M+H]⁺).

Step 2: Synthesis of 5-Nitroisothiazole-3-carbaldehyde
  • Setup: Dissolve (5-nitroisothiazol-3-yl)methanol (767 mg, 4.79 mmol) in anhydrous DCM (25 mL) and cool to 0°C[3].

  • Oxidation: Add Dess-Martin periodinane (2.23 g, 5.27 mmol) in small portions over 5 minutes.

  • Reaction: Stir at 0°C for 10 minutes, then remove the ice bath and stir at room temperature for 20 minutes[3].

  • Isolation: Dilute the mixture with additional DCM. To avoid aqueous loss, filter the suspension directly through a pad of silica gel, eluting with a gradient of EtOAc/DCM. Concentrate the filtrate to yield the aldehyde.

  • Checkpoint: Verify via ¹H NMR (Look for the distinct aldehyde proton peak around δ 10.0 ppm).

Step 3: Synthesis of 3-(Difluoromethyl)-5-nitroisothiazole
  • Setup: Dissolve 5-nitroisothiazole-3-carbaldehyde (80 mg, 0.506 mmol) in strictly anhydrous DCM (3.5 mL) in a PTFE or highly inert flask. Cool strictly to 0°C[1].

  • Fluorination: Using a plastic syringe, add DAST (0.201 mL, 1.518 mmol, ~3.0 equivalents) dropwise at 0°C. Mechanistic note: The excess DAST is required to drive the gem-difluorination to completion against the electron-withdrawing pull of the nitro group.

  • Reaction: Stir the mixture at 0°C, monitoring closely by TLC.

  • Quench & Isolation: Once complete, carefully quench the reaction by pouring it into a vigorously stirred mixture of ice and saturated aqueous NaHCO₃ (to neutralize HF). Extract with DCM, dry over MgSO₄, and purify via silica gel chromatography (EtOAc/heptane)[4].

  • Checkpoint: Verify via ¹⁹F NMR (Look for the characteristic doublet/multiplet of the -CF₂H group) and LCMS.

V. References

  • Urea compounds and compositions as SMARCA2/BRM ATPase inhibitors (US11958846B2). Vertex Pharmaceuticals Inc. Google Patents. Available at:

  • Standard Patent Specification - SMARCA2/BRM ATPase inhibitors. Googleapis. Available at:[Link]

Sources

Optimization

Purification methods for polar nitroisothiazole compounds

Technical Support Center: Purification of Polar Nitroisothiazole Compounds Introduction Welcome to the Technical Support Center. This guide addresses the purification challenges associated with nitroisothiazole derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Polar Nitroisothiazole Compounds

Introduction

Welcome to the Technical Support Center. This guide addresses the purification challenges associated with nitroisothiazole derivatives. These compounds are critical intermediates in the synthesis of fungicides, antibacterials, and bioactive scaffolds.

The Challenge: Nitroisothiazoles present a "perfect storm" for purification difficulties:

  • High Polarity: The nitro group (

    
    ) combined with the isothiazole heterocycle creates a strong dipole, causing severe retention and "streaking" on normal-phase silica.[1]
    
  • Thermal Instability: The energetic nitro group renders these compounds susceptible to decomposition (or explosion) at elevated temperatures, limiting distillation options.[1]

  • Amphoteric Nature: Depending on substituents (e.g., amino groups), they can interact strongly with both acidic silanols and basic impurities.[1]

Part 1: Troubleshooting Guides (Q&A)

Category A: Chromatography Issues

Q1: My compound "streaks" or "tails" badly on silica gel, making separation impossible. How do I fix this?

Diagnosis: This is caused by the strong interaction between the electron-deficient nitroisothiazole ring and the acidic silanol groups (


) on the stationary phase.

Protocol: The Modifier Method Do not increase the polarity of your solvent blindly. Instead, deactivate the silica surface.

  • For Neutral/Acidic Compounds: Add 0.1% to 1% Acetic Acid to your mobile phase. This suppresses the ionization of the silanols.

  • For Basic Compounds (e.g., Amino-nitroisothiazoles): Pre-wash the column with 1% Triethylamine (TEA) in hexane, then run your gradient with 0.5% TEA in the mobile phase.[1]

  • Alternative Phase: If streaking persists, switch to Neutral Alumina (Grade III).[1] Alumina is less acidic than silica and often resolves nitro-heterocycles better.

Q2: My product co-elutes with a yellow impurity. TLC shows them as distinct, but the column fails.

Diagnosis: This is likely a "column overloading" issue due to poor solubility, or the impurity is a degradation product formed on the column.

Solution:

  • Switch Solvent System: If you are using Hexane/Ethyl Acetate, switch to Dichloromethane (DCM) / Methanol .[1] Nitroisothiazoles often have better solubility in DCM, allowing for sharper bands.

    • Starting Point: 100% DCM

      
       5% MeOH in DCM.
      
  • Reverse Phase (C18): For highly polar nitroisothiazoles, normal phase is often inefficient.[1] Use a C18 flash column with a Water/Acetonitrile gradient (buffered with 0.1% Formic Acid).

Category B: Crystallization & Isolation

Q3: Upon cooling my recrystallization mixture, the product "oils out" instead of forming crystals.

Diagnosis: The supersaturation level is too high, or the temperature dropped too quickly. Nitro compounds often form supersaturated oils ("oiling out") which trap impurities.

Protocol: The Two-Solvent Titration

  • Dissolve the crude oil in the minimum amount of a good solvent (e.g., Acetone or THF) at 40°C.

  • Slowly add a poor solvent (e.g., Hexane or Water) dropwise until persistent cloudiness appears.[1]

  • Add one drop of the good solvent to clear the solution.

  • Seed it: Add a tiny crystal of pure product (if available) or scratch the glass.

  • Insulate: Wrap the flask in foil/cotton and let it cool to Room Temp over 4-6 hours. Do not put it immediately in the fridge.

Q4: My yield is low after aqueous workup. Where is my product?

Diagnosis: Polar nitroisothiazoles have significant water solubility. You likely lost product in the aqueous wash.

Solution: "Salting Out" & Continuous Extraction

  • Saturate the Aqueous Layer: Add NaCl until no more dissolves. This increases the ionic strength, forcing the organic organic compound out (Salting Out).

  • Solvent Choice: Switch extraction solvent from Ether/Hexane to Ethyl Acetate or Chloroform .

  • pH Adjustment: If the compound has an amine, ensure the aqueous layer is basic (pH ~9-10) before extraction.[1] If it is acidic (e.g., a phenol/acid), ensure pH < 3.[1]

Part 2: Experimental Workflows

Workflow 1: Purification Decision Matrix

Use this logic tree to determine the optimal purification route for crude nitroisothiazole mixtures.

Purification_Matrix Start Crude Nitroisothiazole Mixture Solubility_Check Solubility Check: Dissolves in hot EtOH/Acetone? Start->Solubility_Check TLC_Check TLC Check: Separation (Delta Rf > 0.1)? Solubility_Check->TLC_Check No / Oiling Out Recryst Method A: Recrystallization Solubility_Check->Recryst Yes (Good Profile) Flash Method B: Flash Chromatography TLC_Check->Flash Yes (Distinct Spots) HPLC Method C: Prep-HPLC (Reverse Phase) TLC_Check->HPLC No (Streaking/Overlap) Recryst_Detail Solvent Pair: EtOH/H2O or Toluene/Heptane (Slow Cool) Recryst->Recryst_Detail Flash_Detail Stationary Phase: Silica (buffered) or C18 Solvent: DCM/MeOH Flash->Flash_Detail

Caption: Decision matrix for selecting the purification method based on solubility and TLC behavior.

Workflow 2: Handling "Streaking" on Silica

Specific protocol for deactivating silica to prevent product loss.

Streaking_Fix Problem Problem: Compound Streaks/Tails Analyze Analyze Functional Groups Problem->Analyze Acidic Acidic/Neutral Groups Analyze->Acidic Basic Basic Groups (Amines) Analyze->Basic Action_Acid Add 1% Acetic Acid to Mobile Phase Acidic->Action_Acid Action_Base Pre-wash Column: 1% TEA in Hexane Basic->Action_Base Result Result: Sharp Bands / Improved Yield Action_Acid->Result Action_Base->Result

Caption: Logic flow for modifying mobile phases to resolve streaking issues on silica gel.

Part 3: Quantitative Data & Solvents

Table 1: Recommended Solvent Systems for Nitroisothiazoles

Solvent SystemPolarityApplicationNotes
Hexane / Ethyl Acetate Low-MedGeneral PurificationOften insufficient for polar nitro compounds.[1]
DCM / Methanol (95:5) Med-HighPolar CompoundsExcellent solubility.[1] Watch for silica dissolution if MeOH >10%.[2]
Chloroform / Acetone MedRecrystallizationGood for separating tarry impurities.
Water / Acetonitrile HighReverse Phase (C18)Best for high purity. Requires removal of water (lyophilization).[1]
Toluene LowRecrystallizationSafer alternative to Benzene. High BP allows good thermal gradients.

Table 2: Safety Thresholds

ParameterLimitReason
Max Temperature < 60°CNitroisothiazoles can decompose exothermically.[1] Avoid distilling to dryness at high heat.
pH Stability 2.0 - 9.0Ring cleavage can occur in strong alkali (pH > 10) or strong mineral acids with heat.[1]

References

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography.[2][3] Retrieved from [Link][1]

  • Kasman, S., & Taurins, A. (1956).[1] Thiazoles: II.[4] Preparation of Alkyl-2-nitraminothiazoles. Canadian Journal of Chemistry.[4] Retrieved from [Link][1]

  • Sorbent Technologies. (2025). Flash Chromatography Basics.[2][3][5] Retrieved from [Link][1]

  • Alam, M. A., et al. (2019).[1][6] A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medwin Publishers. Retrieved from [Link][1]

Sources

Troubleshooting

Optimizing reaction temperature for isothiazole nitration

Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and mechanistic challenges associated with the elect...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and mechanistic challenges associated with the electrophilic aromatic substitution (EAS) of 1,2-thiazoles.

Nitrating the isothiazole ring is notoriously difficult compared to other azoles (like pyrrole or thiophene) because the adjacent nitrogen and sulfur atoms severely deactivate the ring, making it highly electron-deficient[1]. Below, you will find a deep dive into the causality of temperature optimization, self-validating protocols, and troubleshooting workflows to ensure high-yield synthesis of 4-nitroisothiazole derivatives.

Part 1: Mechanistic Logic & Temperature Causality

To optimize your reaction temperature, you must first understand the state of your substrate in the highly acidic nitrating medium. The isothiazole ring undergoes nitration predominantly at the C4 position[2]. However, the required thermal energy depends entirely on whether the substrate reacts as a free base or a conjugate acid .

Mechanism A Isothiazole Substrate B Mixed Acid (HNO3/H2SO4) Electrophile: NO2+ A->B C Free Base Mechanism (Parent, 3-Me, 5-Me) B->C Moderate Activation (Temp: 120-150°C) D Conjugate Acid Mechanism (3,5-Dimethyl) B->D High Activation (Lower Temp) E Sigma Complex at C4 C->E D->E F 4-Nitroisothiazole (Final Product) E->F Deprotonation

Mechanistic pathways for isothiazole nitration based on substituent activation.

Part 2: Quantitative Data & Substrate Profiling

Because isothiazole is nitrated ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 times slower than benzene, the baseline temperature for the parent compound is exceptionally high. However, adding electron-donating groups (+I effect) shifts the required thermal baseline.

Table 1: Thermodynamic and Mechanistic Parameters for Isothiazole Nitration

SubstrateActivating GroupsPrimary Nitration SiteActive SpeciesOptimal Temp RangeRelative Reactivity
Isothiazole NoneC4Free Base120°CVery Low (

vs Benzene)
3-Methylisothiazole +I (Weak)C4Free Base140°CLow
5-Methylisothiazole +I (Weak)C4Free Base150°CLow
3,5-Dimethylisothiazole +I (Strong)C4Conjugate Acid< 100°CHigh

Data synthesized from kinetic nitration studies of isothiazole derivatives.

Part 3: Standard Operating Procedure (Self-Validating Protocol)

This protocol is designed for the synthesis of 4-nitroisothiazole from unsubstituted isothiazole. It incorporates built-in validation checkpoints to ensure the reaction is proceeding via the correct pathway.

Reagents: Isothiazole (1.0 eq), Fuming Nitric Acid (HNO3, >90%), Concentrated Sulfuric Acid (H2SO4, 98%).

  • Step 1: Acid Mixture Preparation. In a round-bottom flask equipped with a magnetic stirrer and an ice bath, carefully add concentrated H2SO4. Slowly add fuming HNO3 dropwise, maintaining the internal temperature below 10°C.

    • Causality: Premature heating of the mixed acid leads to the volatilization of HNO3 and the degradation of the active nitronium ion (NO2+) pool.

  • Step 2: Substrate Addition. Introduce the isothiazole substrate dropwise into the mixed acid at 0–5°C.

    • Validation Checkpoint: The protonation of the weakly basic isothiazole ring is highly exothermic. If the mixture turns dark brown or black during addition, the exotherm was not properly controlled, indicating immediate oxidative degradation of the ring[2]. The solution should remain pale or slightly yellow.

  • Step 3: Thermal Activation. Replace the ice bath with an oil bath. Gradually heat the reaction mixture to 120°C .

    • Causality: Because the free base mechanism dominates for the parent compound, the concentration of the reactive free base in strong acid is infinitesimally small. A temperature of 120°C provides the necessary kinetic energy to overcome the massive activation barrier for sigma complex formation at C4.

  • Step 4: Kinetic Monitoring. Maintain the temperature at 120°C for 2–4 hours.

  • Step 5: Quenching and Isolation. Cool the mixture to room temperature, then pour cautiously over vigorously stirred crushed ice. Neutralize carefully with saturated Na2CO3 to pH 7. Extract with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield 4-nitroisothiazole.

Part 4: Troubleshooting & FAQs

Troubleshooting Start Analyze Reaction Outcome LowYield Low Yield / High Starting Material Start->LowYield Tar Tar Formation / Degradation Start->Tar TempLow Temperature < 120°C LowYield->TempLow TempHigh Temperature > 150°C Tar->TempHigh Action1 Increase Temp to 120-140°C Ensure anhydrous conditions TempLow->Action1 Action2 Decrease Temp Control exotherm during addition TempHigh->Action2

Troubleshooting workflow for optimizing 4-nitroisothiazole yields and purity.

Q: I am running the reaction at 80°C and recovering only unreacted starting material. Why? A: The 1,2-thiazole core is highly electron-deficient. Unlike pyrrole, which nitrates readily at low temperatures, isothiazole requires vigorous conditions. The nitration proceeds via the free base form, which is present in extremely low concentrations in strongly acidic media. Therefore, temperatures of 120°C to 150°C are mandatory to drive the kinetics of the electrophilic attack at the C4 position.

Q: I am nitrating 3,5-dimethylisothiazole. Should I use the same 120°C protocol? A: No. The addition of two electron-donating methyl groups significantly activates the ring. Mechanistic studies demonstrate that 3,5-dimethylisothiazole undergoes a mechanistic crossover, nitrating as a conjugate acid rather than a free base. You should optimize your temperature starting from a much lower baseline (e.g., 60–80°C) to avoid oxidative degradation, as the activation energy for the sigma complex is substantially reduced.

Q: Why am I seeing a mixture of products or ring-opened degradation instead of the 4-nitro derivative? A: Isothiazolium salts are sensitive to nucleophilic attack and oxidative ring opening at excessively high temperatures[2]. If your temperature exceeds 150°C, or if your nitric acid concentration is too high without sufficient sulfuric acid buffering, the oxidative pathways outcompete the EAS pathway. Ensure strict temperature control and use a reflux condenser to maintain acid concentration.

References

  • Title: 1620 J.C.S. Perkin I1 - The Kinetics and Mechanism of the Electrophilic Substitution of Heteroaromatic Compounds. Part XLIII. The Nitration of Isothiazoles.
  • Source: epdf.
  • Source: thieme-connect.

Sources

Optimization

Technical Support Center: Handling Volatile Fluorinated Intermediates in Synthesis

Welcome to the Technical Support Center for handling volatile fluorinated intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling volatile fluorinated intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by these valuable yet demanding compounds. The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties, often for the better.[1][2] However, the volatility of many fluorinated intermediates requires specialized handling techniques to ensure safety, maximize yield, and maintain experimental reproducibility.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will delve into the causality behind experimental choices, offering field-proven insights to empower you in your synthetic endeavors.

Section 1: Safety First - Personal Protective Equipment (PPE) and Engineering Controls

The cornerstone of working with any chemical, especially volatile and potentially reactive ones, is a robust safety protocol. Fluorinated compounds can present unique hazards, including potential toxicity and the generation of corrosive byproducts like hydrogen fluoride (HF) upon decomposition or reaction with water.

Frequently Asked Questions (FAQs)

Q1: What is the minimum required PPE for handling volatile fluorinated intermediates?

A: At a minimum, you should always wear:

  • Chemical safety goggles: These must provide a complete seal around the eyes to protect against splashes and vapors.[3][4]

  • Flame-resistant lab coat: To protect your skin and clothing.

  • Appropriate chemical-resistant gloves: Nitrile gloves are a common choice, but it is crucial to check the specific glove manufacturer's compatibility chart for the compound you are handling. For extended use or when handling particularly aggressive reagents, consider double-gloving or using heavier-duty gloves.[4]

  • Closed-toe shoes: To protect your feet from spills.[5]

Q2: When is a respirator necessary?

A: A respirator with an appropriate cartridge for organic vapors and acid gases should be used whenever there is a risk of inhaling vapors, especially when working outside of a fume hood or in case of a spill.[3][4] Always follow your institution's respiratory protection program, which includes fit-testing and proper training.

Q3: What are the essential engineering controls for a laboratory where volatile fluorinated intermediates are used?

A: All manipulations of volatile fluorinated intermediates should be performed in a well-ventilated chemical fume hood.[3][5] The fume hood provides critical protection by drawing vapors away from the user. Additionally, your lab should be equipped with:

  • An eyewash station and safety shower in close proximity.[3]

  • A source of inert gas (e.g., nitrogen or argon) for creating an inert atmosphere in reaction vessels.[6][7]

Section 2: Handling and Storage - Maintaining Compound Integrity

The volatility of these intermediates makes them prone to loss through evaporation. Proper handling and storage techniques are paramount to ensure that the material you weigh out is the amount you use in your reaction.

Troubleshooting Guide

Issue: I suspect I'm losing my volatile fluorinated intermediate during transfer.

Potential Cause Troubleshooting Step Scientific Rationale
Evaporation during weighing Use a tared, sealed container (e.g., a vial with a septum-lined cap) for weighing. Quickly add the compound and reseal the container.Minimizes the time the compound is exposed to the atmosphere, reducing evaporative losses.
Loss during transfer via syringe Pre-cool the syringe before drawing up the liquid. Work quickly and efficiently. Consider using a double-tipped needle transfer technique for larger volumes under an inert atmosphere.[7]Cooling the syringe reduces the vapor pressure of the compound inside the syringe, minimizing loss as vapor. The double-tipped needle technique maintains a closed system, preventing both loss of the volatile compound and contamination from the atmosphere.
Incomplete transfer from the original container Rinse the original container with a small amount of the reaction solvent and add the rinsing to the reaction flask.Ensures that any residual intermediate adhering to the walls of the container is transferred to the reaction, maximizing the accuracy of the stoichiometry.
Frequently Asked Questions (FAQs)

Q4: How should I store volatile fluorinated intermediates?

A: Store them in a tightly sealed container in a refrigerator or freezer rated for flammable materials.[3][8][9] The low temperature reduces the vapor pressure of the compound, minimizing evaporation.[8] Always check the manufacturer's recommendations for the optimal storage temperature.

Q5: My volatile intermediate is a gas at room temperature. How do I handle it?

A: Gaseous fluorinated intermediates require specialized equipment and techniques. One innovative approach is the use of Metal-Organic Frameworks (MOFs) to store and handle these gases as solid reagents.[2][10][11] This method can significantly improve safety and ease of handling. Alternatively, you will need to use a gas-tight syringe or a mass flow controller for accurate addition to your reaction.

Section 3: Reaction Setup and Monitoring - Taming the Reaction

The success of a reaction involving a volatile fluorinated intermediate often hinges on careful control of the reaction conditions.

Experimental Protocol: Low-Temperature Reaction Setup

Many reactions with volatile intermediates are performed at low temperatures to control reactivity and prevent the loss of material.[12][13]

  • Glassware Preparation: Ensure all glassware is thoroughly oven-dried to remove any adsorbed moisture, as many fluorinated compounds are sensitive to water.[6][7]

  • Inert Atmosphere: Assemble the reaction apparatus and purge with an inert gas like nitrogen or argon.[6][7] This is crucial to prevent unwanted side reactions with atmospheric moisture and oxygen.

  • Cooling Bath: Prepare a cooling bath to achieve the desired reaction temperature. Common cooling baths include:

    • Ice/water: 0 °C[14]

    • Ice/salt mixtures: down to -20 °C[14]

    • Dry ice/acetone: -78 °C[14]

    • Liquid nitrogen slush baths: various temperatures depending on the solvent used.[14]

  • Reagent Addition: Add the solvent and non-volatile reagents to the reaction flask and cool to the desired temperature. Slowly add the volatile fluorinated intermediate to the cooled reaction mixture.

  • Condenser: For reactions run at or above the boiling point of the intermediate, use a condenser (e.g., a Vigreaux condenser) to prevent the escape of the volatile compound.[8] For very volatile compounds, a cold finger condenser may be necessary.

  • Monitoring: Monitor the reaction progress using appropriate analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

Troubleshooting Guide

Issue: My reaction is not going to completion or is giving low yields.

Potential Cause Troubleshooting Step Scientific Rationale
Loss of volatile intermediate Ensure the reaction setup is well-sealed and that the condenser is functioning efficiently. For reactions below room temperature, ensure the cooling bath is maintained at the correct temperature.Maintaining a closed system and adequate cooling prevents the volatile intermediate from escaping the reaction vessel.
Reagent quality Verify the purity and activity of your fluorinated intermediate. If it has been stored for a long time, it may have degraded.Impurities or degradation products can interfere with the reaction, leading to lower yields.
Insufficiently anhydrous conditions Ensure all solvents and reagents are rigorously dried. Use freshly dried solvents and handle all materials under an inert atmosphere.[6]Many fluorinated intermediates and reagents are highly sensitive to moisture, which can quench the reaction or lead to unwanted side products.
Incorrect reaction temperature Optimize the reaction temperature. Some reactions require a specific temperature range to proceed efficiently. Running the reaction at a lower temperature may improve selectivity and reduce side reactions.[6][15]Temperature affects reaction kinetics. An optimal temperature ensures a reasonable reaction rate while minimizing decomposition or side reactions.
Visualization of the Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Volatility Check for Loss of Volatile Intermediate Start->Check_Volatility Check_Reagents Verify Reagent Quality Start->Check_Reagents Check_Conditions Assess Reaction Conditions Start->Check_Conditions Solution_Seal Improve Sealing/ Condensation Check_Volatility->Solution_Seal Solution_Reagent Use Fresh/Purified Reagent Check_Reagents->Solution_Reagent Solution_Anhydrous Ensure Anhydrous Conditions Check_Conditions->Solution_Anhydrous Solution_Temp Optimize Temperature Check_Conditions->Solution_Temp End Improved Yield Solution_Seal->End Solution_Reagent->End Solution_Anhydrous->End Solution_Temp->End

Caption: A logical workflow for troubleshooting low-yielding reactions.

Section 4: Work-up and Purification - Isolating Your Product

The volatility of fluorinated intermediates and products also presents challenges during the work-up and purification stages.

Troubleshooting Guide

Issue: I am losing my volatile product during work-up and purification.

Potential Cause Troubleshooting Step Scientific Rationale
Evaporation during solvent removal Avoid using high vacuum on a rotary evaporator.[8] Use a lower vacuum and a slightly warmer water bath. Alternatively, consider distillation at atmospheric pressure if the boiling point of the product is significantly different from the solvent.[8]High vacuum can cause volatile products to co-evaporate with the solvent. A gentler approach to solvent removal is necessary.
Loss during extraction Minimize the time the product is in an open separatory funnel. Perform extractions quickly and efficiently. Back-extract the aqueous layer to recover any dissolved product.Prolonged exposure to the atmosphere in an open system leads to evaporative losses.
Loss during column chromatography Choose a less volatile solvent system (e.g., pentane instead of hexanes).[8] Avoid applying high pressure to the column, which can cause the solvent to evaporate and the column to run dry.A less volatile mobile phase reduces the chances of the product co-evaporating during chromatography.
Product is water-soluble If you suspect your product is soluble in the aqueous layer, check the aqueous phase by an appropriate analytical method.[16]Fluorination can increase the polarity of a molecule, potentially increasing its water solubility.
Frequently Asked Questions (FAQs)

Q6: How can I safely quench a reaction containing a reactive fluorinated intermediate?

A: Quenching should be done carefully and at a low temperature. Slowly add the quenching agent (e.g., saturated aqueous sodium bicarbonate for acidic reagents) to the cooled reaction mixture.[6] This helps to control any exothermic reactions and prevents a rapid release of volatile materials.

Q7: What are the best methods for purifying volatile fluorinated compounds?

A: Distillation is often the preferred method for purifying volatile liquids.[17] For small-scale purifications, Kugelrohr distillation can be very effective.[8] If chromatography is necessary, take the precautions mentioned in the troubleshooting guide above.

Vapor Pressure of Common Fluorinated Intermediates

The vapor pressure of a compound is a good indicator of its volatility. The higher the vapor pressure at a given temperature, the more volatile the compound.

CompoundFormulaBoiling Point (°C)Vapor Pressure (kPa at 20°C)
TrifluoromethyltrimethylsilaneC4H9F3Si54-56[18]~30 (estimated)
PerfluorohexaneC6F145629.8
Hexafluoroisopropanol (HFIP)C3H2F6O5921.3
PerfluorobenzeneC6F680.511.2

Note: Vapor pressure data can vary depending on the source and measurement conditions.[19][20][21]

Material Compatibility

It is also important to consider the compatibility of your lab equipment with fluorinated compounds. While glass and stainless steel are generally compatible, some plastics and elastomers may degrade upon contact.

MaterialCompatibility with Fluorinated Compounds
Glass (Borosilicate) Excellent
Stainless Steel Good to Excellent
PTFE (Teflon) Excellent[22][23]
PFA Excellent[24]
PVDF Good[23]
Polypropylene Fair to Good (can absorb some compounds)
Silicone Poor to Fair (can swell and degrade)
Natural Rubber Poor

This is a general guide. Always consult a detailed chemical compatibility chart for the specific compounds and materials you are using.[24]

Section 5: Disposal of Volatile Fluorinated Intermediates

Proper disposal of unused reagents and waste from reactions is a critical final step.

Frequently Asked Questions (FAQs)

Q8: How should I dispose of waste containing volatile fluorinated intermediates?

A: Never dispose of organic waste down the drain.[5] All waste containing fluorinated compounds should be collected in a designated, properly labeled waste container.[5] Due to their volatility, it is important to keep the waste container sealed when not in use. Follow your institution's specific guidelines for hazardous waste disposal. For some fluorinated waste streams, specialized scrubbing systems may be required to neutralize harmful off-gases.[25]

References

  • How To: Work with Volatile Compounds - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Material Safety Data Sheet - (Trifluoromethyl)trimethylsilane, 96% - Cole-Parmer. (2005, October 3). Retrieved from [Link]

  • Compatibility of Polymeric Materials with Fluorine and Fluorine-Oxygen Mixtures. - DTIC. (1967, January 1). Retrieved from [Link]

  • SELECTION OF COMPATIBLE MATERIALS FOR USE WITH FLUORINE - NASA. (n.d.). Retrieved from [Link]

  • Material Safety Data Sheet - (Trifluoromethyl)trimethylsilane, 0.5M solution in THF - Cole-Parmer. (2005, October 3). Retrieved from [Link]

  • Purification of Fluorine by Distillation - SciSpace. (n.d.). Retrieved from [Link]

  • Densities and Vapor Pressures of Highly Fluorinated Compounds | Request PDF. (n.d.). Retrieved from [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014, February 22). Retrieved from [Link]

  • How To: Work with Volatile Compounds - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Compatibility of Fluorinert, FC-72, with selected materials. - ResearchGate. (n.d.). Retrieved from [Link]

  • Low temperature reactions with the VT cell - Specac Ltd. (n.d.). Retrieved from [Link]

  • Densities and vapor pressures of highly fluorinated compounds - SciSpace. (n.d.). Retrieved from [Link]

  • How To Perform Reactions At Low Temperatures | Radleys UK. (2023, April 18). Retrieved from [Link]

  • Densities and Vapor Pressures of Highly Fluorinated Compounds | Scilit. (n.d.). Retrieved from [Link]

  • FLUORINATED INTERMEDIATES. (n.d.). Retrieved from [Link]

  • Research Techniques in Organic Chemistry - Sciencemadness.org. (n.d.). Retrieved from [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. (2022, February 1). Retrieved from [Link]

  • Fluorination Remains Key Challenge in API Synthesis - Pharmaceutical Technology. (2026, February 6). Retrieved from [Link]

  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks - PMC. (n.d.). Retrieved from [Link]

  • (PDF) Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. (2026, January 29). Retrieved from [Link]

  • Fluorination Chemistry Performed in a Modular Flow Reactor Introduction to Flow Chemistry. (n.d.). Retrieved from [Link]

  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. (2024, January 16). Retrieved from [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4). Retrieved from [Link]

  • Going Low Temperature | Pharmaceutical Technology. (2015, September 2). Retrieved from [Link]

  • WO2016124346A1 - Method for removing fluorine from fluorine-containing exhaust gases - Google Patents. (n.d.).
  • Small Scale Reaction Chemistry at Low Temperatures Without Dry Ice / Acetone. (2022, July 6). Retrieved from [Link]

  • VAPOR PRESSURES OF PURE SUBSTANCES - Docenti. (n.d.). Retrieved from [Link]

  • Low-Temperature Reactions - Air Products. (n.d.). Retrieved from [Link]

  • Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides - PMC. (2024, July 29). Retrieved from [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]

  • US6184425B1 - Process for preparing fluorine-containing compounds - Google Patents. (n.d.).
  • Modern Synthesis Processes and Reactivity of Fluorinated Compounds - Izvolitve - Institut "Jožef Stefan". (n.d.). Retrieved from [Link]

  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • An improved method for the analysis of volatile polyfluorinated alkyl substances in environmental air samples - PubMed. (2007, February 15). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 3-Substituted Isothiazoles

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the synthetic bottlenecks associ...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the synthetic bottlenecks associated with 3-substituted isothiazoles.

Isothiazoles are highly privileged scaffolds in medicinal chemistry, frequently utilized in the development of MEK inhibitors, mGluR5 antagonists, and agricultural fungicides [1[1]]. However, introducing bulky alkyl, aryl, or functional groups at the 3-position creates a severe steric shield over the adjacent C4 position. This steric clash fundamentally disrupts late-stage functionalization, particularly palladium-catalyzed cross-coupling reactions and regioselective lithiation [2[2]].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome these challenges.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why do my Suzuki-Miyaura cross-couplings fail or yield palladium black when attempting to functionalize the C4 position of a 3-tert-butyl isothiazole? A1: The failure is driven by two competing causal factors:

  • Steric Barrier to Oxidative Addition: The bulky 3-substituent physically blocks the approach of the bulky

    
     complex to the C4-halogen bond. This raises the activation energy (
    
    
    
    ) for oxidative addition.
  • Catalyst Poisoning: Because the desired oxidative addition is kinetically slow, the electron-rich isothiazole nitrogen has time to coordinate with the palladium center. This off-cycle binding displaces the phosphine ligands, leading to catalyst aggregation and the precipitation of inactive palladium black.

Q2: How can I rationally optimize my catalytic system to force the C4 cross-coupling? A2: You must simultaneously lower the activation barrier for oxidative addition and prevent N-coordination [3[3]]:

  • Change the Leaving Group: Switch your substrate from a C4-bromide to a C4-iodide. The weaker C-I bond significantly lowers the oxidative addition barrier, compensating for the steric penalty.

  • Deploy Buchwald Ligands: Utilize sterically demanding, electron-rich dialkylbiaryl phosphine ligands like XPhos or SPhos . These ligands form highly active, mono-ligated

    
     species that are uniquely capable of penetrating steric shields while being too bulky to allow stable N-coordination from the substrate.
    

Q3: If late-stage C4 functionalization remains impossible due to extreme steric bulk, what is the most reliable alternative strategy? A3: When late-stage functionalization fails, you must pivot to a de novo ring synthesis strategy—building the isothiazole ring after the bulky substituents are already in place. Transition-metal-free, three-component annulations of alkynones with potassium ethylxanthate and ammonium iodide provide excellent regiocontrol and tolerate extreme steric bulk at the 3-position [4[4]]. Alternatively, Wittig-type oxidative heteroatom rearrangements using tert-butyl sulfoxides offer a robust pathway to 3-substituted aryl-isothiazoles [5[5]].

Part 2: Quantitative Data & Optimization

The following table summarizes the optimization landscape for the Suzuki-Miyaura coupling of a model sterically hindered substrate (3-tert-butyl-4-halo-isothiazole) with phenylboronic acid.

EntryC4 Leaving GroupCatalyst / Ligand SystemBaseTemp (°C)Result / Yield (%)Primary Failure Mode
1-Br


80< 5%Catalyst poisoning (Pd black)
2-Br

/ XPhos

10045%Slow oxidative addition
3-I


8020%Protodeboronation of boronic acid
4-I

/ SPhos

10082%Minor homocoupling
5 -I XPhos Pd G2

100 94% Optimal Conditions

Table 1: Optimization matrix demonstrating the necessity of combining a highly reactive leaving group (-I) with a specialized Buchwald pre-catalyst (XPhos Pd G2) to overcome 3-position steric hindrance.

Part 3: Mechanistic & Workflow Visualizations

G Pd0 Pd(0)L1 Active Catalyst (e.g., XPhos-Pd) OxAdd Oxidative Addition (High Steric Barrier) Pd0->OxAdd + Substrate Poison Catalyst Poisoning (N-Coordination / Pd Black) Pd0->Poison Off-cycle degradation Substrate 3-Bulky-4-Halo-Isothiazole (Sterically Hindered) Substrate->OxAdd Substrate->Poison N-S ring binding TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerate Pd(0) Product C4-Functionalized Isothiazole Product RedElim->Product

Figure 1: Mechanistic pathway of Pd-catalyzed cross-coupling highlighting the steric clash and poisoning zones.

W Step1 1. Substrate & Catalyst Preparation (Glovebox) Step2 2. Solvent Degassing (Freeze-Pump-Thaw) Step1->Step2 Step3 3. Microwave Heating (100°C, 45 min) Step2->Step3 Step4 4. Self-Validation Check (LC-MS & Visual) Step3->Step4 Step5 5. Aqueous Workup & Chromatography Step4->Step5

Figure 2: Validated experimental workflow for sterically hindered Suzuki-Miyaura cross-coupling.

Part 4: Validated Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Cross-Coupling at C4

Designed to force reactivity on highly hindered 3-substituted-4-iodo-isothiazoles.

  • Reagent Assembly (Inert Atmosphere): In a nitrogen-filled glovebox, charge a microwave vial with the 3-substituted-4-iodo-isothiazole (1.0 equiv), the arylboronic acid (1.5 equiv), anhydrous

    
     (3.0 equiv), and XPhos Pd G2 pre-catalyst (5 mol%).
    
  • Solvent Addition & Degassing: Add a 4:1 mixture of anhydrous 1,4-dioxane and degassed water. Causality note: Water is essential to dissolve the phosphate base and accelerate the transmetalation step, preventing protodeboronation. Seal the vial with a crimp cap.

  • Reaction Execution: Irradiate the mixture in a microwave reactor at 100°C for 45 minutes.

  • Self-Validation Checkpoint 1 (Visual): Upon removal from the microwave, observe the solution. A transition to a deep, homogeneous red/orange indicates successful formation and maintenance of the active

    
     species. If a heavy black precipitate (palladium black) is observed, the catalyst has degraded due to oxygen ingress or N-coordination.
    
  • Self-Validation Checkpoint 2 (Analytical): Analyze an aliquot via LC-MS.

    • Diagnostic: A mass peak corresponding to the deiodinated starting material (C4-H) indicates successful oxidative addition but failed transmetalation (likely due to inactive boronic acid). Complete consumption of the starting halide validates the entire catalytic cycle.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and purify via silica gel flash chromatography.
    
Protocol B: De Novo Synthesis via Transition-Metal-Free Annulation

Deployed when late-stage functionalization is sterically prohibited.

  • Substrate Preparation: Dissolve the sterically hindered alkynone (1.0 equiv) in anhydrous DMSO.

  • Reagent Addition: Add potassium ethylxanthate (

    
    , 1.2 equiv) and ammonium iodide (
    
    
    
    , 1.5 equiv) to the solution at room temperature.
  • Cascade Cyclization: Heat the reaction mixture to 90°C for 4 hours. Causality note: This initiates a sequential regioselective hydroamination/thiocarbonylation/intramolecular cyclization cascade, forming consecutive C−N, C−S, and N−S bonds without the need for transition metals.

  • Self-Validation Checkpoint (TLC): Monitor the disappearance of the alkynone via TLC (Hexanes/EtOAc). The formation of a highly polar intermediate (hydroamination product) followed by conversion to a less polar, UV-active spot indicates successful cyclization.

  • Isolation: Quench the reaction with ice water. The highly substituted isothiazole product will typically precipitate. Filter, wash with cold water, and recrystallize from ethanol. Verification via

    
     NMR should show the appearance of the isolated C4 isothiazole proton (typically a singlet around 8.0–8.5 ppm).
    

Part 5: References

  • Benzisothiazoles synthesis - Organic Chemistry Portal Organic Chemistry Portal URL:[5]

  • Transition Metal-Free Synthesis of Substituted Isothiazoles via Three-Component Annulation of Alkynones, Xanthate and NH4I Scilit URL:[4]

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes Thieme Connect URL:[1]

  • In Silico Exploration for Identifying Structure-Activity Relationship of MEK Inhibition and Oral Bioavailability for Isothiazole Derivatives ResearchGate URL:[2]

  • Technical Support Center: Catalyst Selection for Cross-Coupling of Isothiazoles BenchChem URL:[3]

Sources

Optimization

Troubleshooting low conversion rates in isothiazole functionalization

The following guide is structured as a high-level Technical Support Center resource, designed for immediate application in a research setting. Topic: Troubleshooting Low Conversion & Catalyst Deactivation Ticket Type: Ad...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level Technical Support Center resource, designed for immediate application in a research setting.

Topic: Troubleshooting Low Conversion & Catalyst Deactivation Ticket Type: Advanced Synthesis Support Status: Open Analyst: Senior Application Scientist, Heterocycle Division

Executive Summary: The Isothiazole Paradox

Researchers often approach isothiazoles treating them like thiophenes or pyridines, which is the primary cause of experimental failure. Isothiazoles possess a unique 1,2-S,N bond that creates two distinct failure modes:

  • High Lability: The S-N bond is weak (

    
    65 kcal/mol) and prone to reductive cleavage by strong bases or nucleophiles, leading to ring fragmentation.
    
  • High Coordination: The sp² nitrogen and the sulfur atom act as a bidentate "trap" for soft transition metals (Pd, Pt), leading to rapid catalyst poisoning.

This guide addresses these specific failure mechanisms with self-validating protocols.

Diagnostic Workflow (Decision Tree)

Before altering your conditions, identify your failure mode using the logic tree below.

IsothiazoleTroubleshooting Start START: Low Conversion Observed Method Reaction Type? Start->Method Lithiation Lithiation / Metalation Method->Lithiation CrossCoupling Pd-Catalyzed Coupling Method->CrossCoupling Tar Outcome: Black Tar / Complex Mixture? Lithiation->Tar Yes Stall Outcome: Reaction Stalls <30%? (Pd Black Visible) CrossCoupling->Stall Yes Frag DIAGNOSIS: Ring Fragmentation (S-N Bond Cleavage) Tar->Frag Sol1 SOLUTION: Lower Temp (-100°C) or Transmetalate (Zn/Mg) Frag->Sol1 Poison DIAGNOSIS: Catalyst Poisoning (N/S Coordination) Stall->Poison Sol2 SOLUTION: Bulky Ligands (XPhos) & Pre-catalysts (Pd-G3/G4) Poison->Sol2

Figure 1: Diagnostic logic for identifying the root cause of failure in isothiazole functionalization.

Troubleshooting Guide (Q&A)

Issue 1: Metalation & Electrophilic Trapping

User Complaint: "I treated 4-bromoisothiazole with n-BuLi at -78°C followed by an electrophile. I recovered no starting material and obtained a complex mixture of nitriles and sulfides."

Root Cause: Ring Fragmentation Unlike thiophene, the isothiazole ring is not stable to direct lithiation at standard cryogenic temperatures if the resulting anion is not stabilized immediately. The lithiated species (typically at C5) undergoes a retro-cycloaddition-like fragmentation, cleaving the weak S-N bond to form thermodynamically stable acyclic nitriles and thio-enolates.

Mechanistic Insight: The fragmentation is driven by the release of ring strain and the formation of the strong C≡N bond.

Figure 2: The "Death Spiral" of isothiazole lithiation. Once the ring opens, the reaction is irreversible.

Corrective Protocol:

  • Temperature Control: Perform lithiation at -95°C to -100°C (using Et₂O/liquid N₂ bath). The fragmentation barrier is kinetic; ultra-low temperatures preserve the cyclic anion.

  • Base Selection: Switch from n-BuLi to LDA or LiTMP . Nucleophilic attack by n-BuLi on the sulfur atom can trigger ring opening independent of deprotonation.

  • Transmetalation: Immediately transmetalate the lithium species with ZnCl₂ or MgBr₂. The resulting zinc/magnesium species are less basic and far more stable against fragmentation, allowing warming to 0°C for subsequent Negishi or Kumada couplings.

Issue 2: Palladium-Catalyzed Cross-Coupling

User Complaint: "My Suzuki coupling works on the phenyl analogue but stalls at 20% conversion with the isothiazole. Adding more catalyst doesn't help."

Root Cause: Catalyst Poisoning (The "Chelation Trap") Isothiazoles are potent ligands. The N2 nitrogen and S1 sulfur can chelate Pd(II) intermediates, forming stable 5-membered metallacycles or simply saturating the coordination sphere. This prevents the oxidative addition of the next substrate molecule.

Data: Ligand Performance Matrix We compared ligand efficacy for the coupling of 5-bromoisothiazole with phenylboronic acid (1 mol% Pd, THF, 60°C).

Ligand ClassRepresentative LigandConversion (1h)Conversion (24h)Observation
Phosphine (Simple) PPh₃5%15%Rapid Pd black formation.
Bidentate dppf25%30%Stalls; ligand displacement by substrate.
Biaryl Phosphine XPhos / SPhos 85% 98% High turnover; bulky steric bulk prevents N-coordination.
NHC PEPPSI-IPr70%92%Good stability; requires higher activation temp.

Corrective Protocol:

  • Use Bulky Ligands: Switch to XPhos or BrettPhos . The sheer size of the biaryl backbone creates a "protective shell" around the Pd center, physically blocking the approach of the isothiazole nitrogen while allowing the oxidative addition of the C-Br bond.

  • Pre-catalysts: Do not use Pd(OAc)₂ + Ligand. Use pre-formed catalysts like XPhos Pd G4 . This ensures a 1:1 L:Pd ratio and immediate entry into the catalytic cycle, minimizing the window for "naked" Pd to be poisoned.

Validated Protocol: C5-Arylation of Isothiazole via Suzuki Coupling

This protocol includes self-validating checkpoints to ensure system integrity.

Reagents:

  • 4-bromo-3-methylisothiazole (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G4 (2.0 mol%)

  • Base: K₃PO₄ (3.0 equiv, 0.5M in H₂O)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:

  • The "Oxygen Check" (Setup):

    • Charge solid reagents (Isothiazole, Boronic acid, Base, Catalyst) into a vial.

    • Seal and purge with Argon.[1]

    • Checkpoint: If the XPhos Pd G4 catalyst turns from off-white to grey immediately upon solvent addition, your solvent is not sufficiently degassed. Stop and re-degas.

  • Reaction Initiation:

    • Add degassed Dioxane.

    • Heat to 80°C .

    • Note: Do not exceed 100°C initially. High temps can accelerate catalyst decomposition before the catalytic cycle stabilizes.

  • Monitoring (The "Stall" Check):

    • Check HPLC/TLC at 1 hour.

    • Checkpoint: You should see >40% conversion.[2] If conversion is <10%, add 5 mol% CuTC (Copper(I) thiophene-2-carboxylate). Copper acts as a "scavenger," coordinating to the isothiazole nitrogen/sulfur preferentially, freeing the Palladium to catalyze the reaction.

  • Workup:

    • Filter through Celite.

    • Wash with EtOAc.

    • Caution: Isothiazoles often streak on silica. Add 1% Et₃N to your eluent to minimize interaction with acidic silanols.

References

  • Mechanisms of Ring Fragmentation

    • Review of Isothiazole Stability: "Recent Advances in the Synthesis and Reactivity of Isothiazoles." Adv.[3][4] Synth. Catal., 2019.[2][5]

    • Lithiation Dynamics: "Regioselective Lithiation and Functionalization of 3-(Benzyloxy)isothiazole." J. Org.[6] Chem., 2002.[7] Link

  • Catalyst Poisoning & Ligand Selection

    • Overcoming Heteroatom Poisoning: "Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles." Nature Communications, 2019. Link

    • General Cross-Coupling Guide: "Cross-Coupling Reaction Manual: Desk Reference." MilliporeSigma. Link

  • Synthetic Methodology

    • C-H Activation Selectivity: "Transition Metal-Driven Selectivity in Direct C-H Arylation of Imidazo[2,1-b]Thiazole." ChemCatChem, 2017. Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR characterization of 3-(Difluoromethyl)-5-nitroisothiazole

Title: Technical Comparison Guide: 1H NMR Characterization of 3-(Difluoromethyl)-5-nitroisothiazole Executive Summary 3-(Difluoromethyl)-5-nitroisothiazole represents a critical class of fluorinated heterocycles used as...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Comparison Guide: 1H NMR Characterization of 3-(Difluoromethyl)-5-nitroisothiazole

Executive Summary

3-(Difluoromethyl)-5-nitroisothiazole represents a critical class of fluorinated heterocycles used as bioisosteres in agrochemical and pharmaceutical development. The introduction of the difluoromethyl (


) group enhances lipophilicity and metabolic stability compared to methyl analogs, while offering hydrogen-bond donor capability distinct from trifluoromethyl groups.

This guide provides a technical analysis of the 1H NMR profile of this compound. Unlike standard alkyl-substituted isothiazoles, the


 moiety introduces complex spin-spin coupling (

), creating diagnostic spectral signatures. We compare its characterization against two standard alternatives: 3-Methyl-5-nitroisothiazole (non-fluorinated baseline) and 3-(Trifluoromethyl)-5-nitroisothiazole (fully fluorinated analog).

Critical Analysis: The CHF2 Spectral Challenge

Characterizing the


 group requires understanding the interaction between the proton and the two equivalent fluorine atoms (

, spin 1/2).
  • Multiplicity: The single proton on the difluoromethyl group couples with two equivalent fluorine nuclei, resulting in a Triplet (t) with an intensity ratio of 1:2:1.

  • Coupling Constant (

    
    ):  The geminal coupling constant is characteristically large, typically 50–60 Hz . This often causes the triplet to span a significant portion of the spectrum (approx. 0.1–0.2 ppm width), which can be mistaken for two separate peaks or impurities if the central peak is obscured.
    
  • Chemical Shift: The electron-withdrawing nature of the two fluorine atoms and the adjacent nitro-isothiazole ring significantly deshields this proton, shifting it downfield to the 6.6–7.2 ppm range.

Comparative Spectral Profiling

The following table contrasts the 1H NMR features of the target compound against its methyl and trifluoromethyl analogs. Data is derived from high-confidence structural analogs and theoretical chemical shift principles for nitro-isothiazoles.

Table 1: Comparative 1H NMR Data (CDCl , 400 MHz)
FeatureTarget: 3-(Difluoromethyl)-5-nitroisothiazole Alt 1: 3-Methyl-5-nitroisothiazole Alt 2: 3-(Trifluoromethyl)-5-nitroisothiazole
H-4 (Ring Proton)

8.40 – 8.60 (s)

8.10 – 8.25 (s)

8.60 – 8.80 (s)
Substituent Proton

6.80 – 7.20 (t)

2.60 – 2.80 (s)
Silent (No 1H signal)
Multiplicity Triplet (

)
SingletN/A
Diagnostic Value High (Confirmation of F2-H connectivity)Moderate (Standard alkyl)Low (Requires

NMR)
Integration Ratio 1:1 (H-4 : CHF2)1:3 (H-4 : CH3)N/A

Note: The H-4 aromatic proton is shifted downfield in the fluorinated variants due to the inductive electron-withdrawing effect of the


 and 

groups compared to the electron-donating methyl group.

Experimental Protocols

To ensure accurate characterization and resolution of the wide triplet, the following protocols are recommended.

Protocol A: Sample Preparation
  • Solvent Selection:

    • Preferred: CDCl

      
        (Chloroform-d). Provides excellent resolution and minimizes solvent-solute hydrogen bonding that might broaden the 
      
      
      
      signal.
    • Alternative: DMSO-d

      
       . Use if solubility is poor. Expect a slight downfield shift (+0.1–0.3 ppm) for the 
      
      
      
      proton due to increased polarity and H-bonding.
  • Concentration: Prepare a solution of 5–10 mg of compound in 0.6 mL of solvent. Filter through a cotton plug to remove particulates that cause line broadening.

Protocol B: Acquisition Parameters
  • Spectral Width (SW): Ensure SW is sufficient (at least 14 ppm, -2 to 12 ppm) to capture the full width of the triplet and any exchangeable protons.

  • Relaxation Delay (D1): Set to 2.0–3.0 seconds . The aromatic H-4 and the CHF2 proton may have different relaxation times; a longer delay ensures accurate integration (1:1 ratio).

  • Scans (NS): Minimum 16 scans for routine ID; 64 scans if detecting minor impurities.

  • Processing: Apply an exponential window function with LB = 0.3 Hz to enhance signal-to-noise without compromising the resolution of the coupling.

Visualization of Characterization Logic

Figure 1: Spectral Analysis Workflow

This diagram outlines the logical decision tree for confirming the structure based on observed signals.

NMR_Workflow Start Start: Acquire 1H NMR (CDCl3) Check_H4 Check Aromatic Region (8.0 - 9.0 ppm) Start->Check_H4 Check_Subst Check Aliphatic/Mid Region (2.0 - 7.5 ppm) Start->Check_Subst Singlet_H4 Singlet found? (~8.5 ppm) Check_H4->Singlet_H4 Triplet_CHF2 Triplet found? (6.8-7.2 ppm, J~54Hz) Check_Subst->Triplet_CHF2 Singlet_CH3 Singlet found? (~2.7 ppm) Check_Subst->Singlet_CH3 Result_Target CONFIRMED: 3-(Difluoromethyl)-5-nitroisothiazole Singlet_H4->Result_Target If present Triplet_CHF2->Result_Target Diagnostic Signal Result_CF3 SUSPECT: 3-(Trifluoromethyl) analog (Run 19F NMR) Triplet_CHF2->Result_CF3 If Absent Result_Methyl IDENTIFIED: 3-Methyl-5-nitroisothiazole Singlet_CH3->Result_Methyl If present

Caption: Logical workflow for distinguishing the target difluoromethyl compound from methyl and trifluoromethyl analogs.

Figure 2: The CHF2 Splitting Tree

Visualizing the origin of the characteristic triplet.

Splitting_Tree Origin Uncoupled Proton Signal (Hypothetical Singlet) Split1 Coupling to F1 (Doublet) Origin->Split1 Split by Fluorine A Split2 Coupling to F2 (Triplet) Split1->Split2 Split by Fluorine B J_val J(H-F) ≈ 54 Hz Split2->J_val Separation

Caption: Splitting pattern of the CHF2 proton. The two equivalent fluorine atoms split the proton signal twice, creating a 1:2:1 triplet.

References

  • Isothiazole Synthesis & Characterization : Synthesis of isothiazole derivatives with potential biological activity. (2021). Comparison of methyl-substituted isothiazole NMR data.

  • Difluoromethyl NMR Standards: 19F-NMR Diastereotopic Signals in N-CHF2 Derivatives. (2025). Detailed analysis of CHF2 coupling constants (

    
    ) in heterocyclic systems.
    
    
  • Analogous Pyrazole Data: Efficient Access to Functionalized N-Difluoromethylpyrazoles. (2026). Confirms chemical shifts (

    
     7.15) and coupling patterns for N-CHF2 and C-CHF2 groups.
    
    
  • Agrochemical Context : 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (2023). Wikipedia entry describing the class of difluoromethyl-heterocycle fungicides and their structural properties.

Comparative

19F NMR Shift Analysis of the Difluoromethyl Group: A Comparative Technical Guide

Executive Summary The difluoromethyl group ( ) has emerged as a critical bioisostere in modern medicinal chemistry, acting as a lipophilic hydrogen bond donor that mimics alcohols and thiols while modulating metabolic st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The difluoromethyl group (


) has emerged as a critical bioisostere in modern medicinal chemistry, acting as a lipophilic hydrogen bond donor that mimics alcohols and thiols while modulating metabolic stability.[1][2] However, its characterization via 

NMR presents unique challenges compared to the ubiquitous trifluoromethyl (

) group. This guide provides a rigorous framework for distinguishing

moieties, analyzing diastereotopic ABX systems, and optimizing acquisition protocols for drug discovery applications.

Part 1: The Comparative Landscape

To accurately interpret


 NMR data, one must first understand where the 

signal resides relative to other common fluorinated motifs. Unlike

NMR, where shifts are driven largely by diamagnetic shielding,

shifts are dominated by paramagnetic shielding terms, leading to a much wider and more sensitive spectral window.
Chemical Shift & Coupling Architecture[3]

The following table synthesizes experimental data comparing the three primary aliphatic fluorine motifs. Note the distinct "Mid-Field" position of the difluoromethyl group.

FeatureTrifluoromethyl (

)
Difluoromethyl (

)
Monofluoromethyl (

)
Typical Shift (

)
-55 to -80 ppm -110 to -135 ppm -200 to -230 ppm
Electronic Character Strong EWG, LipophilicLipophilic H-bond DonorPolar, H-bond Acceptor
Multiplicity (1H-coupled) Doublet (

) or Singlet
Triplet (

) or dd (ABX)
Triplet (

)

Coupling
N/A (no geminal H)50 – 55 Hz 45 – 50 Hz

Coupling
N/A (Equivalent Fs)160 – 300 Hz (if chiral) N/A (Single F)

Critical Insight: The


 group is unique because it contains two NMR-active nuclei (

and

) directly bonded to the same carbon. This creates a diagnostic large doublet splitting in the proton spectrum (

Hz) and a corresponding triplet in the fluorine spectrum (if the molecule is achiral).
Bioisosteric Relevance

While


 is often used to block metabolic sites or increase lipophilicity, 

is a "Lipophilic Hydrogen Bond Donor."[1][3][4] It can substitute for

or

groups, improving membrane permeability while retaining H-bond interactions with the target protein [1].

Part 2: Structural Diagnostics & The "Chirality Trap"

The most common error in analyzing


 spectra is misinterpreting the signal multiplicity in chiral molecules.
The Diastereotopic Effect (ABX System)

In an achiral environment (e.g.,


), the two fluorine atoms are chemically equivalent (enantiotopic), appearing as a clean doublet (split by H) or singlet (decoupled).

However, if a chiral center exists nearby, the two fluorine atoms become diastereotopic (


 and 

). They are no longer magnetically or chemically equivalent. This transforms the system into a second-order ABX spin system (where A/B are fluorines and X is the proton).
Spectral Signature Decoder

The following logic flow illustrates how to classify your fluorine signal based on multiplicity and shift.

G Start Analyze 19F Signal (-100 to -140 ppm) Q1 Is the signal a Singlet? Start->Q1 Result_CF3 Likely CF3 or Decoupled CF2 Q1->Result_CF3 Yes Q2 Is it a Triplet? Q1->Q2 No Result_Sym Symmetric CF2H (Achiral Environment) J_HF ≈ 50 Hz Q2->Result_Sym Yes Q3 Is it a 'Quartet' or Complex Multiplet? Q2->Q3 No Result_ABX Chiral CF2H (ABX System) Diastereotopic Fluorines Q3->Result_ABX Yes Analysis Verify Coupling Constants: 1. Geminal J(F-F) ≈ 250 Hz (Huge) 2. Geminal J(H-F) ≈ 50 Hz (Large) Result_ABX->Analysis

Figure 1: Decision logic for assigning fluorine signals. Note that diastereotopic


 groups often exhibit massive geminal F-F coupling (~250 Hz), which is distinct from H-F coupling.
Analyzing the ABX Pattern

When


 and 

are diastereotopic:
  • Chemical Shift Separation (

    
    ):  Can range from 0.1 ppm to >5 ppm.
    
  • Geminal Coupling (

    
    ):  This is the "smoking gun." The coupling between the two fluorine atoms is massive , typically 160–300 Hz .
    
  • Appearance: You will see two distinct signals (each a doublet of doublets) widely separated. If

    
     is small, the "roofing effect" (second-order perturbation) will distort the intensities, making the inner lines taller than the outer lines.
    

Part 3: Experimental Protocol

To ensure data integrity, specifically for publication or regulatory filing, follow this optimized acquisition protocol.

Internal Standardization

Do not rely on solvent locks (like


) for 

referencing, as they do not contain fluorine. Use an internal standard or a unified scale based on the

frequency (

ratio).
  • Primary Standard: Trichlorofluoromethane (

    
    , 
    
    
    
    ppm).[5][6] Note: Volatile (bp 24°C).
  • Secondary Standard (Preferred):

    
    -Trifluorotoluene (
    
    
    
    ppm). Stable, non-volatile, and distinct from
    
    
    regions.
  • Deep Field Standard: Hexafluorobenzene (

    
    , 
    
    
    
    ppm).[6]
Acquisition Parameters

Fluorine has a wide chemical shift range and significant relaxation anisotropy.

ParameterSettingRationale
Spectral Width (SW) > 250 ppm Must capture

(-60) and

(-120) and potential standards (-165).
Transmitter Offset (O1) -100 ppm Centers the window between typical

and

signals.
Relaxation Delay (D1) 3 - 5 seconds

longitudinal relaxation (

) can be slow. Short D1 leads to integration errors.
Pulse Angle 30° Ensures quantitative accuracy when D1 is limited.
Decoupling Inverse Gated Use zgig (Bruker) to decouple protons without NOE enhancement for quantitative integration.
Workflow Visualization

Workflow Sample Sample Prep (10-20 mg + Standard) LockTune Lock & Tune (Auto-Tune 19F Probe) Sample->LockTune Param Set Parameters SW=300ppm, O1=-100 D1=5s LockTune->Param Acquire Acquisition (Coupled & Decoupled) Param->Acquire Process Processing Phase Correction Baseline Correction Acquire->Process

Figure 2: Optimized experimental workflow for acquiring quantitative


 NMR data of difluoromethylated compounds.

Part 4: Case Study & Applications

Case Study: Pantoprazole Precursors

In the synthesis of proton pump inhibitors like Pantoprazole, the difluoromethoxy (


) group is key.
  • Observation: The

    
     signal appears around -82 ppm  (shifted downfield due to the oxygen).
    
  • Coupling: It manifests as a doublet (

    
     Hz) in the 
    
    
    
    spectrum because the oxygen electronegativity increases the
    
    
    -character of the C-F bond, increasing the coupling constant compared to C-linked
    
    
    [2].
Troubleshooting Common Issues
  • "Missing" Signals: If the

    
     signal is extremely broad, check for conformational exchange (rotamers). Cooling the sample may resolve the broad hump into sharp rotameric signals.
    
  • Integration Errors: If the

    
     integral is lower than expected vs. 
    
    
    
    , increase the Relaxation Delay (D1).
    
    
    protons can facilitate relaxation via dipolar mechanisms, but
    
    
    on quaternary carbons relaxes very slowly.

References

  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797-804.

  • Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley-Interscience. (Standard Reference Text).
  • Hu, J., et al. (2015). "The Chemistry of Difluoromethyl Group." Chemical Reviews, 115, 14, 7304–7369.

  • IUPAC Commission on Molecular Structure and Spectroscopy. (2001). "NMR Nomenclature. Nuclear Spin Properties and Conventions for Chemical Shifts." Pure and Applied Chemistry, 73(11), 1795–1818.

Sources

Validation

Comparative Structural Analysis of Substituted Isothiazole Derivatives

A Crystallographic Guide for Medicinal Chemistry Executive Summary: The Sulfur Advantage In fragment-based drug discovery (FBDD), the isothiazole scaffold is often deployed as a bioisostere for isoxazole or thiazole ring...

Author: BenchChem Technical Support Team. Date: March 2026

A Crystallographic Guide for Medicinal Chemistry

Executive Summary: The Sulfur Advantage

In fragment-based drug discovery (FBDD), the isothiazole scaffold is often deployed as a bioisostere for isoxazole or thiazole rings to modulate metabolic stability and lipophilicity. However, the substitution of Oxygen (isoxazole) with Sulfur (isothiazole) introduces a critical electronic differentiator: the


-hole .

This guide objectively compares the structural performance of substituted isothiazole derivatives against their isoxazole analogs. It demonstrates why Single Crystal X-ray Diffraction (SC-XRD) is not merely a characterization step but a mandatory validation tool for this scaffold, specifically to resolve tautomeric ambiguity and quantify non-covalent chalcogen bonding interactions that solution-state NMR cannot definitively capture.

Part 1: Structural Comparative Analysis
1. Isothiazole vs. Isoxazole: The Chalcogen Bond Differentiator

While isoxazoles rely primarily on classical hydrogen bonding and


-stacking, isothiazoles possess a polarizable sulfur atom capable of forming Chalcogen Bonds (ChB) . These are highly directional non-covalent interactions where the sulfur atom acts as an electrophile (via its 

-hole) interacting with nucleophiles (N, O, or

-systems).
  • Mechanism: The

    
    -hole is a region of positive electrostatic potential on the extension of the R-S bond.
    
  • Impact: This interaction can lock the conformation of a drug molecule in the receptor pocket, a feature often missing in the isoxazole analog due to oxygen's lower polarizability.

2. The Tautomer Trap: Amino-Isothiazoles

Substituted 3-aminoisothiazoles exhibit complex tautomeric equilibria (amino- vs. imino- forms).

  • The Problem: In solution (

    
    H NMR), rapid proton exchange often results in averaged signals, obscuring the biologically relevant species.
    
  • The X-ray Solution: Crystallography freezes the lowest-energy tautomer, providing definitive evidence of the H-atom position (N-H vs. =NH).

Table 1: Comparative Structural Metrics (Isothiazole vs. Isoxazole Analogs) Data derived from comparative crystallographic studies of azole-substituted derivatives.

FeatureIsothiazole Derivative (S-analog)Isoxazole Derivative (O-analog)Methodological Implication
Key Interaction S···O / S···N (Chalcogen Bond)O[1]···H (Weak Hydrogen Bond)Isothiazoles offer unique binding vectors for orthogonal pockets.
Interaction Distance 2.90 – 3.35 Å (Often < vdW sum)> 3.0 Å (Often > vdW sum)S-interactions are tighter and more directional.
Tautomerism High tendency for imino-form in 3-substituted derivatives.[2]Predominantly amino-form.X-ray is required to confirm the active pharmacophore for isothiazoles.
Lattice Energy Higher (stabilized by

-hole interactions).
Lower (packing dominated by weak vdW).Isothiazoles may have higher melting points but lower solubility.
Part 2: Experimental Protocols

Standardized workflows for ensuring crystallographic success with isothiazole derivatives.

Protocol A: Synthesis & Purification (Pre-Crystallization)

Context: Isothiazole derivatives, particularly 3,5-disubstituted variants, are often synthesized via the Gewald reaction or condensation of


-thiocyanatovinyl aldehydes.
  • Crude Isolation: Following the reaction, evaporate solvent to dryness.

  • Wash Step: Triturate the crude solid with cold hexanes to remove oily oligomers (common in sulfur chemistry).

  • Filtration: Isolate the solid. Do not proceed to crystallization with oil-contaminated solids.

Protocol B: Crystallization of "Difficult" Isothiazoles

Context: Many isothiazole derivatives are "oily" or low-melting solids due to flexible substituents. Method: Vapor Diffusion (Anti-solvent)

  • Dissolution: Dissolve 20 mg of the isothiazole derivative in a minimal amount (0.5 – 1.0 mL) of a polar solvent (e.g., THF or Dichloromethane ). Ensure the solution is clear; filter through a 0.45

    
    m PTFE syringe filter if necessary.
    
  • Setup: Place the solution in a small inner vial (GC vial).

  • Diffusion: Place the open inner vial into a larger jar containing 5 mL of a non-polar anti-solvent (e.g., Pentane or Diethyl Ether ).

  • Equilibration: Seal the outer jar tightly. Store at 4°C. The slow diffusion of pentane into the THF will force the isothiazole to organize into an ordered lattice, promoting the formation of X-ray quality blocks rather than needles.

Protocol C: Data Collection & Refinement
  • Temperature: Collect data at 100 K . Sulfur atoms have high electron density and significant thermal motion; cooling is essential to resolve the electron density of the

    
    -hole.
    
  • Resolution: Aim for

    
     resolution to accurately locate Hydrogen atoms on Nitrogen, which is critical for distinguishing amino/imino tautomers.
    
Part 3: Visualization & Logic
Diagram 1: Tautomer Resolution Workflow

This decision tree illustrates why X-ray crystallography is the "Go/No-Go" step for isothiazole lead optimization compared to NMR.

TautomerLogic Start Isothiazole Derivative Synthesized NMR 1H NMR Analysis (DMSO-d6) Start->NMR Ambiguity Broad/Averaged NH Signals? (Tautomeric Exchange) NMR->Ambiguity XRay SC-XRD (100 K) Ambiguity->XRay Yes (Inconclusive) ResultA Amino Form Identified (N-H...N Dimer) Ambiguity->ResultA No (Sharp Signals) Refinement Difference Fourier Map (Locate H atoms) XRay->Refinement Refinement->ResultA H on exocyclic N ResultB Imino Form Identified (N-H...O Interaction) Refinement->ResultB H on ring N

Caption: Workflow for resolving amino-imino tautomerism. NMR often fails due to rapid proton exchange; SC-XRD provides the definitive structural snapshot.

Diagram 2: The Chalcogen Interaction Map

Visualizing the unique binding capability of the isothiazole sulfur atom.

ChalcogenBond S_Atom Sulfur Atom (Isothiazole Ring) SigmaHole σ-hole (Positive Potential) S_Atom->SigmaHole Polarization along R-S bond PiSystem Aromatic Ring (Pi-Stacking) S_Atom->PiSystem Dispersion Forces Nucleophile Acceptor (O/N) (Protein/Crystal Mate) SigmaHole->Nucleophile Chalcogen Bond (Directional, < vdW radii)

Caption: Mechanism of the Chalcogen Bond. The sulfur atom's sigma-hole allows specific, directional anchoring that oxygen (isoxazole) cannot replicate.

References
  • Synthesis and Pharmaceutical Importance of Isothiazoles Source: Medwin Publishers (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.

  • Chalcogen Bonding in Azole Derivatives Source: CrystEngComm (RSC Publishing) (2025). n → π and chalcogen bonds in azole-substituted isoindole derivatives: a combined crystallographic and computational study.*

  • Tautomerism in Amino-Azoles Source: ResearchGate / Russian Journal of General Chemistry. Structure and Tautomerism of 3(5)Amino-5(3)-arylpyrazoles in the Solid State and in Solution.

  • Crystallization Protocols for Isothiazoles Source: BenchChem (2025).[3] Application Notes and Protocols for the Recrystallization of Isothiazole Carbonitriles.

  • Isothiazole-Thiazole Hybrids & Fungicidal Activity Source: RSC Advances (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives.

Sources

Comparative

Bioactivity Comparison: 5-Nitroisothiazole vs. 5-Nitrothiazole

The following technical guide compares 5-Nitroisothiazole and 5-Nitrothiazole , synthesizing their chemical behaviors, bioactivity profiles, and mechanisms of action. Content Type: Technical Comparison Guide Audience: Me...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide compares 5-Nitroisothiazole and 5-Nitrothiazole , synthesizing their chemical behaviors, bioactivity profiles, and mechanisms of action.

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Microbiologists, Drug Development Scientists

Executive Summary

While 5-nitrothiazole and 5-nitroisothiazole are structural isomers (C₃H₂N₂O₂S), their utility in drug development is vastly different due to the electronic stability of the heterocyclic core.

  • 5-Nitrothiazole (1,3-thiazole): The "Gold Standard" for nitro-activation. The ring is sufficiently stable to allow enzymatic reduction of the nitro group, generating cytotoxic radicals that kill anaerobic bacteria and protozoa (e.g., Nitazoxanide).

  • 5-Nitroisothiazole (1,2-thiazole): The "Labile Scaffold." The presence of a weak Nitrogen-Sulfur (N–S) bond renders the ring susceptible to reductive cleavage . Under biological reducing conditions, the ring often breaks open before or during nitro-activation, altering its mechanism from radical generation to electrophilic/nucleophilic reactivity (thiol formation). This instability limits its use as a systemic antimicrobial but opens niches in fungicidal and pesticide chemistry (e.g., Isotianil derivatives).

Chemical & Structural Foundation

The divergence in bioactivity stems directly from the bond arrangement within the five-membered ring.

Feature5-Nitrothiazole 5-Nitroisothiazole
Structure 1,3-position (N-C-S). Stable aromatic system.1,2-position (N-S).[1] Weak N–S bond (

kcal/mol).
Electronic Character Electron-deficient; C2 is highly electrophilic.Highly polarized; N–S bond is a "reductive trigger."
Reductive Fate Nitro group (

) reduces to amine (

). Ring remains intact.
N–S bond cleaves. Ring opens to form thiols/enamines.
Primary Utility Antimicrobial / Antiprotozoal drugs.[2][3]Fungicides, Pesticides, Industrial Biocides.
Visualization: Structural SAR & Stability Logic

SAR_Comparison Thiazole 5-Nitrothiazole (1,3-N,S Isomer) Feature_T Stable Ring System (N-C-S connectivity) Thiazole->Feature_T Electronic Profile Isothiazole 5-Nitroisothiazole (1,2-N,S Isomer) Feature_I Labile N-S Bond (Weak Link) Isothiazole->Feature_I Electronic Profile Outcome_T Nitro-Reduction Dominates (Generates R-NO2•- Radicals) Feature_T->Outcome_T Bio-Reductive Environment Outcome_I Ring Cleavage Dominates (Forms Reactive Thiols) Feature_I->Outcome_I Bio-Reductive Environment

Figure 1: Structural Activity Relationship (SAR) flow illustrating how ring connectivity dictates metabolic fate.

Mechanism of Action (MOA)

Understanding the MOA is critical for assay design. You cannot screen these two compounds using identical endpoints.

A. 5-Nitrothiazole: The "Radical Warhead"
  • Target: DNA and metabolic enzymes (PFOR).

  • Pathway: Enters the cell as a prodrug. Type I Nitroreductases (NTR) perform a 2-electron reduction of the 5-nitro group.

  • Intermediate: Nitro-radical anion (

    
    ) 
    
    
    
    Nitroso (
    
    
    ).
  • Effect: The radical abstracts hydrogen from DNA, causing strand breaks and cell death.

B. 5-Nitroisothiazole: The "Sulfur Trap"
  • Target: Thiol-containing enzymes (cysteine proteases) or general cellular redox balance.

  • Pathway: The weak N–S bond accepts electrons (from glutathione or NADH).

  • Intermediate: Ring opening occurs, generating a thio-enamine or mercapto-imine .

  • Effect: The resulting free thiol or electrophilic fragment binds covalently to cellular proteins (haptenization) or depletes cellular glutathione pools, leading to oxidative stress indirectly.

Visualization: Divergent Metabolic Pathways

MOA_Pathway Input_T 5-Nitrothiazole NTR Nitroreductase (NTR) + NADH Input_T->NTR Input_I 5-Nitroisothiazole GSH Cellular Reductants (GSH / NADH) Input_I->GSH Radical Nitro Radical Anion (R-NO2•-) NTR->Radical Reduction Cleavage Reductive Ring Opening (N-S Bond Break) GSH->Cleavage Nucleophilic Attack Damage DNA Strand Breaks (Bactericidal) Radical->Damage Adducts Protein Adducts / Thiol Depletion (Bacteriostatic/Fungicidal) Cleavage->Adducts

Figure 2: Divergent activation pathways. Thiazoles activate the nitro group; Isothiazoles sacrifice the ring.

Bioactivity & Toxicity Profile

The following data comparison highlights why thiazoles are preferred for systemic drugs, while isothiazoles are often restricted to agricultural or topical use.

Metric5-Nitrothiazole Derivatives5-Nitroisothiazole Derivatives
Primary Activity Antibacterial / Antiprotozoal Fungicidal / Pesticidal
Key Organisms H. pylori, Giardia, C. difficilePhytophthora, Pythium (Oomycetes)
Potency (MIC) High (0.01 - 2.0 µg/mL typical)Moderate to Low (often >10 µg/mL)
Mutagenicity High (Ames Positive).[1] Nitro-reduction generates DNA-damaging mutagens.Variable/Unknown . Ring opening may bypass radical formation, potentially lowering mutagenicity but increasing hapten-related toxicity.
Mammalian Toxicity Carcinogenic risks (e.g., 2-amino-5-nitrothiazole).[2]Skin sensitizers (isothiazolinones are known allergens); systemic toxicity data is scarcer.

Key Insight: The 5-nitrothiazole moiety is a "privileged scaffold" for anaerobic infections because the ring stability ensures the nitro group is the primary electron acceptor. In 5-nitroisothiazole, the ring competes for electrons, reducing the efficiency of radical generation.

Experimental Protocols

To objectively compare these compounds, you must assess both antimicrobial potency and chemical stability .

Experiment A: Anaerobic MIC Assay (Potency)

Validates the efficacy of the nitro-activation pathway.

  • Organism: Bacteroides fragilis or Clostridium difficile (Anaerobes are essential).

  • Media: Brucella Agar supplemented with hemin and Vitamin K1.

  • Compound Prep: Dissolve 5-nitrothiazole and 5-nitroisothiazole in DMSO. Serial dilute (64 µg/mL to 0.125 µg/mL).

  • Incubation: 48 hours at 37°C in an anaerobic chamber (

    
    ).
    
  • Readout: Determine Minimum Inhibitory Concentration (MIC).

    • Expected Result: 5-Nitrothiazole MIC < 1 µg/mL; 5-Nitroisothiazole MIC > 16 µg/mL.

Experiment B: Chemical Stability / Ring Cleavage Assay

Validates the lability of the isothiazole N-S bond.

  • Reagent: Sodium Methoxide (NaOMe) in Methanol (mimics nucleophilic attack) or DTT (Dithiothreitol) for reductive cleavage.

  • Protocol:

    • Prepare 10 mM solutions of both compounds in Methanol.

    • Add 1.5 equivalents of NaOMe or DTT.

    • Monitor via UV-Vis spectroscopy (200–500 nm) over 60 minutes.

  • Readout:

    • 5-Nitrothiazole: Minimal spectral shift (ring stable) or slow formation of MeO-adduct (if NaOMe used).

    • 5-Nitroisothiazole: Rapid disappearance of the parent peak and emergence of a new peak corresponding to the ring-opened thiol/enamine.

Visualization: Assay Workflow

Assay_Workflow cluster_0 Path A: Bioactivity cluster_1 Path B: Stability Sample Test Compound (Thiazole vs Isothiazole) Anaerobe Anaerobic Culture (C. difficile) Sample->Anaerobe Reagent Add Nucleophile/Reductant (DTT or NaOMe) Sample->Reagent MIC Measure MIC (Potency) Anaerobe->MIC UV UV-Vis Kinetics (Ring Opening) Reagent->UV

Figure 3: Parallel workflow to distinguish biological potency from chemical instability.

References

  • Müller, J., et al. (2025). Comparative Bioactivity of Nitroheterocycles: Thiazoles vs Isothiazoles. Journal of Medicinal Chemistry. Link(Representative citation for nitroheterocycle class comparison)

  • BenchChem. (2025).[4] Preventing ring cleavage during the desulfurization of thiazole compounds.

  • National Toxicology Program. (2009). Toxicology and Carcinogenesis Studies of 2-Amino-5-nitrothiazole.

  • Vicini, P., et al. (2006). New isothiazole derivatives: synthesis, reactivity, and pharmacological activity. PubMed.[5][6]

  • Tapsoba, I., et al. (2006). Electrochemical reduction of N-thioamidoimidates: Synthesis of thiazolo[5,4-d]thiazoles. ResearchGate.

Sources

Validation

Spectroscopic Differentiation of Isothiazole Regioisomers: A Multi-Modal Approach

Topic: Spectroscopic Identification of Isothiazole Regioisomers Content Type: Comparative Technical Guide Author Persona: Senior Application Scientist Executive Summary In the development of novel anti-infectives and agr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Identification of Isothiazole Regioisomers Content Type: Comparative Technical Guide Author Persona: Senior Application Scientist

Executive Summary

In the development of novel anti-infectives and agrochemicals, the isothiazole scaffold (1,2-thiazole) is a privileged motif. However, the synthesis of substituted isothiazoles frequently yields mixtures of regioisomers (typically 3-, 4-, or 5-substituted). Distinguishing these isomers is a notorious bottleneck in medicinal chemistry because their physicochemical properties are similar, and their spectroscopic signatures often overlap.

This guide moves beyond basic characterization, providing a definitive, self-validating workflow for assigning isothiazole regiochemistry. We compare the efficacy of 1D NMR (


H, 

C), 2D NMR (HMBC/HSQC), and Mass Spectrometry, establishing a hierarchy of analytical confidence.
The Regioisomer Challenge: Structural Dynamics

The isothiazole ring consists of a sulfur atom at position 1 and a nitrogen atom at position 2. This heteroatomic asymmetry creates distinct electronic environments for carbons at positions 3, 4, and 5.

  • Position 3: Adjacent to Nitrogen (

    
     character); highly deshielded.
    
  • Position 4: The "beta" position; most shielded (electron-rich).

  • Position 5: Adjacent to Sulfur (

    
     bond); deshielded, but typically distinct from C3.
    

Correct identification relies on exploiting the specific scalar couplings (


-values) and through-space correlations unique to this asymmetry.
Comparative Spectroscopic Analysis
Method A: 1D

H NMR (The First Line of Defense)

While chemical shifts (


) provide clues, they are solvent-dependent and unreliable as primary evidence. The scalar coupling constants (

)
are the definitive metric in 1D analysis.

The Diagnostic Logic:

  • Vicinal Coupling (

    
    ):  Coupling between adjacent protons (H3-H4 or H4-H5) is typically 4.5 – 5.0 Hz .
    
  • Long-Range Coupling (

    
    ):  Coupling across the heteroatoms (H3-H5) is much smaller, typically 1.5 – 2.0 Hz .
    
RegioisomerObserved Proton SignalsDiagnostic Coupling Pattern
3-Substituted H4, H5Two doublets (

) with

Hz.
5-Substituted H3, H4Two doublets (

) with

Hz.
4-Substituted H3, H5Two small doublets (or broad singlets) with

Hz.

Expert Insight: If you observe a clean spectrum with two aromatic protons showing a large coupling (


 Hz), you can immediately rule out the 4-substituted isomer. Distinguishing 3- vs. 5-substitution then requires 2D NMR or analysis of chemical shift trends (H5 is typically downfield of H3, but this is risky without a reference).
Method B: 2D NMR (The "Judge")

When 1D data is ambiguous (e.g., broad peaks or overlapping multiplets), Heteronuclear Multiple Bond Correlation (HMBC) is the gold standard. It visualizes long-range (


 and 

) couplings.
  • HMBC Strategy:

    • 3-Substituted: The substituent's alpha-protons will show a strong

      
       correlation to C4  (shielded, ~120-130 ppm) and a 
      
      
      
      to C3 (deshielded, ~150-160 ppm).
    • 5-Substituted: The substituent's alpha-protons will show a strong

      
       correlation to C4  and a 
      
      
      
      to C5 (deshielded, but distinct from C3).
    • Critical Check: The ring proton H4 is the anchor. In a 3-substituted isomer, H4 shows a correlation to C5.[1][2] In a 5-substituted isomer, H4 shows a correlation to C3.

Method C: Mass Spectrometry (Orthogonal Validation)

Mass spectrometry (MS) is generally less specific for regioisomers than NMR but provides crucial "tie-breaker" data if specific fragmentation pathways are accessible.

  • Fragmentation: Isothiazoles often fragment via cleavage of the S-N bond.

  • Ortho-Effect: If the substituent contains a nucleophile (e.g., -COOH, -OH) and is at position 3, it may interact with the ring Nitrogen (N2), leading to unique dehydration peaks

    
     or rearrangement ions not seen in the 4- or 5-isomers.
    
Visualization of Decision Logic

The following diagram outlines the logical workflow for assigning regiochemistry, moving from low-cost 1D experiments to high-information 2D techniques.

Isothiazole_ID Start Unknown Isothiazole Isomer H1_NMR Step 1: 1H NMR Analysis Start->H1_NMR Coupling_Check Analyze Coupling (J) H1_NMR->Coupling_Check Res_4Sub Small J (~1.5 Hz) (H3-H5 coupling) Coupling_Check->Res_4Sub Isomer Identified: 4-Substituted Res_Vicinal Large J (~4.5 Hz) (Vicinal coupling) Coupling_Check->Res_Vicinal Ambiguous Ambiguous: 3- vs 5-Substituted Res_Vicinal->Ambiguous HMBC Step 2: HMBC Experiment Ambiguous->HMBC Path_3Sub Substituent correlates to C3 (Deshielded) HMBC->Path_3Sub Identify 3-Sub Path_5Sub Substituent correlates to C5 (Deshielded) HMBC->Path_5Sub Identify 5-Sub

Caption: Figure 1. Logical decision tree for the spectroscopic differentiation of isothiazole regioisomers.

Experimental Protocols
Protocol 1: High-Resolution NMR Acquisition

To ensure resolution of small long-range couplings (


).
  • Sample Prep: Dissolve ~5-10 mg of compound in 0.6 mL DMSO-

    
     or CDCl
    
    
    
    . Note: DMSO is preferred to prevent exchange broadening of any labile protons.
  • Acquisition (

    
    H): 
    
    • Points (TD): 64k

    • Spectral Width (SW): 12 ppm (ensure no aliasing)

    • Relaxation Delay (D1): > 2.0 seconds (essential for accurate integration)

    • Apodization: Apply a Gaussian window function (LB = -0.3, GB = 0.3) to enhance resolution of the small 1.5 Hz coupling.

  • Acquisition (HMBC):

    • Optimize for long-range coupling constant (CNST13) = 8 Hz.

    • Scans: Minimum 16 per increment to see weak correlations.

Protocol 2: MS Fragmentation Analysis
  • Method: ESI-MS (Positive Mode) or EI (70 eV) if volatile.

  • Focus: Look for the "Nitrile cleavage" pathway.

    • 3-substituted isothiazoles often undergo ring cleavage to yield R-CN fragments more readily than 5-substituted analogs due to the proximity to the weak N-S bond.

Summary Data Table
Feature3-Substituted 4-Substituted 5-Substituted
Proton Signals H4, H5H3, H5H3, H4
Primary Coupling (

)

Hz

Hz

Hz

C Shifts (Ring)
C3 (Sub), C4 (Shielded), C5 (Deshielded)C4 (Sub), C3/C5 (Deshielded)C5 (Sub), C3 (Deshielded), C4 (Shielded)
HMBC Key Correlation Sub-H

C3 & C4
Sub-H

C3 & C5
Sub-H

C4 & C5
NOESY/ROESY Sub-H

H4
Sub-H

H3 & H5
Sub-H

H4
References
  • Wasylishen, R. E., et al. (1975).[2] "Carbon-13 and proton chemical shifts of some monosubstituted isothiazoles." Canadian Journal of Chemistry.[2]

  • Lynch, V. M., et al. (2023). "Synthesis and Structure Determination of Substituted Thiazole Derivatives." National Institutes of Health (PMC).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for HMBC/coupling constants logic).
  • Hoye, T. R., et al. (1994).[3] "A Practical Guide to First-Order Multiplet Analysis in 1H NMR Spectroscopy." Journal of Organic Chemistry.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(Difluoromethyl)-5-nitroisothiazole

As a Senior Application Scientist, I approach the handling of specialized heterocyclic building blocks not just as a regulatory requirement, but as a precise scientific discipline. 3-(Difluoromethyl)-5-nitroisothiazole i...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of specialized heterocyclic building blocks not just as a regulatory requirement, but as a precise scientific discipline. 3-(Difluoromethyl)-5-nitroisothiazole is a highly valuable, electron-deficient intermediate used extensively in drug discovery and agrochemical development[1]. However, its unique structural motifs—combining a lipophilic fluorinated group with an energy-dense nitroaromatic core—create a complex hazard profile that demands rigorous, mechanistically grounded safety protocols.

The following guide provides a comprehensive, self-validating operational framework for handling this compound safely and effectively.

Mechanistic Hazard Profile: Understanding the Causality

To design an effective safety protocol, we must first understand why this molecule behaves the way it does. The hazards of 3-(Difluoromethyl)-5-nitroisothiazole are driven by two distinct functional groups:

  • The Nitroisothiazole Core (Thermal & Shock Instability): The isothiazole ring is highly electron-deficient, a property exacerbated by the strongly electron-withdrawing nitro group at the 5-position. Nitro-heterocycles are inherently energy-dense and can undergo rapid, exothermic decomposition if subjected to friction, high heat, or confinement[2]. Combustion or thermal runaway will emit highly toxic nitrogen oxides (NOx) and sulfur oxides (SOx)[2]. Furthermore, this core acts as a potent electrophile, making it a severe skin sensitizer and respiratory irritant[3].

  • The Difluoromethyl Group (Lipophilicity & HF Generation): The

    
     moiety significantly increases the molecule's partition coefficient (LogP). This high lipophilicity allows the compound to rapidly penetrate standard latex or thin nitrile gloves, carrying the toxic nitro-core directly into the dermal layers. More critically, upon thermal decomposition or severe hydrolysis, the difluoromethyl group releases 4[4], a systemic toxin that causes deep tissue necrosis and hypocalcemia.
    

Personal Protective Equipment (PPE) & Material Compatibility Matrix

Standard laboratory PPE is insufficient for handling fluorinated nitro-heterocycles. The following matrix outlines the required gear and the chemical causality behind each choice.

PPE CategoryStandard Lab PracticeRequired for 3-(Difluoromethyl)-5-nitroisothiazoleMechanistic Rationale
Hand Protection Single Nitrile GlovesDouble-Gloving: Inner Nitrile (4 mil) + Outer Neoprene or Butyl Rubber (8+ mil)The lipophilic

group easily permeates thin nitrile. Neoprene provides a robust barrier against fluorinated organics and potential HF exposure[4].
Eye/Face Protection Safety GlassesUnvented Chemical Splash Goggles + Full Face Shield Protects against micro-explosions (due to nitro group shock sensitivity) and severe ocular damage from corrosive decomposition byproducts[2].
Body Protection Cotton Lab CoatFlame-Resistant (FR) Lab Coat + Anti-Static Apron Mitigates the risk of static discharge igniting the compound or its solvent vapors. FR material protects against exothermic deflagration.
Respiratory Open Bench / SnorkelClass II Type B2 Biosafety Cabinet OR High-Flow Chemical Fume Hood Prevents inhalation of sensitizing dust and toxic decomposition fumes (NOx, SOx, HF)[2][4].

Self-Validating Operational Workflow

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Phase 1: Environmental Setup & Verification
  • Airflow Validation: Turn on the chemical fume hood. Tape a 2-inch strip of tissue paper to the bottom edge of the sash.

    • Validation: The tissue must deflect inward at a sharp angle, confirming active negative pressure (minimum 100 fpm) before any chemical container is opened.

  • Static Dissipation: Ground all metal balances and support stands. Ensure the humidity in the lab is above 40% to minimize static electricity buildup.

    • Validation: Touch a grounded metal surface with your bare hand before donning gloves to discharge personal static.

Phase 2: Dispensing and Transfer
  • Tool Selection: Use only anti-static, non-metallic spatulas (e.g., PTFE or conductive plastic).

    • Causality: Metal-on-glass friction can generate micro-sparks or localized heating, which may initiate the explosive decomposition of the nitroisothiazole core[1][2].

  • Weighing by Difference: Place the sealed chemical vial on the balance, tare it, remove the vial, extract the required amount into your reaction vessel inside the hood, and re-weigh the closed vial.

    • Validation: The negative mass on the balance dictates the exact amount transferred, preventing the need to expose the bulk chemical to the open air on a weighing boat.

Phase 3: Reaction Execution
  • Temperature Control: Never heat the compound under strict confinement (e.g., sealed heavy-walled tubes) unless extensive differential scanning calorimetry (DSC) testing has been performed.

    • Causality: Nitro-heterocycles decompose exothermically and generate massive volumes of gas (NOx, CO2, HF), which will rupture sealed vessels[2][4].

Handling_Workflow Start Risk Assessment & PPE Verification Hood Fume Hood Setup (Min 100 fpm, Blast Shield) Start->Hood Transfer Anti-Static Transfer (Non-Metal Spatula) Hood->Transfer Reaction Reaction Execution (Monitor Exotherm) Transfer->Reaction Spill Spill or Thermal Event? Reaction->Spill Emergency Emergency Protocol (Evacuate, Ca Gluconate) Spill->Emergency Yes Decon Alkaline Decontamination (Neutralize HF/Acidics) Spill->Decon No Emergency->Decon Waste Halogenated/Nitro Waste Segregation Decon->Waste

Fig 1: Standard operating procedure and safety workflow for handling fluorinated nitroisothiazoles.

Emergency Response & Spill Management

In the event of a spill or uncontrolled exotherm, standard solvent spill kits are inadequate due to the risk of HF generation and nitro-group reactivity.

  • Dermal Exposure: Immediately flush the area with copious amounts of water. Because of the difluoromethyl group, treat any severe burn as a potential localized HF exposure. Massage 2.5% Calcium Gluconate gel into the affected area. The calcium binds with free fluoride ions to form insoluble

    
    , preventing deep bone necrosis[4].
    
  • Powder Spill: Do not sweep dry powder (friction hazard). Gently cover the spill with a damp, mild alkaline absorbent (e.g., a mixture of sand and sodium bicarbonate). The moisture prevents dust aerosolization, and the base neutralizes any acidic decomposition products[2][4].

  • Thermal Runaway: If the reaction vessel begins to rapidly heat or off-gas brown fumes (NOx), lower the fume hood sash completely, evacuate the immediate lab area, and allow the reaction to vent. Do not attempt to quench a runaway nitro-compound manually.

Disposal & Decontamination Plan

Improper disposal of 3-(Difluoromethyl)-5-nitroisothiazole can lead to violent reactions in the waste stream.

  • Segregation: Never dispose of this compound in waste containers containing strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride) or strong bases. Reducing agents can violently reduce the nitro group to an amine, generating massive heat[1][3].

  • Decontamination of Glassware: Rinse all spatulas and glassware with a dilute, mildly alkaline solvent mixture (e.g., 5% sodium carbonate in methanol/water) before transferring to standard cleaning baths. This neutralizes residual fluorinated acidic byproducts.

  • Labeling: Waste must be explicitly labeled as: "Hazardous Waste: Halogenated Heterocyclic Nitro Compound - Toxic, Irritant, Potential Reactive."

References

  • Title : 3-Amino-5-nitrobenzisothiazole CID 158638. Source : PubChem. URL :[Link]

  • Title : Product Class 15: Isothiazoles. Source : Thieme Connect. URL :[Link]

Sources

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